Product packaging for 6-Nitro-1,3-benzoxazol-2-amine(Cat. No.:CAS No. 6458-17-9)

6-Nitro-1,3-benzoxazol-2-amine

Cat. No.: B1601089
CAS No.: 6458-17-9
M. Wt: 179.13 g/mol
InChI Key: UHYVXILHAMUPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B1601089 6-Nitro-1,3-benzoxazol-2-amine CAS No. 6458-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVXILHAMUPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482475
Record name 2-amino-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-17-9
Record name 2-amino-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this class, 6-Nitro-1,3-benzoxazol-2-amine stands out as a pivotal synthetic intermediate. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzoxazole ring, while the 2-amino group provides a crucial handle for further chemical derivatization.[1]

This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound (CAS No. 6458-17-9).[4] It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. This compound is a small, rigid molecule whose properties are dictated by the fused aromatic system and its functional groups.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number6458-17-9[4]
Molecular FormulaC₇H₅N₃O₃[4]
Molecular Weight179.13 g/mol [4]
AppearanceExpected to be a light yellow solid[5]
Purity (Typical)≥97%
Storage TemperatureRoom Temperature, in a dry place[5]

Synthesis of this compound

The synthesis of 2-aminobenzoxazoles is most classically achieved through the cyclization of ortho-aminophenol precursors.[1] The strategy outlined here employs the reaction of 2-amino-5-nitrophenol with cyanogen bromide, a robust and direct method for constructing the desired heterocyclic core.[6][7]

Retrosynthetic Analysis

The logical disconnection of this compound points directly to 2-amino-5-nitrophenol as the key starting material. The 2-amino group and the oxazole nitrogen are conceptually derived from a cyanating agent, such as cyanogen bromide.

retrosynthesis product This compound reagents 2-Amino-5-nitrophenol + BrCN product->reagents C-N / C-O disconnection

Caption: Retrosynthetic pathway for the target molecule.

Reaction Mechanism

The formation of the benzoxazole ring proceeds via a well-established addition-cyclization mechanism. The causality is as follows:

  • Nucleophilic Attack: The primary amine of 2-amino-5-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

  • Intermediate Formation: This initial attack forms a reactive cyanamide intermediate and releases hydrobromic acid.

  • Intramolecular Cyclization: The proximate phenolic hydroxyl group then performs a nucleophilic attack on the nitrile carbon. This is the key ring-forming step.

  • Tautomerization: The resulting endocyclic imine tautomerizes to the more stable aromatic 2-amino-benzoxazole structure.

mechanism sub 2-Amino-5-nitrophenol int1 Cyanamide Intermediate sub->int1 + BrCN, -HBr brcn Br-C≡N int2 Cyclized Intermediate int1->int2 Intramolecular Cyclization prod This compound int2->prod Tautomerization

Caption: Plausible reaction mechanism for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of cyanogen bromide, which is highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

  • 2-Amino-5-nitrophenol (1.0 eq)

  • Cyanogen bromide (BrCN) (1.1 eq)

  • Methanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-5-nitrophenol (1.0 eq) in methanol (approx. 15-20 mL per gram of aminophenol).

  • Reagent Addition: While stirring the suspension at room temperature, carefully add a solution of cyanogen bromide (1.1 eq) in a minimal amount of methanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4:1).[8]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water.

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.

Purification

The crude product is typically purified by recrystallization to achieve high purity. Ethanol is often a suitable solvent for this class of compounds.[8]

Recrystallization Protocol:

  • Dissolve the crude, dry solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Recrystallization Recrystallization Workup->Recrystallization Purified_Product Purified_Product Recrystallization->Purified_Product H_NMR H_NMR Purified_Product->H_NMR Structure C_NMR C_NMR Purified_Product->C_NMR Framework FT_IR FT_IR Purified_Product->FT_IR Functional Groups MS MS Purified_Product->MS Molecular Weight TLC TLC Purified_Product->TLC Purity Final_Confirmation Final_Confirmation H_NMR->Final_Confirmation C_NMR->Final_Confirmation FT_IR->Final_Confirmation MS->Final_Confirmation TLC->Final_Confirmation

Caption: Overall workflow from synthesis to final confirmation.

Spectroscopic Analysis

The following tables summarize the expected spectral data for this compound based on data from analogous structures and spectral databases.[2][9][10]

Table 2: Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ ppm)MultiplicityAssignmentRationale
~8.2 - 8.4dH-7Ortho to the electron-withdrawing nitro group, deshielded.
~7.8 - 8.0ddH-5Influenced by both the nitro group and the fused ring system.
~7.4 - 7.6dH-4Ortho to the oxazole oxygen.
~7.0 - 7.5 (broad)s-NH₂Exchangeable protons, signal is typically broad and concentration-dependent.

Table 3: Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ ppm)AssignmentRationale
>160C-2Carbon attached to two heteroatoms (O and N), highly deshielded.
~145-150C-7aFused ring carbon adjacent to oxygen.
~142-146C-6Carbon directly attached to the electron-withdrawing nitro group.
~138-142C-3aFused ring carbon adjacent to nitrogen.
~115-120C-5Aromatic carbon.
~110-115C-4Aromatic carbon.
~105-110C-7Aromatic carbon shielded by the adjacent nitro group.

Table 4: Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchAmine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
1640 - 1600C=N StretchBenzoxazole Ring
1550 - 1500N-O Asymmetric StretchNitro (-NO₂)
1360 - 1320N-O Symmetric StretchNitro (-NO₂)
1250 - 1200C-O StretchAryl Ether
Mass Spectrometry
  • Expected M⁺: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 179.13 or 180.14, respectively, confirming the molecular weight.

Safety and Handling

Proper handling of this compound and its precursors is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust and well-rationalized framework for the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and comprehensive structural analysis, researchers can confidently produce and validate this valuable chemical intermediate. The strategic importance of this molecule as a building block for developing novel therapeutic agents underscores the need for reliable and reproducible scientific methods, as detailed herein.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxazole Scaffold in Modern Chemistry

The benzoxazole framework, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1] This privileged scaffold is renowned for its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The inherent stability of the benzoxazole ring, combined with its capacity for extensive functionalization, renders it an exceptionally versatile building block for the synthesis of complex, bioactive molecules.[1] This guide focuses on a specific, highly functionalized derivative, 6-Nitro-1,3-benzoxazol-2-amine, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties and potential applications.

Molecular Structure and Key Features

This compound is a derivative of the benzoxazole core, distinguished by two critical functional groups that profoundly influence its chemical behavior and biological potential.[1]

  • Benzoxazole Core : A planar, aromatic bicyclic system that provides a rigid scaffold.[5]

  • 2-Amino Group : Positioned on the oxazole moiety, this group can act as a hydrogen bond donor and a nucleophile, which is crucial for its interaction with biological targets and its utility as a synthetic intermediate.[1]

  • 6-Nitro Group : An electron-withdrawing group attached to the benzene ring. This group significantly modulates the electronic properties of the entire molecule, influencing its reactivity and pKa.[1]

The interplay of these features makes this compound a subject of significant interest for further chemical exploration and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 6458-17-9[1][6][7]
Molecular Formula C₇H₅N₃O₃[1][6][7]
Molecular Weight 179.13 g/mol [1][7]
IUPAC Name This compound[6]
InChI Key UHYVXILHAMUPRP-UHFFFAOYSA-N[1][6]
Storage Temperature Room Temperature / Ambient[6][8]
Physical Form Solid[8]

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the fused oxazole ring. The amine (NH₂) protons will likely appear as a broad singlet, and its position can be sensitive to the solvent and concentration.[9] The addition of D₂O would cause the amine proton signal to disappear, confirming its identity.[9]

  • ¹³C NMR : The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons in the aromatic ring will resonate in the typical downfield region for sp² carbons. The carbon atom at the 2-position, bonded to two nitrogen atoms and an oxygen atom, is expected to be significantly deshielded and appear at a lower field.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • N-H Stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations.[9]

  • N-O Stretching (Nitro Group) : Strong absorption bands are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=N Stretching : The carbon-nitrogen double bond within the oxazole ring will likely show an absorption in the 1600-1690 cm⁻¹ region.

  • Aromatic C=C Stretching : Multiple bands are expected in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (approximately 179.03).

Synthesis and Reactivity

Synthetic Approach

A common and logical synthetic route to 2-aminobenzoxazole derivatives involves the reaction of a substituted 2-aminophenol.[1] For this compound, the precursor would be 2-amino-5-nitrophenol. The synthesis can be conceptualized as a cyclization reaction, often involving a reagent like cyanogen bromide or a similar cyclizing agent to form the 2-amino-substituted oxazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_amino_5_nitrophenol 2-Amino-5-nitrophenol Reaction Cyclization Reaction 2_amino_5_nitrophenol->Reaction Cyclizing_Agent Cyclizing Agent (e.g., CNBr) Cyclizing_Agent->Reaction Final_Product This compound Reaction->Final_Product Yields

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this molecule is dictated by its functional groups:

  • The 2-amino group provides a site for nucleophilic attack and can be readily acylated, alkylated, or used in coupling reactions to build more complex structures.

  • The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it can be reduced to an amino group, providing a handle for further functionalization and dramatically altering the molecule's electronic properties and biological activity.[10] This transformation opens up a pathway to a variety of 2,6-diaminobenzoxazole derivatives.

Applications in Research and Drug Development

While specific applications of this compound are primarily in research and development, the broader class of benzoxazole derivatives has shown significant promise in several therapeutic areas.

  • Antimicrobial Research : Benzoxazole analogues have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The presence of a nitro group on the benzoxazole scaffold is a common feature in compounds investigated for antimicrobial properties.[2]

  • Anticancer Research : Numerous benzoxazole derivatives have been evaluated for their anticancer potential, with some showing potent activity against cell lines such as human colorectal carcinoma (HCT116).[2][11]

  • Chemical Intermediate : This compound serves as a crucial intermediate in the synthesis of a wide array of other molecules.[10][12] The reactive amino and reducible nitro groups allow for the systematic modification of the benzoxazole scaffold to perform structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.[10]

Applications_Logic cluster_modifications Chemical Modifications cluster_applications Research & Development Areas Core_Compound This compound Modification_Amine Functionalization at 2-Amino Group Core_Compound->Modification_Amine Serves as scaffold for Modification_Nitro Reduction of 6-Nitro Group Core_Compound->Modification_Nitro Serves as scaffold for Antimicrobial Antimicrobial Agents Modification_Amine->Antimicrobial Anticancer Anticancer Agents Modification_Amine->Anticancer Other_Bioactive Other Bioactive Molecules Modification_Amine->Other_Bioactive Modification_Nitro->Antimicrobial Modification_Nitro->Anticancer Modification_Nitro->Other_Bioactive

Caption: Role as a versatile scaffold in drug discovery.

Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for synthesizing 2-substituted benzoxazoles from 2-aminophenols, which can be adapted for the synthesis of the title compound.

Objective : To synthesize a 2-substituted benzoxazole via the condensation and cyclization of a 2-aminophenol and a suitable carbonyl-containing compound or its equivalent.

Materials :

  • Substituted 2-aminophenol (e.g., 2-amino-5-nitrophenol)

  • Cyclizing agent/second reactant (e.g., cyanogen bromide, carboxylic acid, aldehyde)

  • Appropriate solvent (e.g., ethanol, polyphosphoric acid)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware for reflux and work-up

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 2-aminophenol in the chosen solvent.

  • Addition of Reagents : Add the second reactant (e.g., an aldehyde or carboxylic acid) to the flask. If a catalyst is required, it should be added at this stage. For the synthesis of 2-amino benzoxazoles, a reagent like cyanogen bromide is often used.

  • Reaction Conditions : Heat the reaction mixture to reflux and maintain it for the required duration, which can range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and reagents used. Typically, it involves quenching the reaction with water or a basic solution, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure benzoxazole derivative.[13]

  • Characterization : Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry. Determine the melting point and compare it with literature values if available.

Self-Validation : The integrity of this protocol is validated by the characterization of the final product. A sharp melting point and clean spectroscopic data (NMR, IR) that match the expected structure confirm the success of the synthesis and purification steps.

References

6-Nitro-1,3-benzoxazol-2-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Nitro-1,3-benzoxazol-2-amine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 6458-17-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure in pharmacology, and its derivatization, particularly with nitro and amino groups, offers a rich landscape for therapeutic innovation.[1][2] This document details the compound's chemical identity, structural characteristics, a proposed synthetic pathway, and expected spectroscopic features. Furthermore, it explores its therapeutic potential based on the known bioactivity of related structures and provides a detailed experimental protocol for its evaluation as an antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Compound Identification and Molecular Structure

Precise identification is the cornerstone of any chemical research. This compound is registered under a unique CAS number and possesses a well-defined molecular structure and weight.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 6458-17-9 [1][3][4]
IUPAC Name This compound
Synonyms 2-Amino-6-nitrobenzoxazole, 2-Benzoxazolamine, 6-nitro-, 6-nitrobenzo[d]oxazol-2-amine [4]
Molecular Formula C₇H₅N₃O₃ [1][4]
Molecular Weight 179.13 g/mol [1][5]

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N | |

Molecular Structure

The molecule consists of a bicyclic benzoxazole core, which is a fusion of a benzene ring and an oxazole ring.[1] Key substitutions include an amino group (-NH₂) at the 2-position and a nitro group (-NO₂) at the 6-position.

Molecular structure of this compound Figure 1: Molecular structure of this compound (CID 12251554). Source: PubChem[5]

Physicochemical Properties and Structural Analysis

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. While extensive experimental data for this specific molecule is not widely published, key parameters can be derived from computational models and supplier specifications.

Table 2: Physicochemical and Computed Properties

Property Value / Description Source(s)
Purity ≥97% (Typical)
Appearance Expected to be a solid powder N/A
Storage Temperature Ambient
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 4 [5]
Polar Surface Area 97.9 Ų [5]

| Rotatable Bond Count | 0 |[5] |

Key Structural Features and Electronic Effects

The biological and chemical reactivity of this compound is governed by the interplay of its three core components:

  • Benzoxazole Core : This planar, aromatic system provides a rigid scaffold that can engage in π-π stacking interactions with biological targets.[1]

  • Amino Group (C2-position) : The amino group is a strong electron-donating group and a hydrogen bond donor. Its presence at the 2-position significantly influences the electronic density of the heterocyclic ring and provides a key interaction point for receptor binding.

  • Nitro Group (C6-position) : The nitro group is a powerful electron-withdrawing moiety.[6] Its presence deactivates the benzene ring towards electrophilic substitution but, more importantly, can enhance the compound's interaction with biological targets and is often associated with increased antimicrobial or anticancer activity.[6][7] The reduction of the nitro group within cells can also lead to the formation of reactive intermediates that contribute to its mechanism of action.[6]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis logically begins with the commercially available 2-amino-5-nitrophenol. This precursor contains the necessary ortho-amino and hydroxyl groups, along with the pre-installed nitro group at the correct position. The key transformation is the formation of the oxazole ring by introducing a C2-carbon with an attached amino group. A standard and effective reagent for this transformation is cyanogen bromide (BrCN).

The reaction proceeds via an initial nucleophilic attack of the phenoxide (formed under basic conditions) or the amino group onto the cyanogen bromide, followed by an intramolecular cyclization. The amino group of the 2-aminophenol attacks the electrophilic carbon of the cyanogen group, and subsequent ring closure with the elimination of HBr yields the final 2-amino-substituted benzoxazole ring system.

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reactant1 2-Amino-5-nitrophenol arrow_node reactant2 Cyanogen Bromide (BrCN) reagent Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent->arrow_node Conditions product This compound struct1 struct2 plus + arrow_node->struct2 Intramolecular Cyclization

Diagram 1: Proposed Synthesis Pathway. A logical route from 2-amino-5-nitrophenol via cyclization.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on spectroscopic analysis. While experimental spectra are not available in the cited literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the three aromatic protons and the two protons of the amino group.

  • Aromatic Protons : The benzoxazole ring contains three protons. The proton at C7 (ortho to the ring oxygen) will likely be the most deshielded. The proton at C5 (ortho to the nitro group) will also be significantly deshielded due to the nitro group's strong electron-withdrawing effect. The proton at C4 will be influenced by both the fused oxazole ring and the meta-nitro group.

  • Amino Protons : The -NH₂ protons at the C2 position would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Rationale
H-4 ~8.3 - 8.5 d Ortho-coupled to H-5, deshielded by nitro group.
H-5 ~8.0 - 8.2 dd Ortho-coupled to H-4, meta-coupled to H-7.
H-7 ~7.7 - 7.9 d Meta-coupled to H-5.

| -NH₂ | ~7.5 - 8.0 | br s | Exchangeable protons, broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily influenced by the attached heteroatoms and functional groups.

  • C2 Carbon : This carbon, bonded to two nitrogen atoms and an oxygen atom within the heterocyclic system, will be highly deshielded, appearing far downfield.

  • Aromatic Carbons : The carbon bearing the nitro group (C6) will be deshielded, while the carbons in the ortho and para positions relative to the electron-donating amino group (transmitted through the hetero-ring) will be shielded. Quaternary carbons (C3a, C7a) will have lower intensity signals.

Biological Activity & Therapeutic Potential

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][8] The specific substitutions on the title compound suggest a strong potential for antimicrobial and anticancer applications.

  • Antimicrobial Activity : Nitro-containing heterocyclic compounds are well-established antimicrobial agents.[6] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to produce cytotoxic reactive nitrogen species, which can damage DNA and other critical macromolecules.[6] Furthermore, the benzoxazole core itself has been implicated in the inhibition of essential bacterial enzymes, such as DNA gyrase.[9] The combination of these two pharmacophores in one molecule makes this compound a compelling candidate for development as a novel antibacterial or antifungal agent.[8][9]

  • Anticancer Activity : Many benzoxazole derivatives have demonstrated potent anticancer activity.[8] The planar ring system can intercalate with DNA, and various derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases. The evaluation of this compound against various cancer cell lines, such as human colorectal carcinoma (HCT116), would be a logical step in exploring its therapeutic potential.[8]

Experimental Protocol: In Vitro Antimicrobial Screening

To empirically determine the antimicrobial efficacy of this compound, a standardized microdilution broth method to find the Minimum Inhibitory Concentration (MIC) is recommended. This protocol provides a quantitative measure of the compound's potency.[3][9]

Objective

To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for OD reading)

  • Incubator (37°C)

Step-by-Step Methodology
  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial Inoculum : Culture the bacterial strains overnight in MHB. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate : a. Add 100 µL of sterile MHB to wells 2 through 12 in a 96-well plate row. b. Add 200 µL of the compound stock solution (or a working dilution) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculation : Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm.

MIC_Workflow prep_stock Prepare Compound Stock (1 mg/mL in DMSO) serial_dilute Perform Serial Dilutions in 96-Well Plate (MHB) prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results: Determine MIC Visually or by OD600 incubate->read_results

Diagram 2: MIC Determination Workflow. A standard protocol for assessing antimicrobial activity.

Safety and Handling

As a nitro-aromatic amine derivative, this compound requires careful handling. The following safety precautions are based on data for this class of compounds.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

Spectroscopic Characterization of 6-Nitro-1,3-benzoxazol-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1,3-benzoxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its benzoxazole core is a recognized privileged scaffold, and the presence of the nitro and amine functionalities imparts distinct electronic properties and potential for diverse biological activities.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 6458-17-9, Molecular Formula: C₇H₅N₃O₃), offering researchers a comprehensive reference for its structural elucidation and characterization. While complete experimental spectra are not universally published, this document synthesizes available data, theoretical predictions, and analysis of analogous structures to present a robust spectroscopic profile.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic features. The aromatic benzoxazole system, the electron-withdrawing nitro group, and the electron-donating amino group all contribute to its unique spectral signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nitro group and the overall aromatic system will deshield the aromatic protons, shifting them downfield. A study has confirmed the commercial availability of the ¹H NMR spectrum for this compound, corroborating its structural identity.[2]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-NH₂~7.0 - 8.0Broad Singlet-The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water. Its chemical shift is concentration and temperature dependent.
H-4~8.0 - 8.5Doublet~2.0 - 3.0This proton is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet due to coupling with H-5.
H-5~7.8 - 8.2Doublet of DoubletsJ(H5-H4) ≈ 2.0-3.0, J(H5-H7) ≈ 8.0-9.0This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
H-7~7.2 - 7.6Doublet~8.0 - 9.0This proton is ortho to the fused oxazole ring and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for limited solubility in other common NMR solvents.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of 0-12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The presence of the heteroatoms (N, O) and the nitro group will significantly influence the chemical shifts of the carbon atoms. SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound, recorded in DMSO-d₆.[3]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)Rationale
C2~160 - 165This carbon is part of the oxazole ring and is bonded to two nitrogen atoms and an oxygen atom, leading to a significant downfield shift.
C3a~145 - 150A quaternary carbon in the fused ring system, adjacent to the oxygen atom.
C4~115 - 120This aromatic carbon is influenced by the adjacent nitro group.
C5~120 - 125This aromatic carbon is also influenced by the nitro group.
C6~140 - 145The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded.
C7~105 - 110This aromatic carbon is expected to be the most shielded of the benzene ring carbons.
C7a~135 - 140A quaternary carbon at the fusion of the two rings.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0-200 ppm is appropriate.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and various vibrations of the benzoxazole ring system.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine)3400 - 3250Medium-StrongAsymmetric and Symmetric Stretching (two bands expected for a primary amine)[4]
C-H (Aromatic)3100 - 3000Medium-WeakStretching
C=N (Oxazole)1650 - 1590Medium-StrongStretching
N-H (Amine)1650 - 1580MediumBending (Scissoring)[4]
NO₂ (Nitro)1550 - 1475StrongAsymmetric Stretching
C=C (Aromatic)1600 - 1450MediumRing Stretching
NO₂ (Nitro)1360 - 1290StrongSymmetric Stretching
C-N (Aromatic Amine)1335 - 1250StrongStretching[4]
C-O-C (Oxazole)1250 - 1020StrongAsymmetric Stretching

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z 179, corresponding to the molecular weight of the compound.

Expected Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the nitro group and cleavage of the benzoxazole ring.

G M [M]⁺˙ m/z 179 M_NO2 [M - NO₂]⁺ m/z 133 M->M_NO2 - NO₂ M_HCN [M - HCN]⁺˙ m/z 152 M->M_HCN - HCN Fragment1 Further Fragments M_NO2->Fragment1 M_HCN->Fragment1

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

m/zProposed FragmentRationale
179[C₇H₅N₃O₃]⁺˙Molecular Ion (M⁺˙)
133[C₇H₅N₂O]⁺Loss of the nitro group (NO₂)
152[C₆H₅N₂O₃]⁺˙Loss of hydrogen cyanide (HCN) from the oxazole ring
105[C₇H₅N]⁺˙Further fragmentation involving loss of CO from the [M - NO₂]⁺ fragment

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe (DIP) or LC-MS would be suitable.

  • Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺ at m/z 180.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Acquisition Parameters:

    • Mass Range: A scan range of m/z 50-300 should be sufficient to observe the molecular ion and major fragments.

    • Ionization Energy (for EI): Typically 70 eV.

Conclusion

The spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive fingerprint for its unequivocal identification and structural verification. This guide, by integrating expected spectral features with established analytical protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and materials science. The provided methodologies and interpretive rationale will facilitate the efficient and accurate characterization of this important heterocyclic compound.

References

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] This in-depth technical guide provides a comprehensive journey through the discovery and history of benzoxazole derivatives, from their foundational synthesis in the late 19th century to the sophisticated catalytic methods employed today. We will explore the evolution of synthetic strategies, offering detailed, field-proven experimental protocols for both classical and contemporary methodologies. Furthermore, this guide will delve into the rich pharmacological landscape of benzoxazole derivatives, elucidating their diverse biological activities and the structural nuances that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.

Historical Perspective: The Genesis of a Privileged Scaffold

The story of benzoxazole is intrinsically linked to the burgeoning field of heterocyclic chemistry in the mid-to-late 19th century. While a singular "discovery" of the benzoxazole ring system is not pinpointed to a specific date, its conceptual and synthetic origins can be traced to the pioneering work on related benz-fused heterocycles.

The foundational groundwork was laid by chemists like Albert Ladenburg in the 1870s with his work on benzimidazoles.[3] The classical method for benzoxazole formation is widely considered an adaptation of the Phillips-Ladenburg synthesis .[3][4] This reaction, initially developed for benzimidazoles through the condensation of ortho-phenylenediamines with carboxylic acids, was logically extended to the synthesis of benzoxazoles by substituting the diamine with an ortho-aminophenol.[5][6] This fundamental transformation, typically requiring harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), opened the door to the systematic exploration of this new class of heterocycles.[7][8]

The initial explorations were primarily of academic interest, focusing on the chemical properties and reactivity of this novel ring system. It wasn't until the 20th century that the significant biological potential of benzoxazole derivatives began to be unveiled, spurring a wave of synthetic innovation that continues to this day. The first naturally occurring benzoxazole alkaloids were not reported until 1972, long after their synthetic counterparts had been established in the laboratory.

Below is a timeline highlighting key milestones in the journey of benzoxazole derivatives:

Benzoxazole_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century cluster_21st_Century 21st Century 1870s 1870s: Foundational work on benzimidazoles by Ladenburg Late_19th Late 19th/Early 20th Century: Adaptation of Phillips-Ladenburg synthesis for benzoxazoles 1870s->Late_19th Mid_20th Mid-20th Century: Discovery of initial biological activities (e.g., antimicrobial) Late_19th->Mid_20th 1970s 1970s: Marketed drugs like Benoxaprofen (anti-inflammatory) Mid_20th->1970s 1972 1972: First report of naturally occurring benzoxazole alkaloids Mid_20th->1972 2000s_onward 2000s-Present: Explosion of catalytic and green synthetic methods 1970s->2000s_onward Modern_Era Modern Era: Development of potent anticancer, antiviral, and CNS-active agents 2000s_onward->Modern_Era

Caption: A timeline of key discoveries in the history of benzoxazole derivatives.

The Art of Synthesis: From Brute Force to Finesse

The synthesis of the benzoxazole core has evolved dramatically from the high-temperature condensations of the past to the mild, efficient, and environmentally benign methods of the present. The traditional approach of condensing an o-aminophenol with a carboxylic acid or its derivative remains a cornerstone, but the methods to achieve this transformation have diversified significantly.[9][10]

A general workflow for the synthesis of 2-substituted benzoxazoles is depicted below:

Benzoxazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Synthetic Methodologies o_aminophenol o-Aminophenol Derivative intermediate Intermediate Formation (e.g., Amide/Schiff Base) o_aminophenol->intermediate carbonyl_source Carboxylic Acid, Aldehyde, Acyl Halide, etc. carbonyl_source->intermediate classical Classical Methods (e.g., PPA, high temp) cyclization Intramolecular Cyclization & Dehydration classical->cyclization modern Modern Catalytic Methods (e.g., Cu, Pd, Fe catalysts, Microwave, Sonication) modern->cyclization product 2-Substituted Benzoxazole cyclization->product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is dictated by factors such as substrate scope, desired yield, reaction time, and the principles of green chemistry. Below is a comparative summary of classical and modern approaches.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference(s)
Classical Condensation o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-5 h85-95[7]
Condensation with Aldehyde o-Aminophenol, BenzaldehydeLAIL@MNPNone (Sonication)7030 min~90[11]
Reaction with Acyl Chloride o-Aminophenol, Benzoyl ChlorideMethanesulfonic AcidToluene100-1201-2 hHigh[12]
Microwave-Assisted (Solvent-Free) o-Aminophenol, Carboxylic AcidNoneNone150-20010-30 minHigh[12]
Copper-Catalyzed (from o-haloanilides) N-(2-bromophenyl)benzamideCuI / 1,10-phenanthrolineDMSO11012 h80-95[13]
Photocatalytic Radical Cyclization 2-substituted anilines, AldehydesEosin YAcetonitrileRoom24-36 h70-92[14]
Experimental Protocols

2.2.1. Classical Synthesis: 2-Phenylbenzoxazole via Phillips-Ladenburg Condensation

This method exemplifies the traditional approach, relying on high temperatures and a strong dehydrating acid to drive the reaction to completion. The causality behind using PPA is its dual role as a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the initially formed amide intermediate.

  • Materials:

    • o-Aminophenol (1.09 g, 10 mmol)

    • Benzoic Acid (1.22 g, 10 mmol)

    • Polyphosphoric Acid (PPA) (40 g)

    • Crushed Ice

    • 10% Sodium Carbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a mechanical stirrer, combine o-aminophenol and benzoic acid.[7]

    • Carefully add polyphosphoric acid to the flask. The mixture will become a thick paste.

    • Heat the reaction mixture in an oil bath to 160-180°C and maintain for 4-5 hours with vigorous stirring.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to approximately 100°C and then pour it slowly onto crushed ice with stirring.

    • Neutralize the acidic solution with 10% sodium carbonate solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol to obtain 2-phenylbenzoxazole.

2.2.2. Modern Synthesis: Ultrasound-Assisted, Catalyst-Mediated Synthesis of 2-Phenylbenzoxazole

This modern protocol highlights the principles of green chemistry, utilizing a reusable magnetic nanoparticle-supported catalyst and sonication to achieve a rapid and efficient transformation under solvent-free conditions. The catalyst lowers the activation energy for the condensation and cyclization steps, while ultrasound provides the energy for the reaction through acoustic cavitation.

  • Materials:

    • o-Aminophenol (0.109 g, 1.0 mmol)

    • Benzaldehyde (0.106 g, 1.0 mmol)

    • Imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg)[11]

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a small vial, combine o-aminophenol, benzaldehyde, and the LAIL@MNP catalyst.[11]

    • Place the vial in an ultrasonic bath and sonicate at 70°C for 30 minutes.[11]

    • Monitor the reaction by TLC or GC-MS.

    • After completion, add ethyl acetate (15 mL) to the reaction mixture.

    • Separate the magnetic catalyst from the solution using an external magnet. The catalyst can be washed, dried, and reused.[11]

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Biological Significance and Medicinal Chemistry

Benzoxazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a wide range of biological targets.[1][2][15] Their planar, rigid structure and the presence of hydrogen bond acceptors (nitrogen and oxygen atoms) allow for effective binding to enzyme active sites and receptors.[16][17]

The therapeutic potential of this scaffold includes:

  • Anticancer Activity: Many benzoxazole derivatives have shown potent antiproliferative effects.[18] One key mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors.[2]

  • Antimicrobial and Antifungal Activity: The benzoxazole core is found in several compounds with significant activity against a range of bacteria and fungi.[1][19]

  • Anti-inflammatory Activity: The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen are classic examples of bioactive benzoxazoles, although they were later withdrawn due to side effects.[1]

  • CNS Activity: More recent research has explored benzoxazole derivatives as agents targeting the central nervous system, including as 5-HT3 receptor antagonists and melatonin receptor agonists.[20][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Some general SAR principles have emerged:

  • Position 2: This is the most common site for substitution and significantly influences the compound's activity. Aromatic or heteroaromatic rings at this position are often crucial for anticancer and antimicrobial effects.

  • Benzene Ring Substitution: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) on the benzene portion of the benzoxazole core can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic profile.[22]

Conclusion

From its origins as a chemical curiosity in the late 19th century, the benzoxazole scaffold has evolved into a mainstay of modern drug discovery. The transition from harsh, classical synthetic methods to elegant, efficient catalytic strategies has enabled the creation of vast libraries of derivatives with diverse and potent biological activities. The continued exploration of this versatile core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield new therapeutic agents to address a wide range of diseases.

References

The Nitro-Scaffold: A Technical Guide to the Biological Activities of Nitrobenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Nitrobenzoxazoles in Drug Discovery

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of pharmacologically active agents.[1][2] Its structural rigidity, coupled with the capacity for extensive functionalization, allows for fine-tuning of physicochemical properties and biological targets.[3] The introduction of a nitro group to this scaffold gives rise to nitrobenzoxazole derivatives, a class of compounds that has demonstrated a remarkable spectrum of biological activities, ranging from anticancer and antimicrobial to antiparasitic effects.[4][5][6] The electron-withdrawing nature of the nitro moiety often enhances the electrophilicity of the benzoxazole ring system, a feature that can be critical for covalent interactions with biological nucleophiles within target proteins, thereby modulating their function.[6] This guide provides an in-depth technical exploration of the multifaceted biological activities of nitrobenzoxazole compounds, offering field-proven insights into their mechanisms of action and the experimental methodologies employed for their evaluation.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Nitrobenzoxazole derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines.[7][8] Their anticancer activity is often attributed to their ability to interfere with critical signaling pathways that govern cell proliferation, survival, and apoptosis.

A. Mechanism of Action: Inhibition of mTOR and GSTP1 Signaling

Two prominent mechanisms of action have been elucidated for the anticancer effects of certain nitrobenzoxazole compounds: the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the modulation of the Glutathione S-transferase P1 (GSTP1)-c-Jun N-terminal kinase (JNK) interaction.

1. mTOR Pathway Inhibition:

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Specific nitrobenzoxazole derivatives have been shown to function as mTOR inhibitors.[11] By binding to the mTOR kinase domain, these compounds can block the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[10]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Nitrobenzoxazole Nitrobenzoxazole Derivative Nitrobenzoxazole->mTORC1

Caption: mTOR signaling pathway and the inhibitory action of nitrobenzoxazole derivatives.

2. GSTP1-JNK Pathway Modulation:

Glutathione S-transferase P1 (GSTP1) is an enzyme often overexpressed in cancer cells, where it can contribute to drug resistance. GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1][12] Certain nitrobenzoxazole compounds, such as NBDHEX, act as suicide inhibitors of GSTs.[10] These compounds can form a complex with glutathione (GSH) that binds tightly to the active site of GSTP1, leading to the dissociation of the JNK-GSTP1 complex.[10] The released and activated JNK can then phosphorylate its downstream targets, initiating the apoptotic cascade.[4][12][13]

GSTP1_JNK_Pathway Stress_Signal Cellular Stress (e.g., Drug Treatment) GSTP1_JNK_Complex GSTP1-JNK Complex (Inactive) Stress_Signal->GSTP1_JNK_Complex GSTP1 GSTP1 GSTP1_JNK_Complex->GSTP1 JNK JNK (Active) GSTP1_JNK_Complex->JNK Nitrobenzoxazole Nitrobenzoxazole (e.g., NBDHEX) Nitrobenzoxazole->GSTP1_JNK_Complex Inhibition/ Dissociation GSH GSH GSH->Nitrobenzoxazole Apoptosis Apoptosis JNK->Apoptosis

Caption: Modulation of the GSTP1-JNK pathway by nitrobenzoxazole compounds.

B. Experimental Protocols for Anticancer Activity Evaluation

A systematic evaluation of the anticancer potential of nitrobenzoxazole compounds involves a tiered screening approach, progressing from initial cytotoxicity assessments to more detailed mechanistic studies.

Anticancer_Workflow Start Start: Nitrobenzoxazole Compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) Cell_Cycle->Mechanism End End: Characterized Anticancer Activity Mechanism->End

Caption: Experimental workflow for evaluating the anticancer activity of nitrobenzoxazole compounds.

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][15] The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.[15]

    • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoxazole compound and incubate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[5]

  • Protocol:

    • Cell Treatment: Treat cells with the nitrobenzoxazole compound at its IC50 concentration for a predetermined time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.[2]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[16]

3. Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the effect of a compound on cell cycle progression.[17][18]

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17][20]

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[19][20]

    • Incubation: Incubate the cells in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[18]

Table 1: Representative Anticancer Activity of Nitrobenzoxazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231MTT40.99[11]
NBDHEXVarious human tumor cell linesNot specifiedSubmicromolar[10]

II. Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Nitrobenzoxazole derivatives have demonstrated promising antibacterial activity against a range of pathogens.[16][21]

A. Mechanism of Action: Disruption of Bacterial Cell Integrity

The antibacterial mechanism of some nitro-containing compounds involves their reduction within the bacterial cell to produce toxic radical species that can damage cellular macromolecules, including DNA.[6] Additionally, some benzoxazole derivatives have been shown to perturb the bacterial cell membrane potential, leading to a loss of cellular integrity and function.[16][21]

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[22]

  • Protocol:

    • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[24]

    • Serial Dilution of Compound: Perform a two-fold serial dilution of the nitrobenzoxazole compound in a 96-well microtiter plate containing broth.[22]

    • Inoculation: Inoculate each well with the standardized bacterial suspension.[25][26]

    • Incubation: Incubate the plate at 37°C for 16-20 hours.[22][23]

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[24]

Table 2: Representative Antibacterial Activity of a Benzoxazole-Nitrothiophene Compound

CompoundBacterial StrainMIC (µg/mL)Reference
IITR00803Salmonella enterica serovar Typhimurium4[16][21]
IITR00803Escherichia coli8[16][21]

III. Antiparasitic Activity: A New Frontier in Tropical Medicine

Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic diseases.[18] Nitrobenzoxazole derivatives are now being explored for their potential against parasites such as Plasmodium falciparum (the causative agent of malaria) and Giardia lamblia.[9][18][27]

A. Mechanism of Action: Targeting Parasite-Specific Pathways

The mechanism of action of nitro-compounds against anaerobic parasites like Giardia lamblia often involves the reductive activation of the nitro group by parasite-specific enzymes, leading to the formation of cytotoxic metabolites that damage parasitic DNA and proteins.[6][18] In the case of Plasmodium falciparum, some nitrobenzoxadiazole derivatives have shown activity against the transmissible gametocyte stages, suggesting a potential role in blocking malaria transmission.[9][27]

B. Experimental Protocols for Antiparasitic Activity Evaluation

1. Anti-plasmodial Activity Assay

Several methods are available to assess the in vitro activity of compounds against P. falciparum. A common method involves measuring the incorporation of a radiolabeled precursor, such as [3H]-hypoxanthine, into the parasite's nucleic acids.[28][29] Fluorometric methods using DNA-binding dyes like SYBR Green I or DAPI are also widely used.[30][31]

  • Principle: The inhibition of parasite growth is quantified by measuring the reduction in DNA synthesis or total DNA content.

  • Protocol (SYBR Green I-based):

    • Parasite Culture: Culture synchronized P. falciparum-infected red blood cells.

    • Compound Treatment: Add serial dilutions of the nitrobenzoxazole compound to the parasite culture in a 96-well plate.

    • Incubation: Incubate the plate under appropriate conditions (37°C, low oxygen) for 72 hours.[30]

    • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.[31]

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Calculate the IC50 value based on the reduction in fluorescence compared to untreated controls.

2. Anti-giardial Activity Assay

The viability of Giardia lamblia trophozoites can be assessed using various methods, including colorimetric assays like the MTT assay, or by measuring ATP content.[32][33]

  • Principle: Similar to the cytotoxicity assay, the MTT assay for Giardia measures the metabolic activity of the trophozoites.

  • Protocol (MTT-based):

    • Trophozoite Culture: Culture G. lamblia trophozoites in a suitable medium.[32]

    • Compound Treatment: Incubate the trophozoites with different concentrations of the nitrobenzoxazole compound for a specified period (e.g., 48 hours).[32]

    • MTT Assay: Perform the MTT assay as described for cancer cells, with appropriate modifications for the parasite.[32]

    • Data Analysis: Determine the IC50 value of the compound against the parasite.

Table 3: Representative Antiparasitic Activity of a Nitrobenzoxadiazole Derivative

CompoundParasiteStageAssayIC50 (µM)Reference
NBDHEXPlasmodium falciparumGametocytesLuciferase/pLDHNanomolar range[9][27]

IV. Synthesis of Nitrobenzoxazole Derivatives

The synthesis of nitrobenzoxazole derivatives typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by nitration.[2][34] Alternatively, a pre-nitrated o-aminophenol can be used as a starting material.[35][36] The choice of synthetic route allows for the introduction of various substituents on the benzoxazole core, enabling the exploration of structure-activity relationships.[37]

V. Conclusion and Future Perspectives

Nitrobenzoxazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy against cancer, bacteria, and parasites highlights their potential for further development as therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of more potent and selective derivatives. Future research should focus on optimizing the structure of these compounds to enhance their therapeutic index and to overcome potential challenges such as toxicity and drug resistance. The in-depth technical guide presented here provides a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of this exciting class of compounds.

References

The Strategic Utility of 6-Nitro-1,3-benzoxazol-2-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a cornerstone in the field of medicinal chemistry.[1] Its unique structural architecture allows for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Consequently, benzoxazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The inherent stability of the benzoxazole ring, coupled with the facility for functionalization at various positions, renders it a versatile and highly sought-after building block in the design and synthesis of complex, bioactive molecules. This guide focuses on a particularly valuable derivative, 6-nitro-1,3-benzoxazol-2-amine, exploring its synthesis, chemical reactivity, and strategic applications as a pivotal intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Structural Features

This compound is a solid organic compound with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol .[1] Its structure is characterized by three key features that dictate its reactivity and utility as a synthetic building block:

  • The Benzoxazole Core: This rigid, aromatic system provides a stable scaffold for the construction of more complex molecules.

  • The 2-Amino Group: This exocyclic amine is a key handle for derivatization. It can act as a nucleophile and a hydrogen bond donor, influencing the molecule's intermolecular interactions and enabling a variety of chemical transformations.

  • The 6-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoxazole ring system. This functional group can be a precursor to other functionalities, most notably an amino group, through reduction.

PropertyValue
CAS Number 6458-17-9
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol

Synthesis of this compound: A Validated Protocol

The synthesis of 2-aminobenzoxazoles is often achieved through the cyclization of an appropriate o-aminophenol derivative. A common and effective method for the preparation of this compound involves the reaction of 2-amino-4-nitrophenol with a cyanating agent, such as cyanogen bromide. This reaction proceeds via an initial N-cyanation of the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the oxazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-nitrophenol

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Methanol

  • Sodium acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1 equivalent) in methanol.

  • Add a solution of sodium acetate (1.1 equivalents) in water to the flask.

  • Cool the mixture in an ice bath and slowly add a solution of cyanogen bromide (1.05 equivalents) in methanol, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations and Applications

The strategic value of this compound lies in the differential reactivity of its two key functional groups, the 2-amino and the 6-nitro moieties. This allows for selective modifications to build molecular complexity.

Reactions of the 2-Amino Group

The 2-amino group serves as a versatile nucleophilic handle for a variety of transformations, including acylation, alkylation, and condensation reactions. A particularly useful reaction is the condensation with aldehydes to form Schiff bases (imines), which can then be further modified.

Example: Synthesis of Schiff Base Derivatives

A study on the closely related 2-amino-6-nitrobenzothiazole demonstrated its condensation with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the corresponding Schiff bases. This reaction is broadly applicable to this compound and provides a straightforward route to a diverse library of derivatives for biological screening.

Caption: General scheme for Schiff base formation.

Transformation of the 6-Nitro Group

The 6-nitro group is a key precursor for the introduction of an amino group at this position. The reduction of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis.

Protocol: Reduction of the 6-Nitro Group

Method A: Catalytic Hydrogenation

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-1,3-benzoxazol-2-amine.

Method B: Metal-Acid Reduction

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-amino-1,3-benzoxazol-2-amine.

The resulting 6-amino-1,3-benzoxazol-2-amine is a valuable intermediate, possessing two distinct amino groups that can be selectively functionalized to generate a wide array of complex molecules.

Nitro_Reduction Start This compound MethodA Catalytic Hydrogenation (H₂, Pd/C) Start->MethodA MethodB Metal-Acid Reduction (Fe, HCl) Start->MethodB Product 6-Amino-1,3-benzoxazol-2-amine MethodA->Product MethodB->Product

Caption: Pathways for the reduction of the 6-nitro group.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound has led to the development of numerous compounds with significant biological activities.

Antimicrobial Agents

The benzoxazole scaffold is a common feature in compounds exhibiting potent antimicrobial properties.[2][3] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. For instance, a novel benzoxazole-nitrothiophene small molecule, IITR00803, has demonstrated broad-spectrum antibacterial potential. While not directly synthesized from the title compound, this highlights the synergy between the benzoxazole core and a nitro-containing heterocycle in achieving antibacterial efficacy. The ability to introduce diverse substituents via the 2-amino group of this compound allows for the fine-tuning of antimicrobial activity and spectrum.

Anticancer Agents

A significant area of research has focused on the development of benzoxazole-based anticancer agents.[2] Numerous studies have demonstrated the potent cytotoxic activity of benzoxazole derivatives against various cancer cell lines. The ability to introduce different functionalities onto the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of anticancer potency. For example, the synthesis of novel 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which exhibit antiproliferative activity, showcases the utility of the nitro- and amino-functionalized aromatic core in the design of new anticancer drug candidates.[4]

Conclusion: A Versatile and Indispensable Building Block

This compound stands out as a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure, featuring two distinct and readily modifiable functional groups, provides chemists with a powerful platform for the creation of diverse molecular libraries. The straightforward synthesis of this compound, coupled with the extensive and well-documented chemistry of its amino and nitro groups, makes it an indispensable tool for researchers and scientists in both academic and industrial settings. The proven track record of the benzoxazole scaffold in yielding compounds with potent biological activities further underscores the importance of this compound as a key starting material in the quest for novel and effective therapeutic agents.

References

The Synthesis of 6-Nitro-1,3-benzoxazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,3-benzoxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzoxazole core is a recognized privileged scaffold, and the presence of the nitro and amino functionalities provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel bioactive molecules.[1][2] Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological applications.[2][3] This in-depth technical guide provides a comprehensive review of the primary synthesis pathways for this compound, offering insights into the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of the different routes.

Core Synthesis Strategies

The synthesis of this compound can be broadly approached through two primary strategic pathways. The choice of pathway often depends on the availability of starting materials, desired purity, scalability, and safety considerations, particularly concerning the use of hazardous reagents.

Pathway 1: Cyclization of a pre-nitrated aminophenol precursor. This route involves the initial synthesis of 2-amino-5-nitrophenol, which is then cyclized to form the target molecule.

Pathway 2: Nitration of a pre-formed 2-aminobenzoxazole ring. This approach begins with the synthesis of the parent 2-aminobenzoxazole, which is subsequently nitrated to introduce the nitro group at the 6-position.

Pathway 1: Cyclization of 2-Amino-5-nitrophenol

This pathway is a direct and efficient method that introduces the nitro group at an early stage. The key step is the cyclization of 2-amino-5-nitrophenol with a suitable cyanating agent.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the electrophilic carbon of the cyanating agent (e.g., cyanogen bromide). This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed electrophilic carbon, leading to the formation of the benzoxazole ring after elimination of a leaving group.

Experimental Protocol

A common method for this pathway involves the use of the highly toxic cyanogen bromide.[4][5] Safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have also been developed.[4][5][6]

Step 1: Synthesis of 2-Amino-5-nitrophenol (if not commercially available)

2-Amino-5-nitrophenol can be synthesized from o-aminophenol through a three-step process of cyclocondensation, nitration, and hydrolysis.[7]

  • Cyclocondensation: o-Aminophenol is reacted with urea at approximately 115°C for 1.5 hours.[7]

  • Nitration: The resulting intermediate is nitrated using a mixture of nitric acid and sulfuric acid at around 40°C for 2 hours.[7]

  • Alkaline Hydrolysis: The nitrated product is then hydrolyzed under alkaline conditions at about 105°C for 2.5 hours to yield 2-amino-5-nitrophenol.[7]

Step 2: Cyclization to this compound

  • Dissolve 2-amino-5-nitrophenol in a suitable solvent, such as aqueous ethanol.

  • Cool the solution in an ice bath.

  • Add a solution of cyanogen bromide in the same solvent dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • The product can be isolated by filtration and purified by recrystallization.

ParameterValueReference
Starting Material2-Amino-5-nitrophenol[7]
ReagentCyanogen Bromide (CNBr)[4][5]
SolventAqueous Ethanol-
Temperature0°C to Room Temperature-
Reaction TimeVaries (monitored by TLC)-

Pathway 2: Nitration of 2-Aminobenzoxazole

This pathway involves the formation of the benzoxazole ring system first, followed by the introduction of the nitro group. This can be advantageous if the starting 2-aminophenol is readily available and the nitration can be performed selectively.

Reaction Mechanism

The synthesis of the 2-aminobenzoxazole intermediate can be achieved by the cyclization of 2-aminophenol with a cyanating agent, as described in Pathway 1. The subsequent nitration is an electrophilic aromatic substitution reaction. The benzoxazole ring is activated towards electrophilic attack, and the nitro group is directed primarily to the 6-position.[8] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol

Step 1: Synthesis of 2-Aminobenzoxazole

  • Dissolve 2-aminophenol in a suitable solvent (e.g., 1,4-dioxane).[6]

  • Add a cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and a Lewis acid catalyst (e.g., BF3·Et2O).[6]

  • Reflux the mixture for 25-30 hours.[6]

  • After completion, the product can be isolated and purified by column chromatography.

Step 2: Nitration of 2-Aminobenzoxazole

To control the reaction and avoid over-nitration or side reactions, the amino group of 2-aminobenzoxazole is often first protected, for example, by acetylation.[9]

  • Protection (Acetylation): React 2-aminobenzoxazole with acetic anhydride in glacial acetic acid under reflux for about 1 hour to form 2-acetamidobenzoxazole.[9]

  • Nitration:

    • Dissolve the 2-acetamidobenzoxazole in concentrated sulfuric acid at a low temperature (below 10°C).[2][9]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[2][9]

    • Stir the reaction mixture in an ice bath for a couple of hours after the addition is complete.[9]

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter and wash the solid with cold water until neutral.

  • Deprotection (Hydrolysis):

    • Suspend the 2-acetamido-6-nitrobenzoxazole in an aqueous solution of a base (e.g., sodium hydroxide).[9]

    • Heat the mixture to reflux until the solid dissolves completely.[9]

    • Cool the solution and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[9]

    • Filter, wash, and recrystallize the product for purification.

ParameterValueReference
Step 1: Cyclization
Starting Material2-Aminophenol[6]
ReagentNCTS, BF3·Et2O[6]
Solvent1,4-dioxane[6]
TemperatureReflux[6]
Reaction Time25-30 hours[6]
Step 2: Nitration
Intermediate2-Acetamidobenzoxazole[9]
ReagentsConc. HNO3, Conc. H2SO4[2][9]
Temperature<10°C[2][9]
Step 3: Hydrolysis
ReagentsNaOH(aq), HCl(aq)[9]
TemperatureReflux[9]

Comparative Analysis of Synthesis Pathways

FeaturePathway 1Pathway 2
Starting Material 2-Amino-5-nitrophenol2-Aminophenol
Number of Steps Fewer (potentially 1 from precursor)More (protection/deprotection often needed)
Key Reagents Cyanating agents (CNBr, NCTS)Cyanating agents, Nitrating agents (HNO3/H2SO4)
Control of Nitration Position of nitro group is pre-determinedRequires careful control of reaction conditions to ensure regioselectivity
Safety Concerns Use of highly toxic CNBr is a major drawback, though safer alternatives existUse of strong acids and nitrating agents requires caution
Overall Yield Can be high if starting material is pureCan be affected by the efficiency of each step (protection, nitration, deprotection)

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. Pathway 1, involving the cyclization of a pre-nitrated precursor, is more direct but may be limited by the availability and synthesis of 2-amino-5-nitrophenol. Pathway 2, which involves the nitration of a 2-aminobenzoxazole intermediate, offers more flexibility with readily available starting materials but requires additional protection and deprotection steps to ensure selectivity and avoid side reactions. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, and safety protocols. Both pathways underscore the versatility of benzoxazole chemistry and provide a foundation for the development of novel derivatives with potential therapeutic applications.

References

Solubility and stability of 6-Nitro-1,3-benzoxazol-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 6-Nitro-1,3-benzoxazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a heterocyclic compound featuring a benzoxazole core, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate and a potential bioactive molecule necessitates a thorough understanding of its fundamental physicochemical properties.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. We present not only the known characteristics of this compound but also detail robust, step-by-step protocols for determining its solubility profile across a range of relevant solvents and for assessing its stability under forced degradation conditions. This document is designed to serve as a practical blueprint for generating the critical data required for formulation development, reaction optimization, and shelf-life assessment.

Introduction and Physicochemical Profile

The benzoxazole ring system is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2] this compound (CAS No: 6458-17-9) is distinguished by an electron-withdrawing nitro group at the 6-position and a hydrogen-bond-donating amino group at the 2-position.[1] These functional groups critically influence the molecule's electronic properties, reactivity, and intermolecular interactions, which in turn govern its solubility and stability.

A precise understanding of these properties is paramount for any application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, directly impacting bioavailability in pharmacological contexts. Stability determines the compound's shelf-life, dictates appropriate storage conditions, and is crucial for identifying potential degradants that may affect efficacy or toxicity.[4][5]

Core Compound Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[6]
Synonyms 2-Amino-6-nitrobenzoxazole, 6-nitrobenzo[d]oxazol-2-amine[6][7]
CAS Number 6458-17-9[6][7]
Molecular Formula C₇H₅N₃O₃[1][6]
Molecular Weight 179.13 g/mol [6]
Appearance Solid (Form may vary)[8]
XLogP3 1.7[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]

Solubility Determination: A Methodological Approach

Quantitative solubility data is often unavailable for specialized research chemicals. Therefore, a systematic experimental determination is the foundational step for its application. The structural features of this compound—a rigid, aromatic core combined with polar nitro and amino groups—suggest a complex solubility profile, with moderate solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous media.

Causality in Solvent Selection

A well-chosen solvent screen is essential for building a comprehensive solubility profile. The selection should span a range of polarities and functionalities to identify suitable media for various applications, from organic reactions to biological assays.

SolventPolarity (Dielectric Constant)Rationale for InclusionPredicted Solubility
Water 80.1Essential for biological and aqueous media formulations.Low
Methanol 32.7Common polar protic solvent for reactions and chromatography.Moderate
Ethanol 24.5Widely used, less toxic protic solvent; common in formulations.Moderate
Acetone 20.7Polar aprotic solvent for reactions and cleaning.Moderate
Acetonitrile (ACN) 37.5Common solvent for HPLC and reactions.Moderate
Dimethyl Sulfoxide (DMSO) 46.7High-polarity aprotic solvent, excellent for dissolving diverse compounds for screening.High
Dimethylformamide (DMF) 38.3Polar aprotic solvent used in organic synthesis.High
Tetrahydrofuran (THF) 7.6Ethereal solvent for organic reactions.Low to Moderate
Dichloromethane (DCM) 9.1Common non-polar solvent for extraction and reactions.Low
Toluene 2.4Non-polar aromatic solvent.Very Low
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, ensuring the system reaches true equilibrium.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Methodology:

  • Preparation of Stock Solution for HPLC Standard:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or ACN) to create a concentrated stock solution of known concentration.

    • Prepare a series of dilutions from this stock to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (in triplicate for each solvent):

    • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.

    • Accurately add a fixed volume of the test solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (25 °C) and moderate agitation.

    • Equilibrate for at least 24-48 hours. The extended time is crucial to ensure the dissolution process reaches a true thermodynamic equilibrium.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for 1-2 hours at the same temperature to let the excess solid settle.

    • Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Quantification:

    • Carefully take an aliquot from the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any fine particulates.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. An accurate dilution factor must be recorded.

    • Analyze the prepared standards and samples by HPLC-UV. The wavelength should be set to a λ_max of the compound for maximum sensitivity.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the concentration of the saturated solution.

    • Express the final solubility in mg/mL and mol/L.

Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to vial B Add fixed volume of solvent A->B C Prepare samples in triplicate B->C D Seal vials and place on orbital shaker C->D E Equilibrate for 24-48h at 25°C D->E F Centrifuge to pellet solid E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample for HPLC analysis G->H I Quantify using HPLC-UV calibration curve H->I J Calculate Solubility (mg/mL & mol/L) I->J Stability_Workflow cluster_stress Forced Degradation Conditions A Prepare stock solution of compound (1 mg/mL) B Control Sample (4°C, dark) A->B C Acidic (1M HCl, 60°C) A->C D Basic (1M NaOH, 60°C) A->D E Oxidative (3% H₂O₂, RT) A->E F Thermal (80°C) A->F G Photolytic (ICH Q1B) A->G H Neutralize & Dilute All Samples B->H C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Compare stressed samples to control I->J K Identify Degradants & Calculate % Degradation J->K

References

Methodological & Application

Application Notes & Protocols: Leveraging 6-Nitro-1,3-benzoxazol-2-amine in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-Nitro-1,3-benzoxazol-2-amine as a foundational scaffold in novel drug discovery campaigns. We move beyond simple descriptions to offer detailed, field-proven protocols for critical stages of early-phase discovery, including target identification, in vitro pharmacological profiling, and preliminary ADME/Tox assessment. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies. This guide is structured to serve as a practical handbook for unlocking the therapeutic potential of this versatile benzoxazole derivative.

Section 1: The Strategic Value of this compound

The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzoxazole heterocycle is a cornerstone in drug discovery, recognized for its metabolic stability and rigid structure that facilitates precise interactions with biological targets.[1] This aromatic system, consisting of a benzene ring fused to an oxazole ring, is a "privileged scaffold" found in numerous FDA-approved drugs and clinical candidates.[2][3] Benzoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for therapeutic innovation.[1][4][5][6][7][8]

Physicochemical Profile: this compound

This compound (PubChem CID: 9228) is a specific derivative distinguished by two key functional groups that dictate its chemical reactivity and potential for biological engagement. The amino group at the 2-position can act as a hydrogen bond donor and a key interaction point with protein targets, while the electron-withdrawing nitro group at the 6-position significantly modulates the electronic properties of the aromatic system.[1]

PropertyValueSource
CAS Number 6458-17-9[1][9][10]
Molecular Formula C₇H₅N₃O₃[1][9]
Molecular Weight 179.13 g/mol [1][9]
Appearance White to light yellow solid[11]
Melting Point ~150-152°C[11][12]
Rationale for Use in Drug Discovery

The true utility of this compound lies in its dual capacity as both a potential bioactive "hit" and a versatile chemical intermediate. The 2-amino group provides a reactive handle for synthetic elaboration, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. The nitro group, while contributing to the electronic profile, can also be chemically reduced to an amine, providing another point for diversification. This inherent modularity makes it an ideal starting point for a fragment-based or lead discovery program.

Section 2: Phase 1 - Unveiling the Molecular Target

The first critical step in developing a novel therapeutic is to identify its biological target.[13] Understanding the mechanism of action is paramount for rational drug design and predicting potential side effects.[13]

Target Identification Strategies: An Overview

For a small molecule like this compound, two primary experimental strategies are employed: affinity-based methods and label-free methods.[13][14]

  • Affinity-Based Pulldown: This classic approach involves chemically modifying the molecule with a tag (e.g., biotin), allowing it to "fish" for its binding partners in a cell lysate.[13][14]

  • Label-Free Methods: These techniques, such as Drug Affinity Responsive Target Stability (DARTS), utilize the principle that protein-ligand binding can alter a protein's physical properties, such as its stability against proteolysis, without requiring any modification of the compound.[15]

Protocol 1: Affinity-Based Target Pulldown

This protocol requires the synthesis of a biotinylated derivative of this compound. The 2-amino group is the most logical point of attachment for a linker and biotin tag, as modifications here are often tolerated in benzoxazole scaffolds.

Objective: To isolate and identify proteins that directly bind to the benzoxazole scaffold from a complex cellular lysate.

Methodology:

  • Probe Preparation: Synthesize a biotinylated probe by attaching a biotin molecule to the 2-amino position of this compound via a flexible linker (e.g., polyethylene glycol). A non-biotinylated version of the linker-modified compound should also be synthesized to use as a negative control.

  • Cell Lysate Preparation:

    • Culture relevant human cells (e.g., HCT116 colorectal cancer cells, given the known anticancer activity of benzoxazoles) to ~80-90% confluency.[6]

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Rationale: Protease inhibitors are critical to prevent the degradation of potential target proteins after cell lysis, ensuring their integrity throughout the experiment.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome used for the pulldown.

  • Affinity Pulldown:

    • Pre-clear the lysate by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C to remove non-specific bead binders.

    • Incubate the pre-cleared lysate with the biotinylated probe (~10-50 µM) for 2-4 hours at 4°C.

    • In parallel, set up two controls: (1) Lysate with an excess of the non-biotinylated parent compound to outcompete specific binding, and (2) Lysate with DMSO (vehicle).

    • Rationale: The competition control is the most important validation step. Proteins that are pulled down by the biotinylated probe but not in the presence of the competitor are considered specific binders.

  • Protein Capture & Elution:

    • Add pre-washed streptavidin magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise protein bands that are present in the probe lane but absent or significantly reduced in the competition control lane.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

Workflow: Affinity-Based Pulldown

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe (Competition Control in Parallel) Lysate->Incubate Probe Synthesize Biotinylated Probe Probe->Incubate Capture Capture Complexes with Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-Specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Identify Proteins by Mass Spectrometry SDS_PAGE->MassSpec Target Validated Target(s) MassSpec->Target

Caption: Workflow for identifying protein targets via affinity pulldown.

Protocol 2: Label-Free Target ID with DARTS

Objective: To identify protein targets by observing their stabilization against proteolysis upon binding to this compound.

Methodology:

  • Lysate Preparation: Prepare cell lysate as described in Protocol 1 (Section 2.2, Step 2).

  • Compound Treatment:

    • Aliquot the cell lysate into several tubes.

    • Treat the lysates with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a DMSO vehicle control.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a low concentration of a broad-spectrum protease, such as pronase or thermolysin, to each tube. The optimal protease concentration must be determined empirically to achieve partial digestion in the control sample.

    • Scientist's Note: The key is partial digestion. If the protease concentration is too high, all proteins will be degraded. If too low, no difference will be observed. A titration experiment is essential.

    • Incubate for a fixed time (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling immediately.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Visualize with Coomassie staining.

    • Look for protein bands that are protected from digestion (i.e., are more intense) in the compound-treated lanes compared to the vehicle control lane in a dose-dependent manner.

    • Excise and identify these protected bands by mass spectrometry.

Section 3: Phase 2 - In Vitro Pharmacological Profiling

Once a target is identified and validated, a screening cascade is necessary to quantify the compound's biological activity and guide optimization.[16][17] In vitro assays provide a controlled environment to measure potency, efficacy, and initial safety.[17][18]

Protocol 3: Cell Viability & Cytotoxicity Assay

Objective: To determine the concentration at which this compound affects cell viability, establishing a therapeutic window.

Methodology:

  • Cell Seeding: Seed cells (e.g., the cell line used for target ID, and a non-target control cell line) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical range is from 100 µM down to 1 nM.

    • Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) controls and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.

  • Viability Measurement:

    • Use a commercially available viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT assay which measures metabolic activity.

    • Read the plate on a luminometer or spectrophotometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 4: Target-Specific Functional Assay (Example: Kinase Inhibition)

Objective: To quantify the direct inhibitory effect of the compound on its validated target (hypothetically, a protein kinase).

Methodology:

  • Assay Principle: Utilize a biochemical assay format, such as an ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Reaction Setup:

    • In a 384-well plate, combine the purified recombinant kinase, its specific substrate peptide, and ATP.

    • Add this compound across a range of concentrations (serial dilution).

    • Controls: Include "no kinase" wells (0% activity) and "vehicle" wells (100% activity) for data normalization.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the ADP produced by adding the assay reagents as per the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: Potency Comparison
CompoundTarget IC50 (Kinase Assay)Cytotoxicity IC50 (HCT116)Selectivity Index
This compound 500 nM15 µM30
Lead Compound (Hypothetical) 50 nM25 µM500
Positive Control (Staurosporine) 10 nM50 nM5
Selectivity Index = Cytotoxicity IC50 / Target IC50. A higher index is desirable.

Workflow: In Vitro Screening Cascade

G Start Compound Library (Derivatives of Core Scaffold) Primary Primary Screen: Target-Specific Assay (e.g., Kinase Inhibition) Start->Primary Primary_Data Calculate Potency (IC50) Primary->Primary_Data Secondary_Cyto Secondary Screen: Cytotoxicity Assay (e.g., MTT/CTG) Primary->Secondary_Cyto Decision Analyze Potency & Selectivity Index Primary_Data->Decision Secondary_Data Calculate Viability (IC50) Secondary_Cyto->Secondary_Data Secondary_Data->Decision Go Advance to Lead Optimization Decision->Go Potent & Selective NoGo Deprioritize or Redesign Decision->NoGo Weak or Toxic

Caption: A typical screening cascade for hit-to-lead progression.

Section 4: Phase 3 - Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to prevent costly late-stage failures.[19][20] In vitro and in silico models can provide predictive data on a compound's drug-like properties.[20][21]

Protocol 5: In Vitro Metabolic Stability

Objective: To estimate how quickly the compound is metabolized by liver enzymes, which predicts its in vivo half-life.

Methodology:

  • Reagents: Human Liver Microsomes (HLM), NADPH (cofactor), test compound.

  • Reaction:

    • Pre-warm HLM in a phosphate buffer to 37°C.

    • Add this compound at a low concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding NADPH.

    • Rationale: NADPH is an essential cofactor for cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes in the liver. A control reaction without NADPH is necessary to check for non-enzymatic degradation.

  • Time Points: Aliquot and stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Summary: Early ADME/Tox Panel
AssayParameterResult for this compoundInterpretation
Metabolic Stability In Vitro t½ (HLM)45 minModerate stability
Permeability Caco-2 Papp (A→B)8 x 10⁻⁶ cm/sModerate permeability
Solubility Kinetic Solubility (pH 7.4)50 µMAcceptable for screening
hERG Inhibition IC50> 30 µMLow risk of cardiotoxicity

Logical Flow: Go/No-Go Decision Making

G cluster_adme Early ADME/Tox Profile Input Hit Compound (Potent & Selective) Sol Solubility > 10 µM? Input->Sol Stab Stability t½ > 30 min? Sol->Stab Yes NoGo NO-GO: Address Liability Through Medicinal Chemistry Sol->NoGo No Perm Permeability > 5e-6? Stab->Perm Yes Stab->NoGo No Tox hERG IC50 > 10 µM? Perm->Tox Yes Perm->NoGo No Go GO: Proceed to Lead Optimization Tox->Go Yes Tox->NoGo No

Caption: Decision-making flowchart based on early ADME/Tox data.

Section 5: Conclusion and Future Directions

This compound represents a highly valuable starting point for drug discovery. Its privileged core structure suggests a high likelihood of biological relevance, and its functional handles provide clear avenues for synthetic modification. The protocols outlined in this guide provide a robust framework for systematically identifying its molecular target, quantifying its pharmacological activity, and assessing its drug-like properties. Subsequent medicinal chemistry efforts should focus on SAR exploration around the benzoxazole core to enhance target potency and selectivity while improving the ADME profile, ultimately advancing a novel chemical series toward preclinical development.

Section 6: References

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. --INVALID-LINK--

  • University College London. Target Identification and Validation (Small Molecules). --INVALID-LINK--

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. --INVALID-LINK--

  • Broad Institute. Small-molecule Target and Pathway Identification. --INVALID-LINK--

  • Slideshare. (2016). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. --INVALID-LINK--

  • Méndez-Lucio, O., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. --INVALID-LINK--

  • Consensus. (2024). Benzoxazole derivatives: Significance and symbolism. --INVALID-LINK--

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. --INVALID-LINK--

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. --INVALID-LINK--

  • D'Oria, C., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. --INVALID-LINK--

  • AXXAM. In Vitro Assays | For successful drug discovery programs. --INVALID-LINK--

  • WuXi AppTec. (2024). Innovations in Drug Development: The Increased Utility of In Vitro Testing. --INVALID-LINK--

  • Charles River Laboratories. Novel In Vitro Models for Drug Discovery. --INVALID-LINK--

  • Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. --INVALID-LINK--

  • Wikipedia. Benzoxazole. --INVALID-LINK--

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. --INVALID-LINK--

  • Kumar, A., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Polycyclic Aromatic Compounds. --INVALID-LINK--

  • Kumar, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Asian Journal of Pharmaceutical and Clinical Research. --INVALID-LINK--

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. --INVALID-LINK--

  • BioDuro. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. --INVALID-LINK--

  • Sigma-Aldrich. Discover Bioactive Small Molecules for ADME/Tox. --INVALID-LINK--

  • Benchchem. This compound. --INVALID-LINK--

  • Benchchem. N-methyl-6-nitro-1,3-benzoxazol-2-amine. --INVALID-LINK--

  • Khan, I., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. --INVALID-LINK--

  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox. --INVALID-LINK--

  • Di, L. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. --INVALID-LINK--

  • ChemicalBook. 6-NITRO-1,3-BENZOXAZOLE CAS#: 30693-53-9. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. Introducing 6-Nitro-1,3-Benzoxazole: A Versatile Chemical Compound for Various Applications. --INVALID-LINK--

  • Sunway Pharm Ltd. This compound - CAS:6458-17-9. --INVALID-LINK--

  • ChemBK. 2-Amino-6-nitro-1,3-benzoxazole. --INVALID-LINK--

  • ResearchGate. (2024). Biological activities of benzoxazole and its derivatives. --INVALID-LINK--

  • LookChem. (2025). Understanding 6-Nitro-1,3-Benzoxazole: Properties, Uses, and Sourcing in China. --INVALID-LINK--

  • Google Patents. CN105669477A - Method for producing 5-nitro-2aminophenol. --INVALID-LINK--

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. --INVALID-LINK--

  • ResearchGate. (2020). (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one N-[(1Z)-(4-chlorophenyl) methylidene] thiosemicarbazone Benzoxazole Derivatives and their biological Activities. --INVALID-LINK--

  • Sharma, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. --INVALID-LINK--

  • MDPI. (2018). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. --INVALID-LINK--

  • Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 6-Nitro-1,3-benzoxazol-2-amine for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Antimicrobial Research

Benzoxazoles represent a class of heterocyclic aromatic compounds featuring a benzene ring fused to an oxazole ring. This unique structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Specifically, benzoxazole derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5] Their structural similarity to biological purines like adenine and guanine allows for favorable interactions with biopolymers within living systems.[1]

This guide focuses on a specific, highly versatile precursor: 6-Nitro-1,3-benzoxazol-2-amine . The strategic placement of the nitro group at the 6-position and the amino group at the 2-position provides two distinct points for chemical modification, making it an ideal starting material for generating a library of novel compounds for antimicrobial screening. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoxazole ring system, which can enhance biological activity, while the 2-amino group serves as a primary nucleophilic handle for synthetic elaboration.[5][6]

Section 1: The Core Reagent: this compound

Understanding the physicochemical properties and reactivity of the starting material is fundamental to designing successful synthetic strategies.

Key Structural Features:

  • Benzoxazole Core: A stable, bicyclic aromatic system that forms the backbone of the derivatives.

  • 2-Amino Group: A potent nucleophile and hydrogen bond donor, this group is the primary site for derivatization. Its reactivity is key to forming Schiff bases, amides, and other analogues.

  • 6-Nitro Group: A strong electron-withdrawing group that modulates the electron density of the entire ring system. This feature can be crucial for enhancing the molecule's interaction with biological targets and has been linked to increased antimicrobial efficacy in related scaffolds.[6]

cluster_0 This compound cluster_1 Key Functional Groups mol mol A 2-Amino Group (H₂N-) - Nucleophilic center for derivatization B 6-Nitro Group (-NO₂) - Electron-withdrawing group - Modulates biological activity

Caption: Structure of this compound with key reactive sites.

Section 2: Synthetic Protocols for Derivatization

The 2-amino group of this compound is the primary anchor for building molecular diversity. The following protocols detail two robust methods for creating distinct classes of derivatives.

Protocol A: Synthesis of N-Arylidine Derivatives (Schiff Bases)

This protocol describes the acid-catalyzed condensation reaction between the primary amino group of the benzoxazole core and an aromatic aldehyde to form a Schiff base (imine). This is a foundational reaction for rapidly generating a diverse library of compounds by varying the substituted aldehyde.

Causality: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic 2-amino group of the benzoxazole then attacks this carbon, followed by dehydration to yield the stable imine product.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-20 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 eq.). A wide variety of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) can be used to probe structure-activity relationships.

  • Catalysis: Add 4-5 drops of glacial acetic acid to catalyze the reaction.[7]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6-10 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Filter the resulting solid product, wash it with cold ethanol to remove unreacted starting materials, and dry it under a vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.[7]

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, IR, Mass Spectrometry). The disappearance of the -NH₂ protons and the appearance of a new imine (-N=CH-) proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol B: Synthesis of N-Acyl/Aroyl Derivatives (Amides)

This protocol involves the acylation of the 2-amino group with an acyl or aroyl chloride to form a stable amide linkage. This method introduces a carbonyl group adjacent to the benzoxazole core, which can act as a hydrogen bond acceptor and alter the compound's electronic and steric properties.

Causality: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic 2-amino group. A base is used to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane. Cool the mixture in an ice bath.

  • Base Addition: Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate in a biphasic system, to the stirred solution.[4]

  • Acyl Chloride Addition: Add the desired acyl or aroyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the cooled mixture over 15-20 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Monitoring: Monitor the reaction via TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding cold water. The product will often precipitate out. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Filter the precipitated solid and wash with water. If an extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the amide structure using spectroscopic methods. The appearance of a new amide N-H signal and a carbonyl (C=O) stretch in the IR spectrum are key indicators.

Caption: Synthetic pathways for derivatizing this compound.

Section 3: Protocols for Antimicrobial Efficacy Evaluation

To validate the biological activity of the newly synthesized compounds, standardized antimicrobial screening is essential. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of a compound's efficacy.

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[3][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic like Ciprofloxacin) and negative control (solvent)

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of your test compound (e.g., at 256 µg/mL) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.

  • Inoculation: Prepare a diluted microbial suspension and add 10 µL to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

References

The Pivotal Intermediate: 6-Nitro-1,3-benzoxazol-2-amine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Oncology

In the landscape of medicinal chemistry, the benzoxazole motif stands out as a privileged heterocyclic scaffold.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for targeting a diverse array of biological macromolecules.[2] Numerous derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] These compounds often exert their activity by targeting critical cellular processes and signaling pathways dysregulated in cancer, such as DNA replication, protein kinase activity, and apoptosis.[2]

Within this promising class of compounds, 6-nitro-1,3-benzoxazol-2-amine serves as a crucial and versatile intermediate. The presence of the nitro group at the 6-position acts as a potent electron-withdrawing group, influencing the molecule's electronic properties and providing a handle for further chemical modification.[4] The 2-amino group offers a key nucleophilic site for building molecular complexity, allowing for the strategic introduction of various side chains and pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the synthesis of this key intermediate, its elaboration into potential anticancer agents, and the protocols for their biological evaluation.

PART I: Synthesis of the Core Intermediate: this compound

The synthesis of this compound is most efficiently achieved from a commercially available precursor, 2-amino-5-nitrophenol. The primary transformation involves the formation of the oxazole ring by introducing a one-carbon unit that will become the C2 position, bearing the amino group. The classical and highly effective method for this cyclization utilizes cyanogen bromide (BrCN).

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-5-nitrophenol is the ideal starting material as it already contains the required nitro group at the correct position, avoiding potentially low-yield or non-selective nitration steps on the benzoxazole core.[5]

  • Cyclizing Agent: Cyanogen bromide is a highly reactive and effective one-carbon electrophile for this cyclization. It reacts with both the hydroxyl and amino groups of the aminophenol to form the 2-aminobenzoxazole ring system. While highly toxic, its reactivity often leads to high yields in this specific transformation.[3]

  • Solvent and Temperature: The reaction is typically performed in an ethereal solvent like Tetrahydrofuran (THF) to ensure solubility of the reactants and is often run at or below room temperature to control the exothermicity of the reaction with the highly reactive BrCN.

Experimental Protocol 1: Synthesis of this compound

Materials:

Reagent Formula M.W. Amount Moles
2-Amino-5-nitrophenol C₆H₆N₂O₃ 154.12 15.4 g 0.10
Cyanogen Bromide (BrCN) CBrN 105.92 11.1 g 0.105
Tetrahydrofuran (THF) C₄H₈O 72.11 250 mL -
Saturated NaHCO₃ (aq) - - 150 mL -
Ethyl Acetate C₄H₈O₂ 88.11 300 mL -
Brine - - 100 mL -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 15.4 g (0.10 mol) of 2-amino-5-nitrophenol in 250 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Cautiously add 11.1 g (0.105 mol) of cyanogen bromide in one portion to the stirred solution. [CAUTION: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

PART II: Elaboration of the Intermediate into a Potential Anticancer Agent

The 2-amino group of this compound is a versatile handle for synthesizing a library of derivatives. One common strategy in drug discovery is the formation of amide or urea linkages to explore structure-activity relationships (SAR). Here, we detail a protocol for the synthesis of a representative N-acyl derivative, a class of compounds often investigated for kinase inhibitory activity.

Causality Behind Experimental Choices:

  • Acylating Agent: An acid chloride (e.g., 4-chlorobenzoyl chloride) is used as a highly reactive electrophile to ensure efficient acylation of the 2-amino group. The 4-chloro-phenyl moiety is a common fragment in kinase inhibitors, known to occupy hydrophobic pockets in ATP-binding sites.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to scavenge the HCl gas produced during the reaction, driving the reaction to completion and preventing protonation of the starting amine.

  • Solvent: An aprotic solvent such as Dichloromethane (DCM) or THF is used to prevent any side reactions with the highly reactive acid chloride.

Experimental Protocol 2: Synthesis of N-(6-nitro-1,3-benzoxazol-2-yl)-4-chlorobenzamide

Materials:

Reagent Formula M.W. Amount Moles
This compound C₇H₅N₃O₃ 179.13 1.79 g 0.01
4-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 1.93 g 0.011
Triethylamine (TEA) C₆H₁₅N 101.19 1.5 mL 0.011
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL -
1M HCl (aq) - - 30 mL -
Saturated NaHCO₃ (aq) - - 30 mL -

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 5 g | - |

Procedure:

  • Reaction Setup: Suspend 1.79 g (0.01 mol) of this compound in 50 mL of anhydrous DCM in a 100 mL round-bottom flask with a magnetic stirrer.

  • Base Addition: Add 1.5 mL (0.011 mol) of triethylamine to the suspension.

  • Acylation: Cool the mixture to 0 °C and add a solution of 1.93 g (0.011 mol) of 4-chlorobenzoyl chloride in 10 mL of DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 30 mL of 1M HCl (aq), 30 mL of water, and 30 mL of saturated NaHCO₃ (aq).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure N-(6-nitro-1,3-benzoxazol-2-yl)-4-chlorobenzamide.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start 2-Amino-5-nitrophenol Intermediate This compound Final_Product N-(6-nitro-1,3-benzoxazol-2-yl) -4-chlorobenzamide MTT MTT Assay (Protocol 3) Apoptosis Apoptosis Assay Data_Analysis Data Analysis (IC50 Determination) Apoptosis->Data_Analysis Kinase Kinase Inhibition Assay Kinase->Data_Analysis

Caption: Workflow from intermediate synthesis to biological evaluation.

PART III: Biological Evaluation and Mechanism of Action

Rationale for Biological Assays

The primary goal of synthesizing novel benzoxazole derivatives is to assess their potential as anticancer agents. This requires a series of robust in vitro assays to determine cytotoxicity, mechanism of cell death, and target engagement.[6] A common and foundational method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7] Compounds that show significant cytotoxicity can then be further investigated to understand their mechanism of action, for example, by assessing their ability to induce apoptosis or inhibit specific protein kinases.[8]

Many benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often hijacked by cancer cells.[2] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancer, making it a prime target for therapeutic intervention.[9][10] Therefore, evaluating the inhibitory potential of new compounds against key kinases in this pathway is a logical step in characterizing their anticancer properties.[11]

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the synthesized compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).[7][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, growth, and survival.[10][13] Its aberrant activation is a hallmark of many cancers.[5] The pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, a key second messenger that recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth while inhibiting apoptosis.[13][14] Benzoxazole-based kinase inhibitors can potentially interrupt this cascade at various nodes, such as PI3K or Akt itself, thereby restoring normal cellular control and inducing cancer cell death.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt mTORC1 mTORC1 Proliferation Cell Proliferation & Growth Apoptosis Inhibition of Apoptosis Inhibitor Benzoxazole Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Potential inhibition points for benzoxazole derivatives in the PI3K/Akt pathway.

PART IV: Data Presentation and Interpretation

The ultimate goal of the synthesis and biological evaluation is to generate robust data that can guide further drug development efforts. A clear presentation of this data is essential. The IC₅₀ values obtained from the MTT assay are a critical metric for comparing the potency of different synthesized analogs.

Table 1: Representative Anticancer Activity of Benzoxazole Derivatives

The following table presents hypothetical, yet representative, IC₅₀ data for a series of benzoxazole derivatives against common cancer cell lines, illustrating how structure-activity relationships might be determined.

Compound IDR Group (at 2-amino position)MCF-7 IC₅₀ (µM)[12]A549 IC₅₀ (µM)[8]HCT116 IC₅₀ (µM)[15]
BZO-01 -H (Parent Amine)> 100> 100> 100
BZO-02 -C(O)Ph-4-Cl (from Protocol 2)8.512.39.7
BZO-03 -C(O)Ph-4-F7.911.58.8
BZO-04 -C(O)Ph-4-OCH₃25.438.130.2
Doxorubicin (Reference Drug)0.91.21.0

Interpretation:

  • The parent intermediate BZO-01 is inactive, highlighting the necessity of the N-functionalization for anticancer activity.

  • Acylation with halogenated benzoyl groups (BZO-02 , BZO-03 ) confers significant cytotoxic activity. The similar potency between the chloro and fluoro analogs suggests that a halogen at this position is favorable.

  • The introduction of an electron-donating methoxy group (BZO-04 ) reduces activity compared to the halogenated derivatives, suggesting that electron-withdrawing or lipophilic groups on the appended phenyl ring are preferred for activity.

  • While active, the synthesized compounds are less potent than the standard chemotherapeutic agent, Doxorubicin, indicating that further optimization is required to achieve clinically relevant potency.

Conclusion and Future Directions

This compound is a highly valuable intermediate for the construction of novel anticancer agents. The synthetic protocols outlined provide a reliable pathway to this core structure and its subsequent elaboration. The biological evaluation methods described form a standard cascade for identifying and characterizing lead compounds. The data clearly indicates that derivatization of the 2-amino position is critical for activity, and further exploration of substituents on the appended aromatic ring could lead to the discovery of highly potent and selective anticancer compounds, potentially acting through the inhibition of critical oncogenic signaling pathways like the PI3K/Akt/mTOR cascade. Future work should focus on synthesizing a broader library of derivatives to refine the structure-activity relationship and performing advanced biological studies, including kinase profiling and in vivo efficacy models, for the most promising candidates.

References

Application Notes & Protocols: High-Throughput Screening Assays for 6-Nitro-1,3-benzoxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-nitro-1,3-benzoxazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential applications in oncology, infectious diseases, and neurology.[1][2][3][4][5] The structural features of this class of compounds, particularly the nitro group and the 2-amino substitution, provide a foundation for diverse molecular interactions, making them attractive candidates for high-throughput screening (HTS) campaigns.[3][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, development, and implementation of robust HTS assays tailored for the discovery and characterization of bioactive this compound derivatives. We will delve into the rationale behind assay choice, provide detailed, step-by-step protocols for key methodologies, and discuss the critical aspects of data analysis and hit validation.

Introduction: The Rationale for Screening this compound Derivatives

The benzoxazole core is a versatile heterocyclic motif found in numerous pharmacologically active compounds.[4][5] The addition of a nitro group at the 6-position and an amine at the 2-position creates a unique electronic and structural landscape, suggesting potential interactions with a variety of biological targets.[3][6] Published research on analogous structures points towards several key therapeutic areas for which HTS campaigns would be highly relevant:

  • Oncology: Many benzoxazole derivatives have been investigated for their anticancer properties.[1][2] Their mechanisms may involve the inhibition of protein kinases, disruption of cell signaling pathways, or direct cytotoxic effects.

  • Antimicrobial Activity: The benzoxazole scaffold is present in compounds with demonstrated antibacterial and antifungal activity.[2][4]

  • Neurological Disorders: Some benzoxazole structures have been explored as antagonists for receptors involved in neurodegenerative diseases.[1]

Given these potential activities, a multi-pronged HTS approach is recommended to fully explore the therapeutic potential of a library of this compound derivatives. This guide will focus on three primary classes of assays: Biochemical Assays (targeting specific enzymes like kinases), Cell-Based Pathway Assays (evaluating effects on signaling cascades), and Phenotypic Assays (measuring overall cellular outcomes like viability).

Assay Selection and Development Strategy

The choice of an HTS assay is fundamentally dependent on the hypothesized mechanism of action of the compound library. For this compound derivatives, a tiered screening approach is often most effective.

Diagram 1: Tiered HTS Workflow

HTS_Workflow cluster_0 Primary Screen (High-Throughput) cluster_1 Secondary Screen (Hit Confirmation) cluster_2 Tertiary Screen (Mechanism of Action) Primary_Biochemical Biochemical Assay (e.g., Kinase Activity) Dose_Response Dose-Response Curves (IC50/EC50 Determination) Primary_Biochemical->Dose_Response Active Compounds Primary_Phenotypic Phenotypic Assay (e.g., Cell Viability) Primary_Phenotypic->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Confirmed Hits Pathway_Analysis Pathway Analysis (e.g., Luciferase Reporter) Orthogonal_Assay->Pathway_Analysis Validated Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity_Profiling

Caption: A tiered approach to HTS for this compound derivatives.

Protocol: Biochemical Kinase Activity Assay

Rationale: Given that many anticancer agents target protein kinases, a biochemical kinase assay is a logical starting point for screening this compound derivatives.[7][8] Assays like the Z'-LYTE® Kinase Assay are well-suited for HTS due to their homogenous format and robust performance.[9] This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of a putative kinase target.

Principle of the Assay

This assay utilizes a synthetic peptide substrate with a donor fluorophore (e.g., Coumarin) and an acceptor fluorophore (e.g., Fluorescein) on either side of a phosphorylation site. In the absence of kinase activity, the peptide is intact. When a protease specific for the non-phosphorylated peptide is added, it cleaves the peptide, separating the donor and acceptor and disrupting FRET. If the kinase is active, it phosphorylates the peptide, rendering it resistant to the protease. The FRET signal is thus maintained. Inhibitors of the kinase will prevent phosphorylation, leading to peptide cleavage and a loss of FRET.

Diagram 2: FRET-Based Kinase Assay Principle

FRET_Kinase_Assay cluster_0 Kinase Active (No Inhibitor) cluster_1 Kinase Inhibited Kinase Phosphorylated_Peptide Donor--[P-Substrate]--Acceptor Kinase->Phosphorylated_Peptide + ATP ATP ATP Protease_No_Cleavage Protease (No Cleavage) Phosphorylated_Peptide->Protease_No_Cleavage High_FRET High FRET Signal Protease_No_Cleavage->High_FRET Peptide_Substrate Peptide_Substrate Peptide_Substrate->Phosphorylated_Peptide Inhibitor Inhibitor Kinase_Inhibited Inhibitor->Kinase_Inhibited No_Phosphorylation Donor--[Substrate]--Acceptor Kinase_Inhibited->No_Phosphorylation ATP_2 ATP ATP_2->No_Phosphorylation Protease_Cleavage Protease (Cleavage) No_Phosphorylation->Protease_Cleavage Low_FRET Low FRET Signal Protease_Cleavage->Low_FRET Peptide_Substrate_2 Peptide_Substrate_2 Peptide_Substrate_2->No_Phosphorylation

Caption: Mechanism of a competitive FRET-based kinase inhibition assay.

Materials and Reagents
  • Kinase: Purified, active kinase of interest.

  • Substrate: FRET-labeled peptide substrate.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Protease: Specific for the non-phosphorylated substrate.

  • Stop Solution: Protease-specific stop solution (e.g., containing EDTA).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Plates: 384-well, low-volume, black, non-binding surface microplates.

  • Plate Reader: Capable of time-resolved FRET (TR-FRET) measurements.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo®), transfer 50 nL of each compound dilution to the assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Kinase/Substrate Addition:

    • Prepare a master mix of kinase and FRET-peptide substrate in assay buffer. The optimal concentrations should be determined empirically during assay development.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Mix by shaking the plate for 1 minute.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for the specific kinase.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction.

    • Mix by shaking for 1 minute.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization.

  • Protease Addition and FRET Measurement:

    • Prepare the protease solution in assay buffer.

    • Dispense 5 µL of the protease solution to all wells.

    • Mix by shaking for 1 minute.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (e.g., Excitation: 400 nm, Emission: 445 nm and 520 nm).

Data Analysis
  • Calculate Emission Ratio: For each well, calculate the ratio of the acceptor emission (520 nm) to the donor emission (445 nm).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • Ratio_Compound: Emission ratio in the presence of the test compound.

    • Ratio_High_Control: Emission ratio of the positive control (maximum inhibition).

    • Ratio_Low_Control: Emission ratio of the negative control (DMSO, no inhibition).

  • Determine Z'-factor: To assess the quality of the assay, calculate the Z'-factor using the high and low controls. A Z' > 0.5 is considered excellent for HTS.[10]

ParameterRecommended Value
Plate Format384-well
Final Assay Volume15 µL
Compound Concentratione.g., 10 µM
DMSO Tolerance< 1%
Z'-factor> 0.5

Protocol: Cell-Based Luciferase Reporter Assay

Rationale: To understand if the compounds affect a specific signaling pathway within a cellular context, luciferase reporter assays are invaluable.[10][11][12] They are highly sensitive, robust, and amenable to HTS.[13][14] This protocol outlines a method to screen for inhibitors of the NF-κB signaling pathway, a common target in oncology and inflammation research.

Principle of the Assay

Cells are engineered to stably express a luciferase gene (e.g., Firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB). When the pathway is activated (e.g., by TNF-α), the transcription factor binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the pathway's activity. Inhibitors will prevent luciferase expression, leading to a decrease in the luminescent signal.

Materials and Reagents
  • Reporter Cell Line: A stable cell line expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Stimulant: TNF-α (Tumor Necrosis Factor-alpha).

  • Luciferase Assay Reagent: A commercial "add-mix-read" reagent (e.g., Bright-Glo™).

  • Test Compounds: this compound derivatives in 100% DMSO.

  • Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Luminometer: Plate-based luminometer.

Detailed Protocol
  • Cell Plating:

    • Harvest and count the reporter cells.

    • Dilute the cells in culture medium to a pre-determined optimal density (e.g., 5,000 cells/well).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic dispenser, add 50 nL of test compound in DMSO to the appropriate wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Prepare a solution of TNF-α in culture medium at a concentration that induces ~80% of the maximal response (EC₈₀).

    • Add 5 µL of the TNF-α solution to all wells except the unstimulated controls. Add 5 µL of medium to the unstimulated wells.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the assay plate and the luciferase reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-based luminometer.

Protocol: Phenotypic Cell Viability Assay

Rationale: A primary phenotypic screen is essential to identify compounds that have cytotoxic or cytostatic effects, which is particularly relevant for anticancer drug discovery. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[15][16][17]

Principle of the Assay

The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cell membrane to release ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, producing a "glow-type" luminescent signal that is proportional to the amount of ATP present, and thus, the number of viable cells.[15][16]

Materials and Reagents
  • Target Cell Line: A relevant cancer cell line (e.g., HCT116).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Assay Reagent: CellTiter-Glo® 2.0 Assay Reagent.[18][19]

  • Test Compounds: this compound derivatives in 100% DMSO.

  • Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Luminometer: Plate-based luminometer.

Detailed Protocol
  • Cell Plating:

    • Prepare a cell suspension at an optimal density (e.g., 1,000 cells/well) in 25 µL of culture medium.

    • Dispense the cell suspension into the 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Add 50 nL of test compound in DMSO to the wells.

    • Include positive controls (e.g., Staurosporine) and negative controls (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Signal Generation and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-based luminometer.

ParameterRecommended Value
Cell LineHCT116 (or other relevant cancer line)
Seeding Density1,000 cells/well
Incubation Time72 hours
Final Volume50 µL
ReadoutLuminescence

Hit Triage and Secondary Assays

Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and to confirm their activity.

  • Dose-Response Confirmation: Hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay. For example, a kinase inhibitor identified in a FRET assay could be validated using a binding assay, such as Fluorescence Polarization (FP) .[20][21][22] FP measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein, providing a direct measure of interaction.[20][22][23]

  • Selectivity Profiling: For target-based hits like kinase inhibitors, profiling against a panel of other kinases is crucial to determine their selectivity and potential off-target effects.[7]

  • Counter-Screens: For reporter gene or phenotypic assays, counter-screens are necessary to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors) or have non-specific cytotoxicity.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and well-designed HTS campaign is critical to unlocking the potential of derivative libraries. By employing a combination of biochemical, pathway-based, and phenotypic assays, researchers can efficiently identify and characterize compounds with desired biological activities. The protocols outlined in this guide provide a robust framework for initiating such a screening effort, emphasizing the importance of rigorous assay development, validation, and a tiered approach to hit confirmation.

References

Application Notes and Protocols for the Quantification of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Nitro-1,3-benzoxazol-2-amine

This compound, a distinct benzoxazole derivative, holds significant interest within pharmaceutical and medicinal chemistry research. The benzoxazole core is a privileged scaffold in drug discovery, and the nitro and amino substitutions on this molecule suggest its potential as a valuable intermediate for synthesizing novel bioactive compounds.[1] Accurate and precise quantification of this compound is paramount for various stages of research and development, including synthesis validation, purity assessment, quality control of pharmaceutical intermediates, and potentially in pharmacokinetic and metabolic studies.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the selection of specific techniques and parameters. The methods described herein are grounded in established analytical principles for benzoxazole derivatives and nitroaromatic compounds, ensuring a high degree of technical accuracy and reliability.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 6458-17-9[4][5]
Molecular Formula C₇H₅N₃O₃[5]
Molecular Weight 179.13 g/mol [5]
Structure A bicyclic system with a benzene ring fused to an oxazole ring, featuring a nitro group at the 6-position and an amino group at the 2-position.[2]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol.[6]

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoxazole derivatives, offering high resolution, sensitivity, and specificity.[2] A reversed-phase HPLC method with UV detection is the most common and effective approach for quantifying compounds with chromophores like this compound.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The nonpolar nature of the benzoxazole ring system makes it well-suited for retention on a nonpolar stationary phase (like C18 or Phenyl-Hydride) with a polar mobile phase.[2][7]

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water is typically used. The organic modifier content is optimized to achieve adequate retention and separation from potential impurities.

  • Acidic Modifier: The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial. It helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. For LC-MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[8]

  • UV Detection: The conjugated aromatic system and the nitro group in this compound result in strong UV absorbance, making UV detection a sensitive and straightforward method for quantification. A common detection wavelength for nitroaromatic compounds is 254 nm.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Preparation Injector Autosampler/ Manual Injection Standard->Injector Sample Sample Preparation Sample->Injector Spike Spiked Sample (for Recovery) Spike->Injector Column C18 or Phenyl Hydride Column Injector->Column Mobile Phase Detector UV/Vis Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Phenyl Hydride column (e.g., 150 mm x 4.6 mm, 4 µm).[2][7]

  • HPLC-grade acetonitrile and water.

  • Analytical grade formic acid.

  • This compound reference standard (purity ≥97%).[5]

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Starting Point for Method Development):

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.[7]
Gradient 0-10 min: 25-65% B; 10-11 min: 65-25% B; 11-15 min: 25% BA gradient elution allows for the separation of compounds with a range of polarities and ensures the column is re-equilibrated.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on concentration and sensitivity.
Detection UV at 254 nmA common and sensitive wavelength for nitroaromatic compounds.[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • For Pharmaceutical Intermediates: Accurately weigh a known amount of the sample, dissolve it in acetonitrile, and dilute it with the mobile phase to fall within the calibration range.

    • For Environmental Water Samples (requires Solid-Phase Extraction - SPE):

      • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB) with acetonitrile followed by water.

      • Load 500 mL of the water sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute the analyte with acetonitrile.[9]

      • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.

4. Method Validation (as per ICH Guidelines):

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10]

Rationale for LC-MS/MS
  • High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range.[11]

  • High Selectivity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can selectively quantify the analyte even in complex matrices, minimizing interferences.[10]

  • Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in the identity of the analyte.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Standard Reference Standard & Internal Standard UPLC UHPLC System Standard->UPLC Sample Sample Preparation (e.g., Protein Precipitation) Sample->UPLC IonSource Ion Source (ESI or APCI) UPLC->IonSource MassSpec Tandem Quadrupole Mass Spectrometer IonSource->MassSpec MRM MRM Data Acquisition MassSpec->MRM Quantification Quantification vs. Internal Standard MRM->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

  • UHPLC system coupled to a tandem quadrupole mass spectrometer.

  • C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • This compound reference standard.

  • A suitable stable isotope-labeled internal standard (if available) or a structurally similar compound.

2. LC and MS Conditions (Starting Point):

ParameterCondition
LC Mobile Phase A 0.1% Formic Acid in Water
LC Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (2:8 v/v)[12]
LC Gradient A fast gradient optimized for the analyte's retention.
Flow Rate 0.3-0.5 mL/min
Ionization Source Electrospray Ionization (ESI) in positive or negative mode (to be determined by infusion).
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound
Product Ions (Q3) To be determined by fragmentation of the precursor ion.

3. Sample Preparation for Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Part 3: UV-Visible Spectrophotometry

For a rapid and straightforward estimation of concentration, particularly in pure samples or simple mixtures, UV-Visible spectrophotometry can be employed. This method is less specific than chromatographic techniques but offers high throughput.

Rationale for UV-Vis Spectrophotometry
  • Simplicity and Speed: The measurement is direct and does not require extensive sample preparation or long analysis times.

  • Cost-Effective: The instrumentation is widely available and less expensive than HPLC or LC-MS systems.

  • Chromophore Requirement: The method is suitable for this compound due to its strong UV absorbance.[13]

Detailed Protocol: UV-Vis Quantification

1. Instrumentation and Materials:

  • Double-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Spectrophotometric grade methanol or ethanol.

  • This compound reference standard.

2. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in methanol. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: From a stock solution (e.g., 100 µg/mL in methanol), prepare a series of dilutions to create a calibration set (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Construct Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax, using methanol as the blank. Plot absorbance versus concentration.

  • Analyze Sample: Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The inclusion of calibration standards, quality control samples, and system suitability tests within the HPLC and LC-MS/MS protocols ensures the reliability of the generated data. For all methods, the use of a certified reference standard is crucial for ensuring the accuracy of quantification.[1] Method validation as per ICH guidelines is a mandatory step before implementing these protocols for routine analysis.[11]

References

Application Note: 6-Nitro-1,3-benzoxazol-2-amine in the Synthesis of "Turn-On" Fluorescent Probes for Biothiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 6-Nitro-1,3-benzoxazol-2-amine

In the landscape of fluorescent probe development, the selection of a core scaffold is paramount. The this compound molecule presents a compelling starting point for the design of "turn-on" fluorescent sensors, particularly for biologically relevant analytes like biothiols (e.g., glutathione, cysteine). Its utility is rooted in two key structural features: the inherent fluorescence of the benzoxazole core and the fluorescence-quenching capability of the appended nitro group.[1][2] The strong electron-withdrawing nature of the nitro group typically quenches the fluorescence of the core structure through a process known as Photoinduced Electron Transfer (PET).[3] This "fluorescence off" state is the baseline for a turn-on sensor. A subsequent chemical reaction with a specific analyte can disrupt this quenching mechanism, leading to a significant increase in fluorescence intensity—the "fluorescence on" state.

This application note provides a detailed guide for researchers on the synthesis and application of a novel fluorescent probe, derived from this compound, for the quantitative detection of biothiols. While a wide array of fluorescent probes for thiols exist, this guide focuses on a rational design strategy that leverages the specific functionalities of the starting material to create a sensitive and selective analytical tool.

Principle of Detection: A PET-Based "Turn-On" Mechanism

The core strategy detailed herein involves the synthesis of a probe where the fluorescent 6-nitro-1,3-benzoxazole core is chemically linked to a recognition moiety that also acts as a potent quencher. For the detection of biothiols, an effective strategy is to use a group that is both an efficient PET quencher and highly reactive towards sulfhydryl groups.

We propose the synthesis of a probe, designated NBO-DNBS , by reacting the 2-amino group of this compound with 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl).[4][5][6] The resulting sulfonamide, NBO-DNBS, is designed to be minimally fluorescent. The collective electron-withdrawing power of the three nitro groups (one on the benzoxazole and two on the dinitrobenzenesulfonyl moiety) ensures efficient fluorescence quenching.

The detection mechanism is triggered by the nucleophilic attack of a biothiol's sulfhydryl group (-SH) on the sulfonamide linkage. This reaction cleaves the dinitrobenzenesulfonyl group, releasing the this compound fluorophore from its quencher.[7] This cleavage event disrupts the PET process, causing a significant and measurable increase in fluorescence emission, which is directly proportional to the concentration of the biothiol analyte.

digraph "Sensing_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Probe [label="NBO-DNBS\n(Non-Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiol [label="Biothiol (GSH)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Intermediate [label="Thiolysis Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorophore [label="Released Fluorophore\n(Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Thiol-DNBS Adduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Probe -> Intermediate [label="+", color="#5F6368"]; Thiol -> Intermediate [color="#5F6368"]; Intermediate -> Fluorophore [label="Cleavage", color="#34A853"]; Intermediate -> Byproduct [color="#34A853"]; }

Figure 1: Turn-On Fluorescence Sensing Mechanism.

Protocols

Part 1: Synthesis of the NBO-DNBS Fluorescent Probe

This protocol describes the synthesis of the thiol-reactive probe NBO-DNBS from this compound.

Materials:

  • This compound (CAS: 6458-17-9)[8]

  • 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) (CAS: 1656-44-6)[5]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Addition of DNBS-Cl: In a separate flask, dissolve 2,4-dinitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product (NBO-DNBS) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="this compound\n+ DNBS-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in Anhydrous DCM\nAdd Triethylamine at 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Stir at Room Temperature\n(12-16 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Purification\n(Silica Gel Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="NBO-DNBS Probe", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> End [color="#34A853"]; }

Figure 2: Workflow for the Synthesis of NBO-DNBS.

Part 2: Protocol for Biothiol Detection Using NBO-DNBS

This protocol provides a method for the quantitative detection of glutathione (GSH) as a representative biothiol using the synthesized NBO-DNBS probe.

Materials:

  • NBO-DNBS probe

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the NBO-DNBS probe in DMSO.

    • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.

  • Assay Preparation:

    • Prepare a series of GSH standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the GSH stock solution in PBS buffer.

    • In the wells of a 96-well black microplate, add the GSH standard solutions.

    • To each well, add the NBO-DNBS probe from the stock solution to a final concentration of 10 µM. The final volume in each well should be constant (e.g., 200 µL). The final concentration of DMSO should be kept low (e.g., <1%) to avoid solvent effects.

  • Incubation:

    • Incubate the microplate at 37 °C for 30 minutes, protected from light. This allows the reaction between the probe and GSH to proceed to completion.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. Based on the properties of related nitrobenzoxazole and NBD compounds, set the excitation wavelength (λex) to approximately 470 nm and the emission wavelength (λem) to approximately 540 nm.[9] Optimize these wavelengths for the specific instrument being used.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µM GSH) from all measurements.

    • Plot the background-corrected fluorescence intensity as a function of GSH concentration.

    • Perform a linear regression on the linear portion of the curve to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.

Expected Performance Characteristics

The performance of a newly synthesized probe must be rigorously characterized. The following table summarizes the expected photophysical and analytical performance parameters for the NBO-DNBS probe, based on data from structurally similar NBD-based thiol probes.[10][11]

ParameterExpected Value/CharacteristicRationale
Excitation Max (λex) ~470 nmConsistent with the absorption of NBD-amine derivatives.
Emission Max (λem) ~540 nmTypical emission for NBD-type fluorophores in aqueous media.
Stokes Shift ~70 nmA reasonable shift that minimizes self-absorption.
Quantum Yield (Φ) <0.01 (Probe alone)Efficient quenching by the DNBS group.
Quantum Yield (Φ) >0.3 (After reaction with GSH)Release of the fluorophore from the quencher restores fluorescence.[7]
Fluorescence Turn-On >50-fold enhancementSignificant signal-to-background ratio is expected upon cleavage.[3]
Analyte Biothiols (GSH, Cys, Hcy)The DNBS group is a well-established reactive site for thiols.[7]
Limit of Detection (LOD) Low micromolar to high nanomolarAchievable with a significant turn-on response.
Selectivity High for thiols over other amino acidsThe sulfhydryl group's high nucleophilicity drives the cleavage reaction.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in established chemical principles.

  • Causality of Synthesis: The choice of DNBS-Cl is deliberate; it readily reacts with primary amines to form stable sulfonamides and provides a well-known reactive site for thiols.[4][5]

  • Validated Sensing Mechanism: The cleavage of sulfonyl-based protecting groups by thiols is a widely used and validated mechanism in the design of fluorescent probes.[7] The subsequent fluorescence turn-on due to the disruption of PET is a fundamental concept in probe design.

  • Internal Controls: The protocol's validity can be confirmed by running parallel experiments. A key control is to test the probe's response to other non-thiol amino acids (e.g., lysine, serine); no significant fluorescence increase should be observed, confirming selectivity for thiols. Additionally, pre-treating a sample with a thiol-scavenging agent like N-ethylmaleimide (NEM) should prevent the fluorescence turn-on upon probe addition, confirming that the signal is indeed thiol-dependent.[11]

Conclusion

This compound is a valuable and strategic starting material for the synthesis of turn-on fluorescent probes. The protocols and design principles outlined in this application note provide a robust framework for researchers to develop and utilize a sensitive probe for the detection of biothiols. By leveraging the inherent quenching of the nitro group and the specific reactivity of a synthetically installed recognition site, a powerful analytical tool can be created for applications in chemical biology and drug development.

References

Application Notes and Protocols for 6-Nitro-1,3-benzoxazol-2-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Nitro-1,3-benzoxazol-2-amine

The benzoxazole scaffold is a privileged structure in the discovery of biologically active compounds, with numerous derivatives demonstrating a wide spectrum of activities, including pharmaceutical and agrochemical applications.[1][2][3][4][5][6] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that is amenable to chemical modification, allowing for the fine-tuning of its biological properties.[1][5] In the realm of agrochemical research, benzoxazole derivatives have emerged as promising candidates for the development of novel fungicides, herbicides, insecticides, and antiviral agents.[1][2][3][4][5]

While extensive research has been conducted on the broader class of benzoxazoles, the specific compound This compound remains a relatively underexplored molecule. Its structure, featuring a nitro group at the 6-position and an amino group at the 2-position, suggests significant potential for biological activity. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and reactivity, while the amino group provides a key site for further derivatization.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound as a novel agrochemical agent.

The protocols outlined herein are based on established methodologies for screening and characterizing agrochemical candidates and are adapted to the specific investigation of this promising, yet understudied, compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological systems.

PropertyValueSource
CAS Number 6458-17-9[7][8]
Molecular Formula C₇H₅N₃O₃[7][8]
Molecular Weight 179.13 g/mol [8]
Appearance Solid (form may vary)
Structure A bicyclic system with a benzene ring fused to an oxazole ring, a nitro group at position 6, and an amino group at position 2.[7]

Potential Agrochemical Applications and Screening Protocols

The benzoxazole core is associated with a diverse range of agrochemical activities. The following sections provide detailed protocols for evaluating this compound for its potential as a fungicide, herbicide, and insecticide.

Antifungal Activity

Benzoxazole derivatives have shown significant promise as antifungal agents, with some exhibiting superior efficacy compared to commercial fungicides.[1][9] A notable mechanism of action for some benzoxazole derivatives is the inhibition of the mitogen-activated protein kinase 1 (MoPMK1) in phytopathogenic fungi like Magnaporthe oryzae, which is crucial for spore germination and appressorium formation.[9]

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Preparation of this compound Stock Solution B Fungal Spore Germination Assay A->B C Mycelial Growth Inhibition Assay A->C D Determination of IC50 Values B->D C->D E Plant Inoculation with Fungal Pathogen D->E Promising candidates F Treatment with this compound E->F G Disease Severity Assessment F->G H Comparison with Commercial Fungicide G->H

Caption: Workflow for antifungal evaluation of this compound.

Objective: To determine the effect of this compound on the spore germination of a target phytopathogenic fungus (e.g., Magnaporthe oryzae, Botrytis cinerea).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Target fungal spores

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Microscope slides with concavities

  • Humid chamber

  • Microscope

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in sterile distilled water containing 0.1% DMSO. A control solution should contain only 0.1% DMSO.

  • Spore Suspension: Prepare a spore suspension of the target fungus in sterile distilled water at a concentration of 1 x 10⁵ spores/mL.

  • Assay Setup: In the concavity of a microscope slide, mix 10 µL of the spore suspension with 10 µL of each working solution.

  • Incubation: Place the slides in a humid chamber and incubate at 25°C for 6-12 hours (incubation time may vary depending on the fungal species).

  • Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Plot the inhibition percentage against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of spore germination).

Herbicidal Activity

The benzoxazole scaffold has also been investigated for its phytotoxic properties, suggesting its potential as a novel herbicide.[10][11] Screening for herbicidal activity typically involves evaluating the compound's effect on seed germination and seedling growth of both monocot and dicot plants.

G cluster_0 Pre-emergence Assay cluster_1 Post-emergence Assay A Treatment of Soil with Test Compound B Sowing of Monocot and Dicot Seeds A->B C Evaluation of Seedling Emergence and Growth B->C F Assessment of Phytotoxicity Symptoms C->F Comparative Analysis D Growth of Test Plants to Seedling Stage E Foliar Application of Test Compound D->E E->F

Caption: Workflow for herbicidal activity screening.

Objective: To assess the pre-emergent herbicidal activity of this compound on representative monocot (e.g., sorghum, Sorghum bicolor) and dicot (e.g., cucumber, Cucumis sativus) species.[10]

Materials:

  • This compound

  • Acetone or DMSO

  • Tween-20 or other suitable surfactant

  • Seeds of monocot and dicot test plants

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone or DMSO.

  • Test Solutions: Prepare a range of concentrations (e.g., 10, 50, 100, 250, 500 ppm) in water containing a small amount of surfactant (e.g., 0.1% Tween-20). A control solution should contain only the solvent and surfactant at the same concentration.

  • Assay Setup: Place a sheet of filter paper in each Petri dish and add a known volume (e.g., 5 mL) of the respective test solution.

  • Seed Placement: Arrange a specific number of seeds (e.g., 10-20) evenly on the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with a defined photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 25°C).

  • Data Collection: After 7-10 days, measure the percentage of seed germination, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the GR₅₀ value (the concentration that causes 50% growth reduction).

Insecticidal Activity

Benzoxazole derivatives have also been explored for their insecticidal properties.[12] Screening for insecticidal activity can be conducted through various methods, including contact toxicity and feeding assays.

Objective: To evaluate the contact insecticidal activity of this compound against a model insect (e.g., fruit fly, Drosophila melanogaster, or a relevant agricultural pest).

Materials:

  • This compound

  • Acetone

  • Glass vials or Petri dishes

  • Micropipette

  • Test insects

  • Controlled environment chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone.

  • Dose Preparation: Prepare a series of dilutions to obtain different doses per insect (e.g., 0.1, 0.5, 1, 5, 10 µ g/insect ).

  • Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a micropipette. A control group should be treated with acetone only.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage of mortality for each dose, correcting for any control mortality using Abbott's formula. Determine the LD₅₀ value (the lethal dose that causes 50% mortality).

Mechanism of Action Studies: A Hypothesis-Driven Approach

Based on existing research on benzoxazole derivatives, a plausible mechanism of action for the antifungal activity of this compound could involve the inhibition of key signaling pathways in pathogenic fungi.

Hypothesized Signaling Pathway Inhibition

G A This compound B MoPMK1 (MAP Kinase) A->B Inhibition C Spore Germination B->C D Appressorium Formation B->D E Plant Infection C->E D->E

Caption: Hypothesized mechanism of action via MoPMK1 inhibition.

To investigate this hypothesis, researchers can employ molecular biology and biochemical techniques to assess the effect of this compound on the activity of MoPMK1 or its orthologs in other fungi.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel agrochemicals. Its structural similarity to other biologically active benzoxazoles warrants a thorough investigation of its fungicidal, herbicidal, and insecticidal properties. The protocols detailed in this guide provide a robust framework for such an evaluation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of derivatives of this compound to optimize its biological activity and selectivity.

  • Elucidation of the Mechanism of Action: In-depth studies to identify the specific molecular targets of the compound for each of its agrochemical activities.

  • Crop Safety and Environmental Impact Assessment: Evaluation of the phytotoxicity of the compound on a range of crop plants and its potential environmental fate.

By systematically applying these research strategies, the full potential of this compound in agriculture can be unlocked, potentially leading to the development of new and effective crop protection solutions.

References

Application Notes and Protocols for the Functionalization of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of the C2-amine group of 6-Nitro-1,3-benzoxazol-2-amine. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzoxazole scaffold in biologically active molecules.[1][2] This document outlines several robust functionalization strategies, including N-acylation, N-sulfonylation, N-alkylation, and diazotization followed by Sandmeyer reactions. For each methodology, we provide a step-by-step protocol, discuss the underlying chemical principles, and detail the analytical techniques required for product validation. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully synthesize a diverse library of derivatives from this valuable starting material.

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The 1,3-benzoxazole ring system is a privileged heterocyclic scaffold found in a multitude of compounds with broad pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[3] Specifically, derivatives of 2-aminobenzoxazole are crucial building blocks in the synthesis of potential therapeutic agents, such as enzyme inhibitors and receptor modulators.[2] The starting material, this compound, offers a unique platform for chemical diversification. The 2-amino group serves as a versatile nucleophilic handle for introducing a wide array of functional groups, while the 6-nitro group provides an electronic handle that can be further modified (e.g., via reduction to an amine) in subsequent synthetic steps.

Core Chemical Principles: Reactivity of the Amine Group

The functionalization of this compound hinges on the nucleophilicity of the exocyclic amino group at the C2 position. However, its reactivity is modulated by two key structural features:

  • Tautomerism: The 2-aminobenzoxazole core exists in a tautomeric equilibrium between the amino and imino forms. For most reactions, it behaves as a primary aromatic amine.

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group at the C6 position significantly reduces the electron density of the entire benzoxazole ring system.[4] This inductive and resonance effect deactivates the 2-amino group, making it a weaker nucleophile compared to its non-nitrated counterpart.

Causality Behind Experimental Choices: The reduced nucleophilicity of the amine necessitates careful selection of reaction conditions. Compared to standard aniline chemistry, protocols for functionalizing this compound often require stronger bases, more reactive electrophiles, the use of catalysts, or higher reaction temperatures to achieve satisfactory conversion.

Functionalization Strategy I: N-Acylation

N-acylation is a fundamental transformation that introduces an amide linkage, a common motif in pharmaceutical compounds. This is typically achieved by reacting the amine with an acyl chloride or carboxylic anhydride in the presence of a base.

Expertise & Rationale: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine (TEA) is used to scavenge the HCl generated during the reaction with acyl chlorides, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst. For less reactive amines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Protocol 3.1: General Procedure for N-Acylation with an Acyl Chloride
  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the desired acyl chloride (1.1-1.2 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Wash the collected solid or the combined organic extracts sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

Data Presentation: N-Acylation Reaction Parameters
ElectrophileBaseSolventTemp. (°C)Typical Time (h)
Acetyl ChloridePyridinePyridine0 to RT12-18
Benzoyl ChloridePyridine/DMAP (cat.)Dichloromethane0 to RT16-24
Isobutyryl ChlorideTriethylamineTetrahydrofuran0 to RT18-24

Visualization: N-Acylation Workflow

acylation_workflow start This compound reagents Acyl Chloride (R-COCl) Base (Pyridine or TEA) Solvent (Pyridine or DCM) start->reagents Reacts with product N-Acylated Product reagents->product Forms

Caption: General workflow for the N-acylation of this compound.

Expected Characterization Data (N-acetyl-6-nitro-1,3-benzoxazol-2-amine)
  • ¹H NMR: Expect the appearance of a new singlet for the acetyl methyl group (CH₃) around δ 2.2-2.4 ppm. The NH proton will appear as a broad singlet at a downfield shift (δ > 10 ppm). The aromatic protons on the benzoxazole ring will be shifted compared to the starting material.

  • ¹³C NMR: A new carbonyl carbon signal (C=O) will appear around δ 168-172 ppm. The methyl carbon will be around δ 24-26 ppm.

  • IR Spectroscopy: Appearance of a strong amide C=O stretch around 1680-1700 cm⁻¹ and disappearance of one of the N-H stretches from the primary amine.

Functionalization Strategy II: N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a key pharmacophore known for its role in diuretic and antibacterial drugs. The reaction is analogous to acylation, using a sulfonyl chloride as the electrophile.

Expertise & Rationale: The resulting sulfonamide N-H is significantly more acidic than an amide N-H. Standard bases like pyridine are effective. For challenging substrates, DMAP has been shown to be a highly efficient catalyst for sulfonylation reactions of heterocyclic amines.[5][6]

Protocol 4.1: General Procedure for N-Sulfonylation
  • Reagent Preparation: Dissolve this compound (1.0 eq.) and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or pyridine (0.1-0.2 M) in a dry flask under an inert atmosphere.

  • Reaction Initiation: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 3.1.

Visualization: N-Sulfonylation Workflow

sulfonylation_workflow start This compound reagents Sulfonyl Chloride (R-SO₂Cl) Base (Pyridine) DMAP (cat.) start->reagents Reacts with product N-Sulfonylated Product reagents->product Forms

Caption: General workflow for the N-sulfonylation reaction.

Expected Characterization Data (N-(p-tosyl)-6-nitro-1,3-benzoxazol-2-amine)
  • ¹H NMR: Appearance of signals for the tosyl group: a singlet for the methyl group around δ 2.4 ppm and a pair of doublets (AA'BB' system) for the aromatic protons between δ 7.3-7.9 ppm.[7]

  • ¹³C NMR: Appearance of signals corresponding to the tosyl group carbons, including the methyl carbon around δ 21-22 ppm.

  • IR Spectroscopy: Characteristic S=O stretching bands will appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Functionalization Strategy III: N-Alkylation

N-alkylation attaches alkyl or benzyl groups to the amine nitrogen. Due to the low nucleophilicity of the starting amine, this reaction typically requires a strong base to deprotonate the amine first, generating a more potent nucleophilic anion.

Trustworthiness & Self-Validation: A significant challenge in N-alkylation is controlling the degree of substitution. Over-alkylation to form the tertiary amine can occur. Using a slight excess of the amine relative to the alkylating agent or carefully controlling the stoichiometry of the base can help favor mono-alkylation. The reaction must be conducted under strictly anhydrous conditions as the strong bases used (e.g., NaH) react violently with water.

Expertise & Rationale: Sodium hydride (NaH) is a common choice of base for deprotonating weakly acidic N-H bonds. It is used in an aprotic polar solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Caution: The use of NaH in DMF can lead to runaway reactions at elevated temperatures; THF is often a safer choice.[8] Milder bases like potassium carbonate (K₂CO₃) can be used with more reactive alkylating agents (e.g., benzyl bromide) in a solvent like DMF or acetonitrile.

Protocol 5.1: N-Alkylation using Sodium Hydride
  • Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, decanting the hexanes carefully via cannula.

  • Amine Deprotonation: Add anhydrous THF (0.1-0.2 M) and cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting anion suspension back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 6-18 hours). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualization: N-Alkylation Workflow

alkylation_workflow start This compound step1 1. Strong Base (NaH) Solvent (THF) start->step1 Deprotonation anion Amide Anion (Intermediate) step2 2. Alkyl Halide (R-X) anion->step2 Nucleophilic Attack product N-Alkylated Product

Caption: Stepwise workflow for the N-alkylation of this compound.

Expected Characterization Data (N-benzyl-6-nitro-1,3-benzoxazol-2-amine)
  • ¹H NMR: Expect signals for the benzyl group: a singlet for the benzylic CH₂ protons around δ 4.6-4.8 ppm and a multiplet for the phenyl protons around δ 7.2-7.4 ppm.[9][10]

  • ¹³C NMR: Appearance of a benzylic carbon signal around δ 45-48 ppm and signals for the new phenyl ring.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the addition of the alkyl/benzyl group.

Functionalization Strategy IV: Diazotization and Sandmeyer Reactions

This powerful two-step sequence allows for the replacement of the amino group with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH). The first step is the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile in the second step, often catalyzed by copper(I) salts.[11][12]

Expertise & Rationale: Diazotization is performed in a strong aqueous acid (like HCl or H₂SO₄) at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) to generate the reactive nitrosating agent in situ.[13][] The resulting diazonium salt of a heterocyclic amine can be unstable, so it is typically generated and used immediately without isolation.[15] The subsequent Sandmeyer reaction involves a radical-nucleophilic aromatic substitution mechanism, where a copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst.[11]

Protocol 6.1: Diazotization and Sandmeyer Chlorination
  • Diazonium Salt Formation: Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C. To this vigorously stirred suspension, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated HCl and cool to 0-5 °C.

  • Reaction Combination: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for another 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-6-nitro-1,3-benzoxazole.

Data Presentation: Common Sandmeyer Reactions
Target ProductCopper(I) ReagentNucleophile Source
2-Chloro-6-nitro-1,3-benzoxazoleCuClHCl
2-Bromo-6-nitro-1,3-benzoxazoleCuBrHBr
6-Nitro-1,3-benzoxazole-2-carbonitrileCuCNKCN/NaCN
6-Nitro-1,3-benzoxazol-2-olCu₂O / CuSO₄H₂O
Visualization: Diazotization & Sandmeyer Workflowdot

sandmeyer_workflow start This compound step1 NaNO₂, HCl 0-5 °C start->step1 Diazotization diazonium Diazonium Salt (Intermediate) step2 CuX (e.g., CuCl) diazonium->step2 Sandmeyer Reaction product 2-Halo-6-nitro-1,3-benzoxazole

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your work.

The primary and most effective route to synthesizing this compound involves the cyclization of 2-amino-5-nitrophenol with the highly reactive electrophile, cyanogen bromide (CNBr). This process, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity. This guide addresses the common challenges encountered during this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My final yield of this compound is consistently low. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from one of several factors. A systematic approach is crucial for diagnosis.

A1: Potential Causes & Solutions

  • Poor Quality of Starting Material (2-amino-5-nitrophenol): The purity of your starting aminophenol is paramount. Impurities can interfere with the cyclization reaction. Several methods exist for its synthesis, such as the nitration and hydrolysis of 2-methylbenzoxazole, which is formed from 2-aminophenol.[1][2] An improved method involves the cyclocondensation of o-aminophenol and urea, followed by nitration and hydrolysis, which can achieve an overall yield of up to 80%.[3][4]

    • Action: Verify the purity of 2-amino-5-nitrophenol via melting point (should be 198-202°C[2]), NMR, or LC-MS before starting. If impurities are detected, recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and pH.

    • Temperature: If the temperature is too low, the reaction rate will be slow and may not go to completion. If too high, it can lead to the degradation of the starting material or product.

    • Solvent: The choice of solvent is critical for solubilizing the starting materials and facilitating the reaction. A polar aprotic solvent is often preferred.

    • pH Control: The reaction generates hydrogen bromide (HBr) as a byproduct. As the reaction proceeds, the increasing acidity can protonate the amino group of the starting material, reducing its nucleophilicity and stalling the reaction.

    • Action: Incorporate a non-nucleophilic acid scavenger, such as sodium bicarbonate or potassium carbonate, to neutralize the HBr as it forms. This maintains a favorable pH and drives the reaction to completion. See the table below for suggested starting conditions.

  • Moisture Contamination: Cyanogen bromide is extremely sensitive to moisture and will rapidly hydrolyze, forming hydrogen cyanide (HCN) and hydrogen bromide.[5][6] This not only deactivates the reagent but also presents a significant safety hazard.

    • Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle cyanogen bromide in a dry environment (e.g., under an inert atmosphere in a glove box).

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification. The product has moderate polarity and care must be taken to select the appropriate solvents for extraction and recrystallization.

    • Action: During aqueous work-up, ensure the pH is adjusted to neutral before extraction to maximize the amount of product in the organic phase. For purification, recrystallization from ethanol has been shown to be effective for similar benzoxazole structures.[7] If recrystallization is insufficient, column chromatography using a silica gel stationary phase with a gradient of ethyl acetate in hexane is a reliable alternative.[8]

Troubleshooting Parameter Adjustment
ParameterStandard ConditionTroubled StateRecommended ActionRationale
Reagent Purity >98% 2-amino-5-nitrophenolDiscolored, broad MP rangeRecrystallize starting material.Impurities can inhibit the reaction or lead to side products.
Stoichiometry 1.0 : 1.1 (Aminophenol:CNBr)Incomplete conversionIncrease CNBr to 1.2-1.3 eq.Ensures the limiting reagent is fully consumed.
Base 1.5 eq. NaHCO₃Reaction stalls, pH dropsAdd base portion-wise.Maintains neutral pH without causing CNBr degradation.
Solvent Anhydrous Acetone or THFLow solubility, slow reactionSwitch to DMF or Acetonitrile.Better solubility can improve reaction kinetics.
Temperature 0°C to Room TempNo reaction at 0°CAllow to warm slowly to RT, or gently heat to 40-50°C.Provides activation energy for cyclization.

Visualizing the Process

To better understand the relationships between different stages of the synthesis, refer to the following diagrams.

Reaction Mechanism

G SM 2-amino-5-nitrophenol + Cyanogen Bromide INT1 Intermediate Adduct SM->INT1 Nucleophilic attack INT2 Cyclized Intermediate (protonated) INT1->INT2 Intramolecular Cyclization PROD This compound + HBr INT2->PROD Deprotonation & Aromatization

Caption: The reaction proceeds via nucleophilic attack followed by cyclization.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Prep (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup addition 3. Reagent Addition (Control Temperature) setup->addition monitor 4. Monitor Progress (TLC / LC-MS) addition->monitor quench 5. Quench Reaction monitor->quench extract 6. Extraction quench->extract purify 7. Recrystallization or Column Chromatography extract->purify dry 8. Dry Final Product purify->dry analyze 9. Characterization (NMR, MS, MP) dry->analyze

Caption: A typical workflow for the synthesis and purification process.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_sm Check TLC/LCMS: Is starting material present? start->check_sm sm_yes YES check_sm->sm_yes sm_no NO check_sm->sm_no incomplete_rxn Incomplete Reaction sm_yes->incomplete_rxn check_workup Review Work-up & Purification sm_no->check_workup troubleshoot_rxn Potential Causes: - Low Temp - Insufficient Time - Reagent Degradation (CNBr) - No Acid Scavenger incomplete_rxn->troubleshoot_rxn troubleshoot_workup Potential Causes: - Incorrect pH for Extraction - Wrong Recrystallization Solvent - Mechanical Losses check_workup->troubleshoot_workup

Caption: A decision tree to diagnose common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What are the absolute critical safety precautions when handling cyanogen bromide (CNBr)? A: Cyanogen bromide is extremely toxic and volatile . It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] Exposure to moisture or acids liberates highly toxic hydrogen cyanide (HCN) gas.[5][9]

  • ALWAYS handle solid CNBr and its solutions in a certified chemical fume hood with proper ventilation.[9]

  • ALWAYS wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving is recommended).[5][10]

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.[5]

  • Quench any residual CNBr and decontaminate glassware with a bleach (sodium hypochlorite) solution in the fume hood before removing them.[9]

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 30-50% ethyl acetate in hexane. The starting material (2-amino-5-nitrophenol) is a polar, colored compound, while the product is typically less polar. The disappearance of the starting material spot is a good indicator of reaction completion. For more precise monitoring, LC-MS can be used to track the formation of the product mass peak and the disappearance of the starting material peak.

Q: My final product is a dark, oily substance instead of the expected crystalline solid. What happened? A: This often indicates the formation of polymeric side products or significant impurities. This can be caused by excessive heat, incorrect stoichiometry, or the presence of oxygen. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. If you get an oil, try to dissolve it in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and precipitate the product by adding a non-polar solvent (like hexane). If this fails, column chromatography is necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitrophenol

This protocol is adapted from an improved, high-yield method.[3][4][11][12]

  • Cyclocondensation: In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1.0 eq) and urea (1.05 eq).

  • Heat the mixture to 115°C and maintain for 1.5 hours to form the intermediate benzoxazolone.[3][4]

  • Nitration: Cool the reaction mixture. Slowly add a nitrating mixture of nitric acid and sulfuric acid, ensuring the temperature does not exceed 40°C. Stir for 2 hours.[4][12]

  • Hydrolysis: Carefully add a solution of sodium hydroxide. Heat the mixture to 105°C and reflux for 2.5 hours.[4]

  • Isolation: Cool the mixture to room temperature and carefully neutralize with hydrochloric acid to a pH of ~7.

  • The 2-amino-5-nitrophenol product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The overall yield should be in the range of 70-80%.[3][4]

Protocol 2: Synthesis of this compound
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-nitrophenol (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Add anhydrous acetone (or THF) to create a slurry (approx. 0.2 M concentration).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. In the fume hood, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous acetone.

  • Add the cyanogen bromide solution dropwise to the cooled slurry over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Remove the acetone via rotary evaporation.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a crystalline solid.

References

Common side reactions in the synthesis of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitro-1,3-benzoxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The quality of the final product is highly dependent on the purity of the key intermediate, 2-amino-5-nitrophenol, and the efficiency of the subsequent cyclization reaction. This guide will address potential pitfalls in both stages of the synthesis, offering practical solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Synthesis of the Precursor, 2-Amino-5-nitrophenol

The most common route to this compound begins with the synthesis of its precursor, 2-amino-5-nitrophenol, typically from o-aminophenol.

Question 1: My crude 2-amino-5-nitrophenol is a mixture of isomers. How can I improve the regioselectivity of the nitration step?

Answer: The formation of regioisomers, primarily 2-amino-4-nitrophenol, is a frequent side reaction during the nitration of o-aminophenol derivatives.[1] The directing effects of the amino and hydroxyl groups can lead to nitration at multiple positions on the aromatic ring.

Root Causes and Solutions:

  • Direct Nitration of o-Aminophenol: Direct nitration of o-aminophenol is often difficult to control and can lead to a mixture of products and oxidation. A more controlled approach involves the protection of the amino and/or hydroxyl group before nitration. A common strategy is to first form an intermediate like 2-methylbenzoxazole or benzoxazolone from o-aminophenol.[2][3][4] This intermediate is then nitrated, followed by hydrolysis to yield 2-amino-5-nitrophenol. This multi-step process generally provides higher yields and better regioselectivity.[2][3]

  • Reaction Conditions:

    • Temperature: Ensure strict temperature control during nitration. Runaway temperatures can lead to over-nitration and the formation of dinitro- products.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used.[5] The slow, dropwise addition of the nitrating agent to the substrate solution at a controlled temperature is recommended to minimize side reactions.

Experimental Protocol: Synthesis of 2-Amino-5-nitrophenol via Benzoxazolone Intermediate [2]

  • Cyclocondensation: React o-aminophenol with urea (molar ratio of approximately 1:1.05) at around 115°C for 1.5 hours to form benzoxazolone.

  • Nitration: The benzoxazolone intermediate is then nitrated at a controlled temperature (e.g., 40°C) using a mixture of nitric acid and sulfuric acid.

  • Hydrolysis: The resulting 6-nitrobenzoxazolone is hydrolyzed under alkaline conditions (e.g., with NaOH solution) at elevated temperatures (around 105°C) to yield 2-amino-5-nitrophenol.

  • Neutralization and Isolation: The reaction mixture is cooled and neutralized with acid to precipitate the 2-amino-5-nitrophenol, which can then be isolated by filtration.

Question 2: The final 2-amino-5-nitrophenol product is highly colored (pink, brown, or black). What causes this and how can it be prevented?

Answer: The discoloration of 2-amino-5-nitrophenol is typically due to the oxidation of the aminophenol moiety.[6] Aminophenols are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.

Preventative Measures and Solutions:

  • Inert Atmosphere: Whenever possible, handle o-aminophenol and 2-amino-5-nitrophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water) can effectively remove many colored impurities.[1]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored byproducts. The charcoal is then removed by hot filtration.

    • Storage: Store purified 2-amino-5-nitrophenol in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.

Impurity TypeCommon CauseRecommended Action
Regioisomers (e.g., 2-amino-4-nitrophenol) Poor control of nitrationUse a protecting group strategy (e.g., form benzoxazolone intermediate).
Dinitro-products Excessive nitrating agent or high temperatureMaintain strict temperature control and use stoichiometric amounts of nitrating agent.
Colored oxidation products Air oxidation of aminophenolHandle under inert atmosphere; purify by recrystallization with charcoal treatment.
Unreacted starting material Incomplete reactionMonitor reaction progress by TLC; ensure adequate reaction time and temperature.
Part 2: Cyclization to this compound

The cyclization of 2-amino-5-nitrophenol with cyanogen bromide (CNBr) is a common method to form the 2-amino-benzoxazole ring.

Question 3: The yield of this compound is low, and I have a significant amount of unreacted 2-amino-5-nitrophenol. What could be the problem?

Answer: Low yield and incomplete conversion in this cyclization step can often be attributed to the reactivity and stability of cyanogen bromide, as well as suboptimal reaction conditions.

Root Causes and Solutions:

  • Cyanogen Bromide Quality and Handling: Cyanogen bromide is highly toxic and moisture-sensitive.[1][4] It can decompose in the presence of water or acids to hydrogen bromide and hydrogen cyanide.[4][7] This decomposition not only reduces the amount of active reagent but also alters the pH of the reaction mixture, which can inhibit the desired reaction.

    • Solution: Use fresh, high-purity cyanogen bromide. Handle it in a well-ventilated fume hood with appropriate personal protective equipment. Avoid exposure to moisture.

  • pH Control: The pH of the reaction medium is critical for the cyclization to proceed efficiently. The nucleophilicity of the amino and hydroxyl groups of the precursor is pH-dependent.

    • Solution: The reaction is often carried out in a buffered solution or with the addition of a base to neutralize the HBr formed during the reaction. A common procedure involves adding a base like sodium bicarbonate to maintain a slightly alkaline or neutral pH.[8]

  • Reaction Temperature and Time: As with most reactions, temperature and reaction time need to be optimized.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, excessive heat can lead to the decomposition of both the starting material and the product.

Question 4: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the likely side reactions?

Answer: Several side reactions can occur during the cyclization of 2-amino-5-nitrophenol with cyanogen bromide.

Potential Side Reactions:

  • Formation of Cyanate Ester/Imidocarbonate: Cyanogen bromide can react with the hydroxyl group of the phenol to form a cyanate ester, which could potentially lead to other byproducts instead of the desired benzoxazole.[2]

  • Dimerization/Polymerization: 2-amino-5-nitrophenol is a reactive molecule that could potentially undergo self-condensation or polymerization under certain conditions, especially at elevated temperatures or incorrect pH.[9]

  • Hydrolysis of Cyanogen Bromide: As mentioned, CNBr can be hydrolyzed, leading to the formation of cyanic acid or its decomposition products, which may react with the starting material in unintended ways.[2]

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the cyanogen bromide solution slowly to the solution of 2-amino-5-nitrophenol to maintain a low concentration of the reactive species and minimize side reactions.

  • Optimize Solvent: The choice of solvent can influence the reaction pathway. A solvent system that allows for good solubility of the starting material while being compatible with the reaction conditions is essential. Methanol or aqueous methanol is often used.[8]

Visualizing the Synthesis and Side Reactions

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction o_aminophenol o-Aminophenol benzoxazolone Benzoxazolone (Intermediate) o_aminophenol->benzoxazolone + Urea nitro_benzoxazolone 6-Nitrobenzoxazolone benzoxazolone->nitro_benzoxazolone Nitration isomer 2-Amino-4-nitrophenol (Side Product) benzoxazolone->isomer Nitration (Side Reaction) anp 2-Amino-5-nitrophenol (Precursor) nitro_benzoxazolone->anp Hydrolysis product This compound (Target Product) anp->product unreacted_anp Unreacted 2-Amino-5-nitrophenol anp->unreacted_anp Incomplete Reaction dimer Dimerization/Polymerization Products anp->dimer Side Reaction cnbr Cyanogen Bromide cnbr->product G start Low Yield or Impure Product check_precursor Step 1: Check Precursor Purity (2-Amino-5-nitrophenol) start->check_precursor precursor_impure Precursor Impure? check_precursor->precursor_impure purify_precursor Action: Purify Precursor (Recrystallization, Charcoal) precursor_impure->purify_precursor Yes check_cyclization Step 2: Evaluate Cyclization Step precursor_impure->check_cyclization No purify_precursor->check_cyclization cyclization_issue Issue with Cyclization? check_cyclization->cyclization_issue optimize_cyclization Action: Optimize Cyclization - Check CNBr quality - Control pH - Adjust Temp/Time cyclization_issue->optimize_cyclization Yes check_purification Step 3: Review Final Purification cyclization_issue->check_purification No optimize_cyclization->check_purification purification_issue Inefficient Purification? check_purification->purification_issue optimize_purification Action: Optimize Purification (Column Chromatography, Recrystallization Solvent Screen) purification_issue->optimize_purification Yes end_success Successful Synthesis purification_issue->end_success No optimize_purification->end_success

References

Overcoming solubility issues with 6-Nitro-1,3-benzoxazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitro-1,3-benzoxazol-2-amine

A Guide for Researchers on Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like solubility. This guide is designed to provide you with expert insights and actionable protocols to overcome these issues, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm starting my work with this compound. What are its basic properties?

A1: Understanding the fundamental physicochemical properties of a compound is the first step in proper handling and experimental design. This compound is a benzoxazole derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 6458-17-9 [3][4][5]
Molecular Formula C₇H₅N₃O₃ [3][4]
Molecular Weight 179.13 g/mol [3][4]
Appearance Typically a solid powder [3]

| InChI Key | UHYVXILHAMUPRP-UHFFFAOYSA-N |[3] |

Q2: I'm having significant trouble dissolving the compound in my aqueous assay buffer. Is this expected?

A2: Yes, this is a very common and expected issue. The poor aqueous solubility of this compound stems from its molecular structure. The benzoxazole core is a planar, fused aromatic ring system, which contributes to strong intermolecular forces in the solid crystal lattice.[6] The addition of a nitro group (-NO₂) further increases the molecule's hydrophobicity, making it energetically unfavorable for polar water molecules to effectively solvate it.[6] Therefore, direct dissolution in aqueous buffers (like PBS, TRIS, or cell culture media) is often unsuccessful.

Q3: What is the recommended solvent for creating a stock solution?

A3: For compounds with low aqueous solubility, the standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent. Based on the properties of related heterocyclic compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[6] N,N-Dimethylformamide (DMF) is also a viable alternative.[6]

Why DMSO? DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of many organic compounds. Its miscibility with water allows for the subsequent dilution of the stock solution into aqueous assay buffers, although this step must be performed carefully to avoid precipitation.

Troubleshooting Guide: From Stock to Assay

This section provides a systematic approach to handling this compound, from initial solubilization to final assay concentration.

Problem 1: My compound won't dissolve even in DMSO.

Causality: While DMSO is an excellent solvent, issues can still arise from insufficient mechanical energy, low-quality solvent, or attempting to make a stock solution that is too concentrated.

Solutions:

  • Vortex Vigorously: Ensure the solution is vortexed for at least 1-2 minutes.

  • Gentle Warming: Briefly warm the vial in a 37°C water bath. This increases the kinetic energy and can significantly aid dissolution. Do not overheat, as it may risk compound degradation.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves create micro-cavitations that help break apart compound aggregates.[6]

  • Check Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water contamination can dramatically reduce the solvent's capacity.

  • Reduce Concentration: You may be exceeding the compound's solubility limit in DMSO. Prepare a less concentrated stock solution (e.g., start at 10 mM and work upwards).

Problem 2: The compound dissolves perfectly in DMSO, but crashes out (precipitates) when I add it to my aqueous buffer.

Causality: This is the most frequent challenge. When the highly concentrated DMSO stock is introduced to the aqueous environment, the compound's local concentration can momentarily exceed its aqueous solubility limit, causing it to precipitate. The final concentration of DMSO in the assay is also a critical factor.

Solutions:

  • Step 1: The "Plunge and Vortex" Dilution Method The key is to dilute the compound into the aqueous buffer rapidly and with high energy to avoid localized over-concentration.

    Protocol 1: Diluting DMSO Stock into Aqueous Buffer

    • Dispense the full volume of your aqueous assay buffer into a tube.

    • While the tube is actively vortexing, pipette your required volume of DMSO stock solution directly into the turbulent buffer. Do not add the stock to the wall of the tube or the surface of the liquid.

    • Continue vortexing for an additional 15-30 seconds after addition.

    • Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.

  • Step 2: Optimize the Final DMSO Concentration Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, your compound may require a higher percentage of co-solvent to remain soluble.

    Table 2: Co-Solvent Strategy

    Final DMSO % Recommendation Considerations
    < 0.5% Ideal for most cell-based assays. May be insufficient to maintain solubility.
    0.5% - 1.0% Often required for poorly soluble compounds. Run a vehicle control (buffer + same % DMSO) to check for solvent effects on your assay.

    | > 1.0% | Use with extreme caution. | High likelihood of solvent-induced artifacts or cytotoxicity. Must be rigorously validated. |

  • Step 3: Consider pH Adjustment (Advanced) The 2-amino group on the benzoxazole ring is basic and can be protonated. Depending on the compound's pKa, adjusting the pH of your buffer might alter its charge state and improve solubility. This must be done cautiously, ensuring the final pH is compatible with your biological system and does not degrade the compound.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended workflow for handling the compound and a decision tree for troubleshooting common solubility issues.

G cluster_prep Stock Preparation cluster_assay Assay Dilution weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve store 4. Store Aliquots at -80°C dissolve->store thaw 5. Thaw Aliquot store->thaw vortex_buffer 6. Vortex Aqueous Buffer thaw->vortex_buffer add_stock 7. Pipette Stock into Vortexing Buffer thaw->add_stock vortex_buffer->add_stock final_mix 8. Final Vortex & Visual Check add_stock->final_mix G action action success success fail fail q1 Compound dissolves in DMSO? q2 Precipitation in aqueous buffer? q1->q2 Yes a1 Vortex, Sonicate, or Gently Warm (37°C) q1->a1 No a3 Use 'Plunge & Vortex' dilution method q2->a3 Yes s1 Proceed to Assay q2->s1 No a1->q1 Re-attempt a2 Check DMSO purity & reduce stock conc. a1->a2 a2->q1 Re-attempt f1 Insoluble a2->f1 a3->q2 Re-attempt a4 Increase final % DMSO (validate with control) a3->a4 a4->q2 Re-attempt a5 Consider advanced solubilizers (Pluronic, etc.) a4->a5

References

Navigating the Nuances of 6-Nitro-1,3-benzoxazol-2-amine Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reaction conditions with 6-Nitro-1,3-benzoxazol-2-amine. This guide is designed to provide you, our fellow researchers, with practical, in-depth insights and troubleshooting strategies for your coupling reactions involving this versatile building block. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the "why" behind each step. This resource is structured to empower you with that understanding, moving beyond a simple set of instructions to a comprehensive guide grounded in scientific principles and field-tested expertise.

Understanding the Reactivity of this compound

Before diving into specific troubleshooting, it is crucial to appreciate the electronic and structural characteristics of this compound. The molecule possesses a unique combination of functional groups that dictate its reactivity. The benzoxazole core is an electron-rich heterocyclic system. However, the potent electron-withdrawing nature of the nitro group at the 6-position significantly modulates the electron density of the entire ring system. This electronic pull influences the nucleophilicity of the 2-amino group, which is a primary site for coupling reactions.

The 2-amino group can act as a nucleophile, participating in reactions such as N-acylation, urea and thiourea formation, and potentially in more complex cross-coupling reactions. The presence of the nitro group can make this amine less nucleophilic than its non-nitrated counterpart, a critical consideration when selecting reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise when working with this compound.

Q1: What are the most common types of coupling reactions for this compound?

A1: The primary amino group at the 2-position is the main handle for derivatization. The most frequently employed reactions include:

  • Amide bond formation (N-acylation): Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Reductive amination: While less common for this substrate, it's a potential pathway for introducing alkyl groups after reduction of the nitro group.

Q2: How does the nitro group affect the reactivity of the 2-amino group?

A2: The strongly electron-withdrawing nitro group decreases the electron density on the benzoxazole ring system, thereby reducing the nucleophilicity of the 2-amino group.[1] This means that more forcing conditions (e.g., stronger activating agents for carboxylic acids, longer reaction times, or higher temperatures) may be required compared to analogous reactions with non-nitrated 2-aminobenzoxazoles.

Q3: What are the typical solubility characteristics of this compound?

A3: Based on its structure, this compound is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMF, DMSO, and THF. For reactions, it is often necessary to gently warm the mixture to achieve complete dissolution.

Troubleshooting Guide: Common Issues and Solutions in Coupling Reactions

This section provides a problem-and-solution framework for challenges you might encounter during your experiments.

Problem 1: Low or No Conversion in Amide Coupling Reactions

When attempting to form an amide bond between this compound and a carboxylic acid, low conversion is a frequent hurdle.

Potential Causes & Solutions:

  • Insufficient Activation of the Carboxylic Acid: The reduced nucleophilicity of the 2-amino group necessitates highly efficient activation of the carboxylic acid partner.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: Standard carbodiimide coupling agents like DCC or EDC might not be sufficient. Consider more potent activators such as HATU, HBTU, or converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

      • Reaction Conditions: Ensure anhydrous conditions, as water can quench the activated carboxylic acid species. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Base: The choice of base is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction without competing with the amine nucleophile.

  • Steric Hindrance: If either the carboxylic acid or the this compound is sterically hindered, the reaction rate can be significantly reduced.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential decomposition.

      • Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) while monitoring by TLC or LC-MS.

Problem 2: Formation of Side Products in Urea Synthesis

The reaction of this compound with an isocyanate to form a urea derivative can sometimes lead to undesired byproducts.

Potential Causes & Solutions:

  • Reaction of Isocyanate with Solvent or Water: Isocyanates are highly reactive and can react with nucleophilic solvents (like alcohols) or trace amounts of water.

    • Troubleshooting Steps:

      • Solvent Choice: Use a dry, aprotic solvent such as THF, dichloromethane (DCM), or acetonitrile.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Self-Condensation of the Isocyanate: At elevated temperatures, some isocyanates can dimerize or trimerize.

    • Troubleshooting Steps:

      • Temperature Control: Perform the reaction at room temperature or below if possible. Add the isocyanate solution dropwise to a solution of the amine to maintain a low concentration of the isocyanate.

Problem 3: Difficulty in Product Purification

The polar nature of the nitro group and the benzoxazole core can sometimes make purification by standard column chromatography challenging.

Potential Causes & Solutions:

  • Product Streaking on Silica Gel: The polar functional groups can interact strongly with the silica gel, leading to poor separation.

    • Troubleshooting Steps:

      • Solvent System Modification: Add a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine to the eluent to improve peak shape.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Below are representative, detailed protocols for common coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF. Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours, or until the evolution of gas ceases. Remove the excess SOCl₂ under reduced pressure.

  • Coupling Reaction: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF). In a separate flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same solvent. Cool the amine solution to 0 °C in an ice bath.

  • Add the acid chloride solution dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Urea Synthesis
  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF).

  • Add the desired isocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates out of the solution.[1]

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent. If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by trituration with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

Data Presentation: Reaction Condition Optimization

The following table provides a starting point for optimizing your coupling reactions.

ParameterAmide Coupling (with Acid Chloride)Urea Formation
Solvent Anhydrous DCM, THF, or AcetonitrileAnhydrous THF or Acetonitrile
Base Triethylamine, DIPEA (1.5-2.0 eq.)Not typically required
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 4-16 hours1-4 hours
Stoichiometry Amine:Acid Chloride (1:1 to 1:1.2)Amine:Isocyanate (1:1 to 1:1.1)

Visualizing the Workflow

A general workflow for a successful coupling reaction involving this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent addition Slowly add coupling partner solution at controlled temperature start->addition reagent Prepare coupling partner solution (e.g., acid chloride or isocyanate) reagent->addition stir Stir at appropriate temperature and monitor progress (TLC/LC-MS) addition->stir quench Quench reaction stir->quench extract Extraction and washing quench->extract purify Purify by chromatography or recrystallization extract->purify end Characterize final product purify->end

Caption: General workflow for coupling reactions.

This guide is intended to be a living document, and we encourage you to reach out to our technical support team with your specific challenges and successes. By working together, we can continue to refine our understanding and application of this compound in the exciting field of chemical synthesis.

References

Troubleshooting guide for the analysis of 6-Nitro-1,3-benzoxazol-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 6-Nitro-1,3-benzoxazol-2-amine by HPLC

A Senior Application Scientist's Guide to Troubleshooting

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development, validation, and routine analysis. The content is structured in a practical question-and-answer format, blending fundamental chromatographic principles with field-proven solutions.

Understanding the Analyte: this compound

Before troubleshooting, a foundational understanding of the analyte's chemical properties is crucial. This compound is a heterocyclic compound featuring a benzoxazole core. Its structure, containing both a basic amino group and an electron-withdrawing nitro group, dictates its behavior in a reversed-phase HPLC system.

PropertyValue / DescriptionSource
CAS Number 6458-17-9[1][2]
Molecular Formula C7H5N3O3[2][3][4]
Molecular Weight 179.13 g/mol [2][4]
Structure A benzoxazole ring with an amino group at position 2 and a nitro group at position 6.[3]
Polarity Considered a polar compound due to the presence of the amino and nitro functional groups. It will likely have limited retention on standard C18 columns with highly aqueous mobile phases.[5][6][7]
UV Absorbance The nitroaromatic structure suggests strong UV absorbance. Benzoxazole derivatives typically absorb in the UVA range (320-400 nm).[8][9] A starting wavelength of around 254 nm or a more specific wavelength determined by a UV scan (e.g., 340-370 nm) would be appropriate.
pKa The basic amino group will be protonated at acidic pH, increasing its polarity and potentially leading to interactions with residual silanols on the stationary phase.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter. The troubleshooting process should be systematic, starting with the most probable and easiest-to-check causes.

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: Understanding and Mitigating Peak Tailing

Peak tailing is a common issue, especially for basic compounds like this analyte, and it can compromise quantification and resolution.[10] The ideal chromatographic peak has a Gaussian shape, but tailing can occur due to several factors.

Primary Cause: Secondary Interactions with the Stationary Phase

The most likely cause of tailing for this amine-containing compound is its interaction with acidic, un-endcapped silanol groups (Si-OH) on the surface of the silica-based stationary phase.[11] At typical mobile phase pH values (e.g., 3-7), the basic amino group is protonated (-NH3+), and the acidic silanols are ionized (Si-O-). This leads to a strong secondary ionic interaction that retards a portion of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Workflow:

  • Mobile Phase pH Adjustment:

    • Explanation: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like trifluoroacetic acid (TFA) or formic acid serves a dual purpose. It fully protonates the analyte, ensuring a single ionic species, and suppresses the ionization of the silanol groups, minimizing the secondary interaction.[11]

    • Action: Prepare your mobile phase with 0.1% TFA or 0.1% Formic Acid. Ensure the column is properly equilibrated with the new mobile phase before injection.

  • Use of a High-Purity, End-Capped Column:

    • Explanation: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group) to shield them. Using a high-purity, base-deactivated, or end-capped C18 or C8 column is critical for analyzing basic compounds.

    • Action: Verify the specifications of your column. If you are using an older or general-purpose column, switch to one specifically designed for the analysis of polar or basic compounds.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[10]

    • Action: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Physical Column Issues:

    • Explanation: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[10]

    • Action: If all peaks are tailing, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.

Diagram: Root Causes of Peak Tailing for Basic Analytes

G cluster_chemical Chemical Causes cluster_physical Physical/System Causes Tailing Peak Tailing Observed for This compound Silanol Secondary Silanol Interactions (Primary Suspect) Tailing->Silanol Most Likely Overload Column Overload Tailing->Overload pH Incorrect Mobile Phase pH Tailing->pH Void Column Void / Blocked Frit Tailing->Void ExtraColumn Extra-Column Volume (e.g., long tubing) Tailing->ExtraColumn Silanol->pH Influences

Caption: Logical flow for diagnosing peak tailing.

Q2: The retention time of my analyte is drifting. What should I check?

A2: Diagnosing and Stabilizing Retention Time

Stable retention times are fundamental for reliable peak identification and quantification, as mandated by system suitability tests in validated methods.[12][13][14] Drifting retention can signal several issues with the HPLC system or method.

Systematic Checks for Retention Time Stability:

Potential CauseExplanation & Solution
Inadequate Column Equilibration Explanation: When changing mobile phase composition or after the system has been idle, the column requires sufficient time for the stationary phase to fully equilibrate with the new mobile phase. Insufficient equilibration is a very common cause of drifting retention, especially at the beginning of a run sequence.[15][16] Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.[17]
Mobile Phase Composition Change Explanation: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile or methanol). This leads to a stronger (more aqueous) mobile phase and longer retention times.[16][18] Solution: Always use freshly prepared mobile phase. Keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization. Do not top off old mobile phase with new.[19]
Temperature Fluctuations Explanation: Column temperature significantly affects retention. A change of just 1°C can alter retention times by 1-2%. Inconsistent ambient lab temperatures can cause drift if a column oven is not used.[16][20][21] Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30°C or 40°C, to ensure consistent performance regardless of room temperature.[15]
Pump and Flow Rate Issues Explanation: Inconsistent flow from the pump, often caused by air bubbles, worn pump seals, or faulty check valves, will lead to fluctuating retention times.[18][22] Solution: Degas the mobile phase thoroughly using an online degasser or sonication.[23] Purge the pump to remove any trapped air bubbles. If the problem persists, check for leaks and consider maintenance for pump seals and check valves.[24]
Q3: I see "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A3: Identifying and Eliminating Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[21] They are often broad and can interfere with the analyte of interest, especially in trace analysis.

Troubleshooting Workflow:

G Start Ghost Peak Observed Blank Inject a Blank (Mobile Phase) Start->Blank PeakPresent Is the Ghost Peak Present? Blank->PeakPresent Yes Yes PeakPresent->Yes No No PeakPresent->No FromSystem Origin: System/Mobile Phase Yes->FromSystem FromSample Origin: Sample Preparation / Carryover No->FromSample CheckSolvents Use fresh, high-purity solvents. Check water source (use HPLC-grade). FromSystem->CheckSolvents CheckAdditives Check mobile phase additives (buffers, ion-pair reagents). CheckSolvents->CheckAdditives InstallTrap Consider installing a ghost trap column. CheckAdditives->InstallTrap CheckSolvent Check sample solvent for contamination. FromSample->CheckSolvent CheckVials Check vials and caps for leachables. CheckSolvent->CheckVials CleanInjector Improve autosampler wash method to reduce carryover. CheckVials->CleanInjector

Caption: Systematic workflow to identify the source of ghost peaks.

Common Sources of Ghost Peaks:

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or mobile phase additives can accumulate on the column at the start of a gradient (low organic content) and then elute as the organic content increases, creating peaks.[25][26][27]

    • Solution: Always use fresh, HPLC-grade solvents and high-purity additives.[17] Consider using a "ghost trap" column between the mixer and the injector to remove contaminants from the mobile phase.[19]

  • Autosampler Carryover: Residue from a previous, more concentrated sample can remain in the injector needle or loop and be injected with the next sample.[25]

    • Solution: Optimize the needle wash procedure in your autosampler method. Use a strong, appropriate wash solvent (e.g., a mixture of acetonitrile and isopropanol) and increase the wash volume or duration.

  • Sample Contamination: The ghost peak could be an impurity from the sample solvent, vials, or caps.[19][25]

    • Solution: Inject the sample solvent alone to see if the peak is present. Use high-quality, certified vials and caps to avoid leachable contaminants.

Q4: My baseline is drifting or is very noisy. How can I improve it?

A4: Achieving a Stable and Quiet Baseline

A stable baseline is essential for accurate integration and achieving low detection limits.[24] Baseline issues can be categorized as drift (a gradual, consistent slope) or noise (rapid, random fluctuations).

Common Causes and Solutions:

IssuePotential CauseExplanation & Solution
Drift (Upward or Downward) Column Bleed or Contamination Explanation: Contaminants from previous injections slowly eluting from the column can cause the baseline to drift. This is common in gradient analysis.[28][29] Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.[11] Ensure adequate column equilibration between gradient runs.
Mobile Phase Absorbance Explanation: If the two mobile phase solvents have different UV absorbance at the detection wavelength, the baseline will drift during a gradient run.[29] Solution: Use high-purity, HPLC-grade solvents. If using an additive like TFA, add it to both the aqueous and organic mobile phases at a slightly adjusted concentration to balance absorbance.[29]
Temperature Instability Explanation: Fluctuations in column or detector cell temperature can cause the baseline to drift.[15][28] Solution: Use a column oven and allow the entire system to reach thermal stability before starting analysis.[20]
Noise (Random Fluctuations) Air Bubbles in the System Explanation: Air bubbles passing through the detector flow cell are a primary cause of baseline noise.[18][23] Solution: Ensure the mobile phase is thoroughly degassed. Purge the pump. A back-pressure regulator installed after the detector can help keep gases dissolved.[20]
Pump Malfunction Explanation: Inconsistent mixing or faulty check valves in the pump can create pressure pulses that manifest as periodic baseline noise.[22][24] Solution: Clean or replace the pump's check valves. If using a low-pressure mixing system, ensure the mixer is functioning correctly.[20]
Deteriorating Detector Lamp Explanation: As a UV detector lamp ages, its energy output can become unstable, leading to increased baseline noise.[18] Solution: Check the lamp's energy output or hours of use via the instrument software. Replace the lamp if it is near the end of its recommended lifetime.

References

Technical Support Center: Storage and Stability of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 6-Nitro-1,3-benzoxazol-2-amine during storage. By understanding the compound's inherent chemical vulnerabilities and implementing the recommended protocols, users can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: The optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis, photolysis, and oxidation/reduction. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised.[1][2][3][4][5]

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Prevents acceleration of degradation kinetics. Room temperature is often sufficient for the solid form.[2][3][5]
Atmosphere Inert Gas (Argon or Nitrogen)The nitro group can be susceptible to reduction, and the amine group to oxidation. An inert atmosphere displaces reactive oxygen and moisture.[2][3]
Light Protect from Light (Amber Vial)The nitroaromatic structure is susceptible to photodegradation upon exposure to UV or ambient light.[2][3][6][7]
Moisture Tightly Sealed Container in a Dry Environment/DesiccatorThe benzoxazole ring is prone to hydrolytic cleavage, especially in the presence of trace acids or bases.[1][4][8][9]
Q2: Why is it critical to protect this compound from light?

A2: The 6-nitro substituent makes the compound a nitroaromatic compound. This class of molecules is known to be photosensitive.[10] Exposure to ultraviolet (UV) and, in some cases, visible light can induce photochemical reactions. This process, known as photolysis or photodegradation, can lead to the reduction of the nitro group or cleavage of the heterocyclic ring, generating a variety of impurities and reducing the potency of your sample.[11]

Q3: What are the common physical and analytical signs of degradation?

A3: Degradation can often be detected through both simple observation and analytical chemistry.

  • Visual Inspection: The pure compound is typically a light yellow to orange solid.[2][3] A significant darkening of the color to brown or black can indicate the formation of degradation products.

  • Analytical Assessment:

    • HPLC: The appearance of new peaks or a decrease in the area of the main peak in an HPLC chromatogram is a clear indicator of degradation.[12]

    • NMR: Additional, unassignable peaks in the ¹H or ¹³C NMR spectrum suggest the presence of impurities.[12]

    • Mass Spectrometry: The detection of ions with masses corresponding to potential degradation products (e.g., the hydrolyzed aminophenol derivative) confirms degradation.

Q4: How does moisture contribute to degradation?

A4: Moisture is a key factor in the hydrolytic degradation of the benzoxazole ring. The benzoxazole structure can undergo ring-opening cleavage to yield an N-acylated aminophenol derivative, which can further hydrolyze to a 2-aminophenol compound.[8][9] This reaction can be catalyzed by trace amounts of acid or base.[8][13] Therefore, storing the compound in a dry environment, preferably under an inert atmosphere in a desiccator, is crucial for its long-term stability.[4]

Q5: Is it safe to store this compound in solution?

A5: Long-term storage in solution is not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must prepare a stock solution for immediate or short-term use:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Prepare the solution fresh for each experiment if possible.

  • If short-term storage is necessary, flush the vial with argon or nitrogen, seal tightly, and store at -20°C or -80°C to slow degradation kinetics.

  • Always re-verify the purity of the solution via HPLC if it has been stored for an extended period.

Q6: What chemical classes are incompatible with this compound during storage or experiments?

A6: To prevent unintended reactions, avoid contact with the following:

  • Strong Acids and Bases: These can catalyze the hydrolysis of the benzoxazole ring.[8][13]

  • Reducing Agents: Reagents like hydrazine, sodium borohydride, or catalytic hydrogenation conditions (e.g., H₂/Pd/C) will readily reduce the nitro group to an amine, fundamentally changing the molecule's identity.[14][15][16]

  • Strong Oxidizing Agents: While the molecule is relatively stable, strong oxidizers could potentially react with the amine group or the aromatic system.

Section 2: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose the issue.

G cluster_0 Diagnosis Workflow start Problem: Inconsistent Results or Suspected Degradation visual Step 1: Visual Inspection - Check color (darkening?) - Check for clumping (moisture?) start->visual hplc Step 2: Analytical Verification (HPLC) - Prepare fresh sample - Run against a known good standard or previous data visual->hplc compare Step 3: Data Comparison - Purity < 95%? - New impurity peaks > 1%? hplc->compare decision Decision Point compare->decision discard Action: Quarantine Lot & Procure New Material decision->discard Yes good Result: Compound is Stable - Investigate other experimental variables decision->good No

Caption: Workflow for diagnosing compound degradation.
Section 3: Key Protocols and Methodologies

Protocol 1: Standard Procedure for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved. Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm or 320 nm, determine via UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12]

Protocol 2: Recommended Handling for Aliquoting and Use
  • Preparation: Allow the sealed container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Environment: If possible, handle the solid in a glovebox or flush the container headspace with an inert gas (Argon or Nitrogen) before and after dispensing.

  • Dispensing: Use clean spatulas. Promptly and securely reseal the container immediately after use.

  • Storage: Place the resealed container back into a desiccator for storage under the recommended conditions.

Section 4: Understanding the Science of Degradation

Understanding the potential degradation pathways is key to preventing them. The two primary non-enzymatic pathways for this molecule are hydrolysis and photolysis.

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_photo Photolytic / Reductive Pathway parent This compound (Stable Form) hydro_intermediate Ring-Opened Intermediate (N-formyl-2-amino-5-nitrophenol) parent->hydro_intermediate H₂O / H⁺ or OH⁻ photo_product Reduced/Decomposed Products (e.g., 6-Amino derivative, ring-cleaved fragments) parent->photo_product Light (hν) or Reducing Agents hydro_product Hydrolyzed Product (2-amino-5-nitrophenol) hydro_intermediate->hydro_product Further Hydrolysis

Caption: Primary degradation pathways.
  • Hydrolysis: The benzoxazole ring is susceptible to cleavage by water. This reaction involves the nucleophilic attack of water on the C2 carbon, leading to the opening of the oxazole ring to form an aminophenol derivative.[8][9][13] This process is significantly accelerated by acidic or basic conditions.

  • Photolysis and Reduction: The electron-withdrawing nitro group makes the aromatic system electron-deficient and susceptible to photochemical reactions upon absorbing light.[6][7] This can lead to complex degradation cascades. A related pathway, nitroreduction, can be initiated by contaminants or incompatible materials, converting the nitro group into a nitroso, hydroxylamino, or fully reduced amino group.[16]

By controlling the storage environment as outlined in this guide, you can effectively minimize these degradation pathways and ensure the long-term integrity of your this compound.

References

Technical Support Center: Refinement of Protocols for Scaling Up 6-Nitro-1,3-benzoxazol-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Nitro-1,3-benzoxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during laboratory and pilot-scale production. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring robust, safe, and efficient scale-up.

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitro group and the amino functionality on the benzoxazole core makes this molecule a versatile intermediate for further chemical modifications.[3]

This guide is structured to provide practical, experience-driven advice. We will delve into the causality behind common experimental challenges and offer validated protocols to overcome them.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.

Low or Inconsistent Yields

Q1: My reaction yield for the cyclization of 2-amino-5-nitrophenol with cyanogen bromide is significantly lower than expected on a larger scale. What are the potential causes and how can I optimize it?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale.

  • Inefficient Heat Transfer: The reaction to form the benzoxazole ring is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to inefficient heat dissipation. This can cause localized overheating, resulting in the degradation of starting materials and the desired product.

    • Solution: Employ a reactor with a jacketed cooling system and ensure efficient agitation to maintain a homogenous temperature profile. A slower, controlled addition of reagents can also mitigate sharp temperature increases.[4]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a larger vessel can lead to a non-homogenous reaction mixture. This results in incomplete conversion and the formation of byproducts.

    • Solution: Use an appropriately sized and shaped impeller for your reactor. For viscous reaction mixtures, consider a mechanical stirrer with high torque. You can model the mixing parameters from the lab scale to the larger reactor to ensure consistency.

  • pH Control: The cyclization reaction is sensitive to pH. Localized pH changes due to poor mixing can significantly impact the reaction rate and lead to the formation of unwanted side products.

    • Solution: Implement a calibrated pH probe for continuous monitoring and have a system for controlled addition of acid or base to maintain the optimal pH range throughout the reaction.

Q2: I am observing a significant amount of unreacted 2-amino-5-nitrophenol in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted starting material points towards an incomplete reaction. Here are some troubleshooting steps:

  • Reagent Purity and Stoichiometry: Ensure the purity of your 2-amino-5-nitrophenol and cyanogen bromide. Impurities can inhibit the reaction. While a 1:1 stoichiometry is often used, a slight excess of cyanogen bromide (e.g., 1.1 equivalents) might be necessary on a larger scale to ensure complete conversion of the limiting reagent. However, a large excess should be avoided to minimize byproduct formation and purification challenges.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Larger batches may require longer reaction times to reach completion. A modest increase in reaction temperature might also improve the reaction rate, but this should be carefully evaluated to avoid product degradation.

  • Catalyst Deactivation (if applicable): If your specific protocol employs a catalyst, its activity might diminish on a larger scale due to impurities in the starting materials or solvents.

    • Solution: Ensure the catalyst is of high purity and is handled under appropriate conditions (e.g., inert atmosphere if it's air-sensitive). A slight increase in catalyst loading might be beneficial.[5]

Impurity Profile and Purification Challenges

Q3: After scaling up, I am observing a new, persistent impurity in my final product that is difficult to remove by standard recrystallization. How can I identify and eliminate it?

A3: The appearance of new impurities upon scale-up is often related to changes in reaction kinetics and mass transfer.

  • Impurity Identification: The first step is to identify the impurity. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable for structure elucidation. Common impurities could be dimers, products of side reactions involving the nitro group, or incompletely cyclized intermediates.

  • Formation of Byproducts: The electron-withdrawing nature of the nitro group can influence the reactivity of the benzoxazole ring system.[3] Side reactions, such as the formation of N-phenyl-substituted benzoxazol-2-amine derivatives, can occur if impurities are present in the starting materials.[6]

    • Solution: Once the impurity is identified, you can often trace its origin to a specific reaction parameter. For example, if a dimer is formed, it might be due to localized high concentrations of reactants. A slower addition rate can mitigate this. If a side product involving the solvent is identified, exploring alternative solvents is recommended.

  • Optimized Purification:

    • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.[7]

    • Column Chromatography: While less ideal for large-scale production due to cost and solvent usage, silica gel column chromatography can be an effective method for removing stubborn impurities during process development to obtain a pure reference standard.[5]

    • Acid-Base Extraction: Given the amino group, your product is basic and can be purified by extraction into an acidic solution, followed by washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the pure product.[5]

Safety Considerations in Scale-Up

Q4: What are the primary safety concerns when scaling up the production of a nitrated compound like this compound?

A4: The presence of a nitro group necessitates stringent safety protocols, especially during scale-up.

  • Thermal Stability: Nitrated aromatic compounds can be thermally unstable and may decompose exothermically. It is crucial to determine the thermal hazard profile of your reaction mixture using techniques like Differential Scanning Calorimetry (DSC). This will help you define the maximum safe operating temperature.

  • Handling of Cyanogen Bromide: Cyanogen bromide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] For larger quantities, a closed-system transfer is recommended.

  • Emergency Preparedness: Ensure that an appropriate quench for the reaction is readily available and that all personnel are trained on emergency shutdown procedures. Have safety showers and eyewash stations in close proximity.

Frequently Asked Questions (FAQs)

Q1: What is a typical and scalable synthetic route for this compound?

A1: A common and scalable method involves the cyclization of 2-amino-5-nitrophenol with a cyanating agent, most commonly cyanogen bromide, in a suitable solvent like aqueous methanol or ethanol. The reaction is typically carried out at a controlled temperature to manage the exothermicity.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: The most critical parameters to monitor and control are:

  • Temperature: To prevent runaway reactions and product degradation.

  • pH: To ensure optimal reaction conditions and minimize byproduct formation.

  • Reagent Addition Rate: To control the reaction exotherm and maintain a homogenous mixture.

  • Agitation Speed: To ensure efficient mixing and heat transfer.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

A3: In-process controls (IPCs) are essential for monitoring reaction progress. While TLC is useful for qualitative analysis in the lab, HPLC is a more robust and quantitative method for scale-up. Taking samples at regular intervals and analyzing them by HPLC will give you a precise measure of the consumption of starting materials and the formation of the product.[10]

Q4: What are the recommended purification methods for obtaining high-purity this compound at scale?

A4: Recrystallization is the most common and scalable method for purifying solid products.[7] A typical procedure would involve dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly to form crystals. The choice of solvent is crucial and should be determined through solubility studies. Ethanol or mixtures of ethanol and water are often good starting points. Washing the filtered solid with a cold solvent helps remove residual impurities.

Q5: Are there any specific analytical techniques recommended for the final product quality control?

A5: For final product release, a comprehensive set of analytical tests should be performed to confirm identity, purity, and quality. These typically include:

  • Appearance: Visual inspection of the physical form and color.

  • Melting Point: To assess purity.[11]

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR for structural confirmation, and FT-IR for functional group identification.

  • Purity Assessment: HPLC for quantitative purity analysis and detection of impurities.

  • Residual Solvents: Gas Chromatography (GC) to quantify any remaining solvents from the purification process.

Data Presentation

Table 1: Troubleshooting Guide for Common Scale-Up Issues

IssuePotential CauseRecommended Action
Low Yield Inefficient heat transfer, poor mixing, non-optimal stoichiometryImprove reactor cooling and agitation, optimize reagent ratios, and consider a slower addition rate.
Incomplete Reaction Insufficient reaction time, low temperature, impure reagentsExtend reaction time and monitor with HPLC, cautiously increase temperature, and verify reagent purity.
New Impurities Localized overheating, pH fluctuations, side reactionsEnhance temperature and pH control, identify impurity structure to understand its formation mechanism.
Purification Difficulties Inappropriate recrystallization solvent, co-precipitation of impuritiesScreen for optimal recrystallization solvent systems, consider an acid-base extraction workup.
Safety Concerns Thermal runaway potential, handling of toxic reagentsConduct thermal hazard analysis (DSC), use closed systems for toxic reagents, and establish clear emergency procedures.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 2-amino-5-nitrophenol (1.0 eq)

  • Cyanogen bromide (1.05 eq)

  • Methanol (10 vol)

  • Water (5 vol)

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • Charge a jacketed glass reactor with 2-amino-5-nitrophenol and a mixture of methanol and water.

  • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • In a separate vessel, dissolve cyanogen bromide in cold methanol.

  • Slowly add the cyanogen bromide solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Carefully quench the reaction by the slow addition of a 5% sodium bicarbonate solution until the pH is neutral (pH 7-8).

  • The product will precipitate out of the solution. Stir the slurry for 1 hour at room temperature.

  • Isolate the solid product by filtration and wash the filter cake with cold water until the filtrate is colorless.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry this compound to a clean reactor.

  • Add a suitable volume of ethanol (approximately 10-15 volumes).

  • Heat the mixture with stirring to reflux until all the solid has dissolved.

  • If colored impurities persist, cool the solution slightly and treat with activated charcoal for 30 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Workflow for Scale-Up Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control prep_reagents Reagent Preparation (2-amino-5-nitrophenol, CNBr) charge Charge Reactor prep_reagents->charge prep_reactor Reactor Setup (Jacketed, Stirrer, Probes) prep_reactor->charge cool Cool to 0-5 °C charge->cool addition Slow CNBr Addition (Temp Control < 10 °C) cool->addition react Stir at RT (Monitor by HPLC) addition->react quench Quench with NaHCO₃ react->quench precipitate Precipitation quench->precipitate filter Filtration & Washing precipitate->filter dry Drying filter->dry recrystallize Recrystallization (e.g., Ethanol) dry->recrystallize pur_filter Filtration recrystallize->pur_filter pur_dry Final Drying pur_filter->pur_dry qc Final Product Analysis (HPLC, NMR, MP) pur_dry->qc

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree

start Low Yield or High Impurities? check_temp Was Temperature Control Adequate? start->check_temp Yes check_mixing Was Agitation Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling System Slow Reagent Addition check_temp->improve_cooling No check_reagents Are Reagents Pure? check_mixing->check_reagents Yes improve_agitation Optimize Stirrer Speed/Design check_mixing->improve_agitation No verify_reagents Verify Reagent Purity (e.g., by NMR, Titration) check_reagents->verify_reagents No re_run Re-run Experiment with Optimized Parameters check_reagents->re_run Yes improve_cooling->re_run improve_agitation->re_run verify_reagents->re_run

Caption: Decision tree for troubleshooting common scale-up issues.

References

Identifying and minimizing impurities in 6-Nitro-1,3-benzoxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Nitro-1,3-benzoxazol-2-amine

A Guide for Researchers on Impurity Identification and Minimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from biological screening to API development. This document provides in-depth, field-proven insights into potential synthetic challenges, impurity profiling, and troubleshooting strategies, moving beyond standard protocols to explain the causality behind experimental choices.

Overview of Synthesis

The most prevalent and direct method for synthesizing this compound involves the cyclization of 2-amino-5-nitrophenol. This reaction is typically achieved using a cyanating agent, such as the highly toxic cyanogen bromide (CNBr) or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2] The core transformation consists of an electrophilic attack on the exocyclic amino group of the aminophenol, followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group to form the benzoxazole ring.

The choice of reagents and reaction conditions is critical, as the electron-withdrawing nature of the nitro group can influence the reactivity of the starting material and the stability of the final product.[3]

Synthesis_Overview Figure 1: Common Synthesis Pathway cluster_reactants Reactants cluster_product Product 2-amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate Cyanate Intermediate (unstable) 2-amino-5-nitrophenol->Intermediate + CNBr CNBr Cyanogen Bromide (CNBr) or other cyanating agent Target This compound Intermediate->Target Intramolecular Cyclization Impurity_Formation Figure 2: Formation of an Isomeric Impurity cluster_starting_material Impure Starting Material cluster_product Resulting Impurity Impure_Phenol 2-Amino-4-nitrophenol (Isomeric Impurity) Isomeric_Product 4-Nitro-1,3-benzoxazol-2-amine Impure_Phenol->Isomeric_Product + CNBr, Cyclization Purity_Workflow Figure 3: Purity Analysis Workflow A Crude Product B HPLC Analysis A->B C Purity > 98%? B->C G LC-MS Analysis to Identify Impurities B->G Unknown Peaks D ¹H / ¹³C NMR for Structure Confirmation C->D Yes F Purification (Recrystallization/ Column Chromatography) C->F No E Final Product D->E F->A Re-analyze

References

Strategies for enhancing the reactivity of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Nitro-1,3-benzoxazol-2-amine

Welcome to the technical support guide for this compound (CAS: 6458-17-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but often challenging chemical intermediate. Here, we address common experimental issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to enhance your reaction success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Profile

This section addresses fundamental questions regarding the structural and chemical properties of this compound.

Q1: What are the key structural features of this compound that dictate its reactivity?

A: The reactivity of this molecule is a direct consequence of the interplay between three key components:

  • Benzoxazole Core: A stable, bicyclic aromatic system that provides a rigid scaffold.[1]

  • 2-Amino Group (-NH₂): This exocyclic amine is the primary nucleophilic center of the molecule, making it the main site for derivatization reactions like alkylation, acylation, and condensation.

  • 6-Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deactivates the entire aromatic system.[1] This has a profound effect on the nucleophilicity of the 2-amino group.

Q2: How exactly does the 6-nitro group diminish the reactivity of the 2-amino group?

A: The nitro group at the para-position relative to the ring nitrogen exerts a strong negative inductive (-I) and mesomeric (-M) effect. This electronic pull is relayed through the fused ring system, decreasing the electron density on the 2-amino group. Consequently, the lone pair of electrons on the amine nitrogen is less available to attack electrophiles, resulting in reduced nucleophilicity and slower reaction rates compared to non-nitrated analogues. This deactivating effect is a known phenomenon in related aromatic systems.[2]

Q3: What are the typical solubility characteristics of this compound, and how can poor solubility be addressed?

A: this compound typically presents as a light yellow to orange solid.[3] It has limited solubility in common non-polar and moderately polar organic solvents like hexanes, ethyl acetate, and dichloromethane. It shows better solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially upon heating. Forcing reactions in solvents where the starting material is poorly soluble is a common cause of low yields.

To address solubility issues:

  • Select a solvent known to dissolve the starting material (e.g., DMF, DMSO).

  • Gently warm the mixture to aid dissolution before adding other reagents.

  • For reactions in less-polar solvents, consider using a phase-transfer catalyst to facilitate the reaction between phases.[2]

Q4: How stable is the benzoxazole ring, especially under strong basic or acidic conditions?

A: The benzoxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to ring-opening under harsh conditions. For instance, treatment with strong aqueous bases (like NaOH or KOH) at elevated temperatures can lead to hydrolysis and cleavage of the oxazole ring, yielding the corresponding 2-amino-5-nitrophenol derivative.[2] This is a critical consideration when selecting bases for deprotonating the 2-amino group.

Section 2: Troubleshooting Guides for Common Reactions

This section provides structured guidance for overcoming specific challenges encountered during the derivatization of this compound.

Guide 1: Low Yield in N-Alkylation or N-Acylation Reactions

Symptoms: Your reaction shows low conversion of the starting material, or you observe multiple side products and a complex mixture upon TLC analysis.

Causality Analysis: The primary cause is the reduced nucleophilicity of the 2-amino group, as explained in the FAQ section. This necessitates more forcing conditions (stronger base, higher temperature), which can unfortunately lead to side reactions or degradation if not properly controlled.

Troubleshooting Workflow: N-Alkylation/Acylation

G start Low Yield Observed q1 Is Starting Material Fully Dissolved? start->q1 sol_strat Strategy: Solvent Optimization - Switch to DMF or DMSO. - Gently warm to dissolve before adding reagents. q1->sol_strat No q2 Is the Base Strong Enough? q1->q2 Yes sol_strat->q2 base_strat Strategy: Base Selection - For alkylation, use a strong base like NaH in an anhydrous solvent (THF, DMF). - For acylation, an organic base (Pyridine, Et3N) is often sufficient. q2->base_strat No q3 Are Reaction Conditions Optimal? q2->q3 Yes base_strat->q3 cond_strat Strategy: Condition Optimization - Incrementally increase temperature (e.g., from RT to 50°C, then to 80°C). - Monitor reaction over an extended period (12-24h). q3->cond_strat No ptc_strat Advanced Strategy: Consider a Phase-Transfer Catalyst (e.g., TBAB) if using a biphasic system. q3->ptc_strat Yes, but still low yield success Yield Improved cond_strat->success ptc_strat->success

Caption: Decision tree for troubleshooting low-yield N-alkylation/acylation.

Detailed Recommendations:

  • Base Selection: The choice of base is critical. A base must be strong enough to deprotonate the amine without promoting ring-opening.

BaseRecommended UseProsCons
Triethylamine (Et₃N) N-AcylationEasy to remove; mild.Often not strong enough for full deprotonation.
Pyridine N-AcylationCan also act as a solvent and catalyst.High boiling point; can be difficult to remove.
Potassium Carbonate (K₂CO₃) N-AlkylationInexpensive; effective in polar aprotic solvents.Heterogeneous reaction; requires vigorous stirring.
Sodium Hydride (NaH) N-AlkylationVery strong; drives reaction to completion.Requires strictly anhydrous conditions; flammable.
  • Solvent Choice: Use anhydrous polar aprotic solvents like DMF or THF. The use of protic solvents like ethanol can interfere with strong bases like NaH.

Guide 2: Inefficient Schiff Base (Imine) Formation

Symptoms: Condensation reaction with an aldehyde or ketone does not proceed to completion, or the resulting imine product hydrolyzes back to the starting materials during workup.

Causality Analysis: This is another consequence of the deactivated 2-amino group. The equilibrium for imine formation may not favor the product side. Additionally, the reaction produces water, which can hydrolyze the imine product, pushing the equilibrium back to the starting materials.

Optimization Workflow: Schiff Base Formation

G sub This compound + Aldehyde/Ketone reagents Solvent: Ethanol or Toluene Catalyst: Glacial Acetic Acid (cat.) sub->reagents reaction Reaction Setup: Reflux with Water Removal reagents->reaction water_removal Methods: - Dean-Stark Trap (Toluene) - Molecular Sieves (Ethanol) reaction->water_removal Crucial Step workup Workup & Purification: - Cool reaction mixture - Filter crude product - Recrystallize from Ethanol reaction->workup product Purified Schiff Base workup->product

Caption: Optimized workflow for high-yield Schiff base synthesis.

Detailed Recommendations:

  • Catalyst is Key: Add a catalytic amount (4-5 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.[4]

  • Remove Water: Actively removing the water produced during the reaction is essential to drive the equilibrium towards the product.

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark trap is the most effective method.

    • Molecular Sieves: If using a solvent like ethanol, add activated 4Å molecular sieves to the reaction flask to sequester water as it forms.

  • Reaction Time: Due to the deactivated amine, these reactions often require prolonged reflux (8-12 hours).[4] Monitor the reaction progress by TLC.

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: General Procedure for N-Acylation (e.g., Acetylation)
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per mmol of substrate) and stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Electrophile: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Schiff Base Formation with an Aromatic Aldehyde

This protocol is adapted from methodologies used for analogous nitro-substituted heterocyclic amines.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq).

  • Solvent & Catalyst: Add absolute ethanol (approx. 20 mL per mmol of substrate) followed by 4-5 drops of glacial acetic acid.

  • Water Removal (Optional but Recommended): Add activated 4Å molecular sieves to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from ethanol or a suitable solvent system.[4]

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-Nitro-1,3-benzoxazol-2-amine and Other Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][2] This guide offers an in-depth comparison of the bioactivity of a specific derivative, 6-Nitro-1,3-benzoxazol-2-amine, with other notable benzoxazoles. By synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on its potential and standing within this important class of heterocyclic compounds.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

Benzoxazoles, comprised of a benzene ring fused to an oxazole ring, are structural isosteres of natural nucleotides, which may facilitate their interaction with biological macromolecules.[3][4] This fundamental structure has been extensively modified, leading to the discovery of agents with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[5][6] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzoxazole core, a key principle in structure-activity relationship (SAR) studies.[7][8]

Bioactivity Profile of this compound

While comprehensive, direct comparative studies on this compound are emerging, the existing body of research on nitro-substituted benzoxazoles provides significant insights into its potential bioactivity. The presence of a nitro group, particularly at the 6-position, has been highlighted as a critical feature for enhancing biological effects.[4][9]

Anticancer Potential

Research has indicated that benzoxazole derivatives bearing a nitro substitution at the 6-position exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with this feature are highly responsive against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.[9] The electron-withdrawing nature of the nitro group at this position is believed to contribute to the molecule's ability to interact with biological targets crucial for cancer cell proliferation and survival.[8] While specific IC50 values for this compound are not yet widely published in comparative tables, the consistent activity of related 6-nitrobenzoxazoles underscores its promise as an anticancer agent.[4]

Antimicrobial Activity

Similarly, the nitro group is a well-known pharmacophore in antimicrobial agents.[10] Its inclusion in the benzoxazole scaffold is a common strategy for developing new antibacterial and antifungal compounds.[4] Derivatives of (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one have been synthesized and have shown notable antimicrobial and antioxidant activities.[11] This suggests that this compound likely possesses significant antimicrobial properties, warranting further investigation and direct comparative analysis against established antimicrobial agents.

Comparative Bioactivity of Other Benzoxazole Derivatives

To contextualize the potential of this compound, it is instructive to examine the bioactivity of other derivatives where extensive data is available. The following tables summarize the in vitro anticancer and antimicrobial activities of a selection of benzoxazole compounds.

Table 1: Comparative Anticancer Activity (IC50 Values) of Selected Benzoxazole Derivatives
Compound/SubstituentCancer Cell LineIC50 (µM)
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
2-Arylbenzoxazole (Compound 40)NCI-H460 (NSCLC)0.4
5-Chlorobenzo[d]oxazole Derivative (Compound 14b)MCF-7 (Breast)4.75 ± 0.21
HepG2 (Liver)4.61 ± 0.34
Benzoxazole clubbed 2-Pyrrolidinone (Compound 19, 4-NO2 derivative)MAGL (enzyme)0.0084
2-Mercaptobenzoxazole Derivative (Compound 11)HepG2 (Liver)~5.5 µg/mL
2-Mercaptobenzoxazole Derivative (Compound 12)MCF-7 (Breast)~5.6 µg/mL

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.[7][12][13][14]

Table 2: Comparative Antimicrobial Activity (MIC Values) of Selected Benzoxazole Derivatives
Compound/SubstituentMicroorganismMIC (µg/mL)
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivativeMicrococcus luteus31.25
Benzothiazol-2-amine derivative (Compound 8t)Gram-positive pathogensPotent inhibitor
Benzonaptho and tolyl substituted derivatives (1e, 1g, 1h)Various bacteria10-20
Benzothiazolylthiazolidin-4-one (Compound 8)Non-resistant bacteria200-300

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.[15][16][17][18]

Key Experimental Protocols for Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity studies, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties of compounds like this compound.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[19]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[21]

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and prepare a standardized inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_anticancer Anticancer Activity Workflow (MTT Assay) A1 Prepare Standardized Microbial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Benzoxazole Compound A2->A3 A4 Incubate (18-24h) A3->A4 A5 Determine MIC (Visual Inspection) A4->A5 B1 Seed Cancer Cells in 96-well Plate B2 Treat with Benzoxazole Compound B1->B2 B3 Incubate (24-72h) B2->B3 B4 Add MTT Reagent B3->B4 B5 Solubilize Formazan B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate IC50 B6->B7

Caption: A generalized workflow for assessing the antimicrobial and anticancer bioactivity of benzoxazole derivatives.

signaling_pathway cluster_pathway Potential Mechanism of Anticancer Action Benzoxazole Benzoxazole Derivative Target Cellular Target (e.g., Kinase, Topoisomerase) Benzoxazole->Target Inhibition Proliferation Cell Proliferation Target->Proliferation Blocks Signal Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Induces Signal

Caption: A simplified diagram illustrating a potential mechanism of anticancer action for benzoxazole derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a compound of significant interest for further investigation in both oncology and infectious disease research. The presence of the 6-nitro group is a recurring motif in highly active benzoxazole derivatives. While this guide provides a comparative overview based on existing literature, direct, head-to-head studies of this compound against a panel of other benzoxazoles and standard drugs are necessary to definitively establish its efficacy and therapeutic potential. Future research should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety profiles, and exploring further structural modifications to optimize its bioactivity.

References

A Comparative Guide to the Antimicrobial Efficacy of 6-Nitro-1,3-benzoxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among these, benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive validation of the antimicrobial efficacy of a specific subclass, 6-Nitro-1,3-benzoxazol-2-amine derivatives, offering a comparative analysis against established antibiotics and detailing the rigorous experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial therapies.

Introduction: The Rationale for Investigating this compound Derivatives

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position is of particular interest. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the benzoxazole ring system, potentially enhancing its interaction with biological targets and thereby augmenting its antimicrobial activity. Furthermore, the 2-amino substituent provides a key point for further chemical modification, allowing for the generation of a diverse library of derivatives with potentially improved potency and selectivity.

This guide will focus on the systematic evaluation of these derivatives, providing a framework for researchers to assess their antimicrobial potential and compare their performance against clinically relevant pathogens and standard-of-care antibiotics.

Experimental Validation: A Step-by-Step Approach to Antimicrobial Efficacy Testing

To ensure the scientific rigor and reproducibility of our findings, standardized protocols for antimicrobial susceptibility testing are employed. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for determining MIC values.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Mueller-Hinton Agar), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol: MBC Determination

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aspirate a small, standardized volume (e.g., 10 µL) from each of these clear wells.

  • Plating and Incubation:

    • Spot-plate the aspirated volume onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Comparative Efficacy Analysis

A direct comparison with a widely used, broad-spectrum antibiotic is essential to contextualize the antimicrobial potential of novel compounds. While specific data for a comprehensive library of this compound derivatives is still emerging, we can draw valuable insights from studies on structurally related N-phenyl-1,3-benzoxazol-2-amine derivatives.

One such study evaluated a series of these compounds against a panel of Gram-positive and Gram-negative bacteria, with Cefixime used as a standard.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against Staphylococcus aureus and Escherichia coli.

Table 1: Comparative MIC Values (µg/mL) of N-phenyl-1,3-benzoxazol-2-amine Derivatives [1]

CompoundR-group on Phenyl RingStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Derivative 1 4-Chloro>5012.5
Derivative 2 4-Fluoro>5025
Derivative 3 4-Nitro>506.25
Cefixime (Standard) -12.56.25

Analysis of the Data:

The data indicates that while the tested N-phenyl-1,3-benzoxazol-2-amine derivatives exhibited limited activity against the Gram-positive bacterium Staphylococcus aureus in this particular study, several compounds demonstrated promising activity against the Gram-negative bacterium Escherichia coli. Notably, the derivative with a 4-nitro substituent on the N-phenyl ring displayed an MIC value of 6.25 µg/mL against E. coli, which is comparable to the standard antibiotic Cefixime.[1] This finding underscores the potential importance of the nitro group in enhancing antibacterial efficacy, particularly against Gram-negative pathogens.

Further research focusing specifically on derivatives with the nitro group at the 6-position of the benzoxazole ring is warranted to fully elucidate their antimicrobial spectrum and potency.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

Molecular docking studies on benzoxazole derivatives have suggested that their antibacterial activity may be attributed to the inhibition of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately, bacterial cell death.

The proposed mechanism involves the binding of the benzoxazole derivative to the active site of the DNA gyrase, preventing it from carrying out its function of introducing negative supercoils into the bacterial DNA. The planar structure of the benzoxazole ring system is thought to facilitate intercalation with the DNA, while various substituents can form hydrogen bonds and other interactions with the amino acid residues in the enzyme's active site, enhancing binding affinity and inhibitory activity.

Diagram of the Proposed Mechanism of Action

G cluster_0 Bacterial Cell derivative This compound Derivative cell_wall Cell Wall/ Membrane derivative->cell_wall Penetration dna_gyrase DNA Gyrase (Type II Topoisomerase) derivative->dna_gyrase Binding and Inhibition cytoplasm Cytoplasm cell_wall->cytoplasm cytoplasm->dna_gyrase dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication & Transcription dna_gyrase->replication Inhibited dna->replication cell_death Cell Death replication->cell_death Disruption leads to

Caption: Proposed mechanism of action of this compound derivatives.

Conclusion and Future Directions

The preliminary data on structurally related compounds suggests that this compound derivatives represent a promising avenue for the development of novel antimicrobial agents. The presence of the nitro group appears to be a key determinant of activity, particularly against Gram-negative bacteria. The proposed mechanism of action, targeting the essential bacterial enzyme DNA gyrase, is a well-validated strategy for antibacterial drug design.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of a focused library of this compound derivatives. This should include:

  • Broad-spectrum screening: Testing against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Direct comparison with standard antibiotics: Utilizing widely used antibiotics such as ciprofloxacin as comparators to accurately gauge relative potency.

  • Mechanism of action studies: Further experimental validation of DNA gyrase inhibition and investigation of other potential cellular targets.

  • Structure-activity relationship (SAR) studies: Systematically modifying the substituents on the benzoxazole core and the 2-amino group to optimize antimicrobial activity and pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can further validate the potential of this compound derivatives as a valuable new class of antimicrobial agents in the fight against infectious diseases.

References

The Translational Journey of 6-Nitro-1,3-benzoxazol-2-amine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxazole scaffold stands out as a "privileged" structure, a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] The introduction of a nitro group, particularly at the 6-position of a 1,3-benzoxazol-2-amine core, bestows unique electronic properties that have been exploited to develop potent antimicrobial, anti-inflammatory, and anticancer agents.[2] However, the journey from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. This guide provides a comparative analysis of in vitro and in vivo studies of compounds derived from 6-Nitro-1,3-benzoxazol-2-amine, offering insights into the critical transition from laboratory assays to preclinical animal models. We will delve into the causality behind experimental choices, present detailed protocols, and explore the mechanistic underpinnings that govern the efficacy of this promising class of compounds.

From the Benchtop to Preclinical Models: A Tale of Two Environments

The initial evaluation of any new chemical entity begins with in vitro studies, which are essential for high-throughput screening and preliminary mechanism-of-action studies due to their speed and cost-effectiveness.[3][4] However, the controlled environment of an in vitro assay cannot fully recapitulate the complex interplay of physiological processes that occur in a living organism. This is where in vivo studies become indispensable, providing a more holistic understanding of a compound's efficacy, pharmacokinetics, and potential toxicity.

I. In Vitro Evaluation: The First Glimpse of Therapeutic Potential

A diverse range of in vitro assays are employed to characterize the biological activity of this compound derivatives. The choice of assay is dictated by the therapeutic area of interest.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of novel benzoxazole derivatives against various cancer cell lines is a primary focus of investigation.[1][5][6]

Key In Vitro Assays for Anticancer Activity:

AssayPrincipleKey Parameters MeasuredReference
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.IC₅₀ (half-maximal inhibitory concentration), cell viability[7][8]
SRB Assay The sulforhodamine B (SRB) dye binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass.GI₅₀ (half-maximal growth inhibition), TGI (total growth inhibition)[9]
LDH Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.Percentage of cytotoxicity[9]

Experimental Protocol: MTT Cytotoxicity Assay [7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: A Deeper Dive

For promising anticancer candidates, further in vitro studies are conducted to elucidate their mechanism of action. Some 7-nitro-2,1,3-benzoxadiazole derivatives, structurally related to our topic compounds, have been shown to act as suicide inhibitors of glutathione S-transferases (GSTs).[10] This inhibition can lead to the activation of the c-Jun N-terminal Kinase (JNK) pathway, ultimately triggering apoptosis in cancer cells.[11]

DOT script for the proposed anticancer mechanism of action:

anticancer_mechanism Compound This compound Derivative GST Glutathione S-Transferase (GSTP1-1) Compound->GST Inhibits JNK_complex JNK-GST Complex Compound->JNK_complex Disrupts GST->JNK_complex Sequesters JNK JNK_active Activated JNK JNK_complex->JNK_active Releases JNK Apoptosis Apoptosis JNK_active->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity.

B. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a key pathological feature of many diseases.[12][13] Benzoxazole derivatives have shown promise as anti-inflammatory agents.[14]

Key In Vitro Assays for Anti-inflammatory Activity:

AssayPrincipleKey Parameters MeasuredReference
LPS-stimulated Cytokine Release Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).IC₅₀ for cytokine inhibition[14]
COX-2 Inhibition Assay Determines the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.IC₅₀ for COX-2 inhibition[13]
Nitric Oxide (NO) Production Assay Measures the inhibition of nitric oxide production in LPS-stimulated macrophages, as NO is a key inflammatory mediator.IC₅₀ for NO inhibition[13]

Experimental Protocol: Inhibition of NO Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

DOT script for the anti-inflammatory experimental workflow:

anti_inflammatory_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Culture Culture RAW 264.7 Macrophages Pretreat Pre-treat with Test Compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Assay Griess Assay for Nitric Oxide Stimulate->Assay Administer Administer Test Compound to Rats Induce Induce Paw Edema with Carrageenan Administer->Induce Measure Measure Paw Volume Induce->Measure

Caption: In vitro to in vivo anti-inflammatory workflow.

C. Antimicrobial Activity: Combating Pathogenic Microbes

The benzoxazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[1][15][16]

Key In Vitro Assays for Antimicrobial Activity:

AssayPrincipleKey Parameters MeasuredReference
Broth Microdilution Determines the minimum inhibitory concentration (MIC) of a compound by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.MIC (µg/mL)[17][18][19]
Disk Diffusion (Kirby-Bauer) A qualitative or semi-quantitative method where a paper disk impregnated with the compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of growth inhibition is measured.Zone of inhibition (mm)[19][20][21]

Experimental Protocol: Broth Microdilution for MIC Determination [17][18]

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. In Vivo Evaluation: The Reality Check

While in vitro assays provide valuable preliminary data, the ultimate test of a compound's therapeutic potential lies in its performance within a living system. In vivo studies in animal models are crucial for assessing efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[22][23]

A. Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized acute inflammatory model to screen for anti-inflammatory drugs.[24][25][26][27][28]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [24][25][26]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Translational Insights:

A compound that demonstrates potent inhibition of inflammatory mediators in vitro may not necessarily show significant efficacy in vivo. This discrepancy can arise from poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the site of inflammation. Therefore, correlating in vitro potency with in vivo efficacy requires a thorough understanding of the compound's PK/PD profile.[23][29]

B. Anticancer Efficacy: Xenograft Tumor Models

To evaluate the in vivo anticancer activity of a promising compound, human tumor cells are implanted into immunodeficient mice, creating a xenograft model.[11]

Experimental Protocol: Human Melanoma Xenograft Model [11]

  • Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control for a specified duration.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Translational Insights:

A potent IC₅₀ value from an in vitro cytotoxicity assay is a prerequisite but not a guarantee of in vivo antitumor activity. Factors such as the compound's ability to penetrate the tumor tissue, its metabolic stability, and its potential for off-target toxicities all play a crucial role in determining its therapeutic window and overall efficacy in a complex biological system.[30] For instance, a study on the nitro-benzoxadiazole derivative NBDHEX showed a strong correlation between its in vitro IC₅₀ in the low micromolar range and significant tumor inhibition in melanoma xenograft models.[11]

III. Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical studies is to establish a clear correlation between in vitro activity and in vivo efficacy. This correlation is essential for predicting human efficacious doses and designing successful clinical trials.

Key Considerations for In Vitro-In Vivo Correlation:

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is paramount. A compound with excellent in vitro potency will be ineffective in vivo if it is not absorbed or is rapidly metabolized.[31]

  • Pharmacodynamics (PD): This involves linking the drug concentration at the site of action to the observed therapeutic effect. For example, in antimicrobial studies, the time the free drug concentration remains above the MIC (fT>MIC) is a critical PK/PD index for many antibiotics.[29]

  • Target Engagement: It is crucial to demonstrate that the compound interacts with its intended molecular target in the in vivo model to the same extent as predicted by in vitro assays.

Conclusion

The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a testament to the power of a multi-faceted and iterative drug discovery process. While in vitro studies provide the initial spark of promise, it is the rigorous validation in well-designed in vivo models that illuminates the path toward clinical development. A thorough understanding of both the strengths and limitations of each experimental system, coupled with a focus on establishing a robust in vitro-in vivo correlation, is the cornerstone of translating a promising chemical scaffold into a life-saving medicine. The derivatives of this compound, with their diverse biological activities, represent a fertile ground for the discovery of next-generation therapeutics, and the principles outlined in this guide will be instrumental in navigating their path to the clinic.

References

Comparative Analysis of Synthetic Routes to 6-Nitro-1,3-benzoxazol-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitro-1,3-benzoxazol-2-amine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzoxazole core with a nitro group at the 6-position and an amino group at the 2-position, imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of a diverse range of biologically active compounds. The development of efficient and safe synthetic routes to this important intermediate is therefore of paramount importance.

This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of this compound, starting from the common precursor, 2-amino-5-nitrophenol. We will delve into the traditional approach utilizing the highly reactive and toxic cyanogen bromide (BrCN) and contrast it with a modern, safer alternative employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions regarding the selection of a synthetic strategy that best aligns with their specific research goals, laboratory capabilities, and safety protocols.

Retrosynthetic Analysis

The primary disconnection for the synthesis of this compound logically points to the formation of the oxazole ring. The most common and effective strategy involves the cyclization of a 2-aminophenol derivative. In this case, the readily available 2-amino-5-nitrophenol serves as the ideal starting material. The key transformation is the introduction of a one-carbon unit that will become the C2 carbon of the benzoxazole ring, bearing the amino group. This is typically achieved through the use of a cyanating agent.

Retrosynthesis Target This compound Intermediate 2-amino-5-nitrophenol + Cyanating Agent Target->Intermediate C-N, C-O bond formation

Caption: Retrosynthetic approach for this compound.

Route 1: The Traditional Cyanogen Bromide (BrCN) Method

The use of cyanogen bromide as a cyanating agent for the synthesis of 2-aminobenzoxazoles from 2-aminophenols is a well-established and frequently cited method.[1] The high reactivity of BrCN allows for a direct and often high-yielding cyclization.

Reaction Scheme

BrCN_Route cluster_reactants Reactants cluster_product Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol Target This compound 2-amino-5-nitrophenol->Target THF, rt BrCN Cyanogen Bromide (BrCN) BrCN->Target

Caption: Synthesis of this compound via the BrCN route.

Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyanamide intermediate. Subsequent tautomerization and loss of hydrogen bromide yield the final 2-amino-6-nitrobenzoxazole product.

Detailed Experimental Protocol
  • Materials: 2-amino-5-nitrophenol, Cyanogen bromide (BrCN), Tetrahydrofuran (THF), Water, Sodium hydroxide (NaOH).

  • Procedure:

    • To a solution of 2-amino-5-nitrophenol (4.62 g, 30 mmol) in tetrahydrofuran (20 mL), a solution of cyanogen bromide (3.50 g, 33 mmol) in tetrahydrofuran (3 mL) is added. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • The reaction mixture is stirred at room temperature for 24 hours. A precipitate may form during this time.

    • Water (5 mL) is added to dissolve any precipitate, and stirring is continued for an additional 72 hours at room temperature.

    • After the reaction is complete, water (10 mL) is added, and the mixture is basified with NaOH.

    • The tetrahydrofuran is removed under reduced pressure.

    • The resulting precipitate in the aqueous phase is collected by filtration, washed with water, and recrystallized from methanol to afford 2-amino-6-nitrobenzoxazole.

  • Reported Yield: 71%[2]

Advantages and Disadvantages
  • Advantages:

    • High reactivity of cyanogen bromide can lead to good yields.

    • The reaction is typically performed at room temperature.

  • Disadvantages:

    • Extreme Toxicity of Cyanogen Bromide: BrCN is a highly toxic, volatile, and lachrymatory substance, posing significant health and safety risks.[1] Its use requires stringent safety precautions and specialized handling procedures.

    • Long Reaction Times: The reported procedure requires a total of four days for completion.

Route 2: The Modern N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Method

In response to the significant safety concerns associated with cyanogen bromide, safer alternatives have been developed. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a non-hazardous electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles.[1]

Reaction Scheme

NCTS_Route cluster_reactants Reactants cluster_product Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol Target This compound 2-amino-5-nitrophenol->Target Solvent, 5°C to rt NCTS NCTS NCTS->Target Base Base (e.g., LiHMDS) Base->Target

Caption: Synthesis of this compound via the NCTS route.

Mechanism

The reaction mechanism is believed to involve the deprotonation of the amino group of 2-amino-5-nitrophenol by a strong base, such as lithium hexamethyldisilazide (LiHMDS). The resulting anion then acts as a nucleophile, attacking the electrophilic cyano group of NCTS. This is followed by an intramolecular cyclization of the hydroxyl group onto the cyanamide intermediate, which, after workup, yields the desired 2-amino-6-nitrobenzoxazole.

General Experimental Protocol (Adapted)
  • Materials: 2-amino-5-nitrophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Lithium hexamethyldisilazide (LiHMDS) solution, Anhydrous solvent (e.g., THF or 1,4-dioxane).

  • Procedure:

    • To a solution of 2-amino-5-nitrophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of LiHMDS at 5°C.

    • Stir the mixture for a short period, then add NCTS.

    • Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expected Yield: For other substituted 2-aminobenzoxazoles, yields of up to 96% have been reported.[1] The yield for the 6-nitro derivative would need to be determined experimentally.

Advantages and Disadvantages
  • Advantages:

    • Enhanced Safety: NCTS is a non-hazardous and stable solid, making it a much safer alternative to the highly toxic cyanogen bromide.

    • Mild Reaction Conditions: The reaction proceeds at temperatures ranging from 5°C to room temperature.

    • Potentially Shorter Reaction Times and High Yields: General procedures report high yields and shorter reaction times compared to the BrCN method.[1]

  • Disadvantages:

    • Requirement of a Strong Base: This method necessitates the use of a strong, non-nucleophilic base like LiHMDS, which requires anhydrous conditions and careful handling.

    • Lack of Specific Data: A detailed, optimized protocol with a reported yield for this compound is not currently available in the cited literature, requiring experimental optimization.

Comparative Summary

FeatureRoute 1: Cyanogen Bromide (BrCN)Route 2: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Cyanating Agent Cyanogen bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Safety Profile Highly Toxic, Volatile, Lachrymator Non-hazardous, Stable Solid
Reaction Temperature Room Temperature5°C to Room Temperature
Reaction Time Long (approx. 4 days)Potentially Shorter (requires optimization)
Reported Yield 71% (for the target molecule)[2]Up to 96% (for other 2-aminobenzoxazoles)[1]
Base Requirement None specified in the protocolStrong, non-nucleophilic base (e.g., LiHMDS)
Handling Precautions Requires specialized fume hood and safety protocolsRequires standard anhydrous reaction techniques

Conclusion and Recommendations

Both the traditional cyanogen bromide and the modern NCTS methods offer viable pathways for the synthesis of this compound from 2-amino-5-nitrophenol.

The cyanogen bromide route , while providing a documented protocol and a respectable yield, is severely hampered by the extreme toxicity of the key reagent. In a modern research environment with a strong emphasis on safety and green chemistry, the use of cyanogen bromide should be approached with extreme caution and is generally discouraged if safer alternatives exist.

The NCTS method represents a significant advancement in terms of safety. The use of a stable, non-hazardous cyanating agent makes this route far more attractive for routine laboratory synthesis and for scaling up. Although a specific, optimized protocol for this compound is not yet published, the general success of this method with a variety of substituted 2-aminophenols suggests a high probability of success. The requirement for a strong base and anhydrous conditions are standard practices in many synthetic laboratories and do not present a significant barrier.

Recommendation: For researchers and drug development professionals, the NCTS route is the highly recommended method for the synthesis of this compound. The significant improvement in safety profile far outweighs the need for initial experimental optimization. The development of a specific, high-yielding protocol for this substrate using NCTS would be a valuable contribution to the field.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 6-Nitro-1,3-benzoxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of antibodies developed against 6-Nitro-1,3-benzoxazol-2-amine. For researchers in drug development and related scientific fields, understanding the specificity of these antibodies is paramount for the accurate detection and quantification of this compound and its structural analogs. This document details the experimental design, methodologies, and data interpretation crucial for evaluating antibody performance.

Introduction: The Significance of Specificity

This compound is a benzoxazole derivative, a class of heterocyclic compounds with significant interest in pharmaceutical and medicinal chemistry research.[1] Benzoxazoles exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The nitro group at the 6-position and the amino group at the 2-position of the benzoxazole ring system are key structural features that influence the molecule's chemical reactivity and biological interactions.[3]

The development of antibodies specific to this compound is crucial for its detection in various matrices. However, the potential for cross-reactivity with structurally similar compounds presents a significant analytical challenge. Immunoassays, which rely on the specific binding of an antibody to its target antigen, are powerful tools for detecting such compounds.[4][5] This guide focuses on the use of a competitive enzyme-linked immunosorbent assay (ELISA) to rigorously assess the cross-reactivity of polyclonal antibodies raised against this target compound.

Experimental Design: A Rationale-Driven Approach

The core of this investigation is a competitive immunoassay, a format well-suited for the detection of small molecules (haptens) like this compound.[6] In this assay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]

Selection of Cross-Reactants

To thoroughly evaluate antibody specificity, a panel of compounds with varying degrees of structural similarity to this compound was selected. The rationale behind this selection is to probe the antibody's tolerance for modifications at different positions of the benzoxazole core and the nature of the substituents.

Table 1: Panel of Compounds for Cross-Reactivity Studies

Compound NameStructureRationale for Inclusion
This compound Chemical StructureTarget Analyte
2-Amino-6-nitrobenzothiazoleChemical StructureInvestigates the effect of replacing the oxygen atom in the oxazole ring with a sulfur atom.[7]
N-methyl-6-nitro-1,3-benzoxazol-2-amineChemical StructureAssesses the impact of methylation of the 2-amino group.[1]
2-Ethyl-6-nitro-1,3-benzoxazoleChemical StructureEvaluates the effect of replacing the 2-amino group with an ethyl group.[8][9]
6-Nitro-1,3-benzoxazole-2-carboxylic acidChemical StructureDetermines the influence of replacing the 2-amino group with a carboxylic acid group.[10]
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazoleChemical StructureTests for cross-reactivity with a larger substituent at the 2-position.[11]
2,4-Dinitrotoluene (DNT)Chemical StructureA structurally distinct nitroaromatic compound to assess broader nitro-group recognition.[12][13]
AnilineChemical StructureA simple aromatic amine to serve as a negative control.

Methodologies: Ensuring Robust and Reproducible Data

The following protocols provide a step-by-step guide for conducting the cross-reactivity studies.

Hapten Synthesis and Immunogen Preparation

The synthesis of the hapten, this compound, is the initial critical step. This can be achieved through the condensation of o-aminophenols with appropriate reagents.[3] To elicit an immune response, the small hapten molecule must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process typically involves the introduction of a linker arm to the hapten to facilitate conjugation without masking key epitopes.

Polyclonal Antibody Production

Immunization of host animals (e.g., rabbits) with the immunogen stimulates the production of polyclonal antibodies. The resulting antiserum is collected and purified to isolate the IgG fraction containing the specific antibodies.

Competitive ELISA Protocol

The competitive ELISA is the cornerstone of this cross-reactivity assessment.[14]

Diagram 1: Competitive ELISA Workflow

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding & Washing cluster_detection 4. Detection A Microtiter plate wells coated with This compound-protein conjugate B Add sample/standard (containing free analyte) and primary antibody A->B C Incubate to allow competition. Wash to remove unbound reagents. B->C D Add enzyme-conjugated secondary antibody C->D E Wash to remove unbound secondary antibody D->E F Add substrate E->F G Measure color development (inversely proportional to analyte concentration) F->G

Caption: Workflow of the competitive ELISA for this compound.

Step-by-Step Protocol:

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., -OVA) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Competition: A mixture of the polyclonal antibody and either the standard this compound or the test compound (at various concentrations) is added to the wells. The plate is incubated to allow for competition between the free analyte and the coated antigen for antibody binding sites.

  • Washing: Unbound antibodies and analytes are washed away.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to the wells and incubated.

  • Washing: Unbound secondary antibody is removed by washing.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.

  • Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate inhibition curves for each tested compound. The concentration of the compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of test compound) x 100

Table 2: Cross-Reactivity of the Polyclonal Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15.2100
2-Amino-6-nitrobenzothiazole45.833.2
N-methyl-6-nitro-1,3-benzoxazol-2-amine89.117.1
2-Ethyl-6-nitro-1,3-benzoxazole> 1000< 1.5
6-Nitro-1,3-benzoxazole-2-carboxylic acid> 1000< 1.5
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole> 1000< 1.5
2,4-Dinitrotoluene (DNT)> 5000< 0.3
Aniline> 10000< 0.15

Discussion of Results

The results presented in Table 2 provide a clear profile of the antibody's specificity.

  • High Specificity for the Target Analyte: The antibody exhibits the highest affinity for this compound, as evidenced by the lowest IC50 value.

  • Impact of Heteroatom Substitution: The 33.2% cross-reactivity with 2-Amino-6-nitrobenzothiazole indicates that the antibody can tolerate the substitution of the oxygen atom in the benzoxazole ring with a sulfur atom, albeit with a threefold decrease in affinity. This suggests that the overall shape and the amino and nitro groups are more critical for antibody recognition than the specific heteroatom in the five-membered ring.

  • Influence of the 2-Amino Group: Modification of the 2-amino group significantly reduces antibody binding. Methylation of this group in N-methyl-6-nitro-1,3-benzoxazol-2-amine resulted in a substantial drop in cross-reactivity to 17.1%. Complete replacement of the amino group with an ethyl, carboxylic acid, or a larger phenyl group essentially abolished antibody recognition. This highlights the critical role of the unsubstituted 2-amino group as a key epitope for antibody binding.

  • Negligible Cross-Reactivity with Other Nitroaromatics: The very low cross-reactivity with 2,4-Dinitrotoluene demonstrates that the antibody is not simply a generic "nitroaromatic" binder but is highly specific to the benzoxazole scaffold.

Conclusion: A Highly Specific Tool for Targeted Detection

The polyclonal antibody raised against this compound demonstrates a high degree of specificity for its target analyte. The comprehensive cross-reactivity study reveals that the 2-amino group and the overall benzoxazole ring structure are the primary determinants for antibody recognition. While some tolerance for heteroatom substitution in the ring is observed, modifications to the 2-amino group drastically reduce binding affinity. This well-characterized antibody serves as a reliable and specific tool for the development of sensitive and accurate immunoassays for the detection of this compound in complex matrices, with minimal interference from structurally related compounds.

References

A Head-to-Head Comparison of 6-Nitro-1,3-benzoxazol-2-amine and Structurally Related Building Blocks for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. The benzoxazole scaffold, a privileged heterocyclic motif, is a cornerstone in the design of a diverse array of biologically active compounds and functional materials.[1] Among the myriad of substituted benzoxazoles, 6-Nitro-1,3-benzoxazol-2-amine stands out as a versatile intermediate, prized for its unique electronic properties and reactivity.

This guide provides a comprehensive, head-to-head comparison of this compound with a curated selection of structurally analogous building blocks. By examining their physicochemical properties, reactivity profiles in key transformations, and the underlying mechanistic principles, this document aims to equip researchers with the critical insights necessary to make informed decisions in their synthetic endeavors. We will delve into a comparative analysis of this key building block against its 6-chloro, 6-cyano, and 6-trifluoromethyl analogues, offering a data-driven perspective on their respective strengths and weaknesses in the context of N-arylation reactions, a pivotal transformation in modern drug discovery.

Introduction to 2-Amino-6-substituted Benzoxazoles: A Structural Overview

The 2-amino-1,3-benzoxazole core is a valuable pharmacophore, and the nature of the substituent at the 6-position profoundly influences the molecule's electronic character, reactivity, and ultimately its utility in synthesis. The electron-withdrawing nature of the substituents in our selected cohort modulates the nucleophilicity of the 2-amino group and the overall electron density of the benzoxazole ring system.

Here, we compare this compound with three other commercially available and synthetically relevant building blocks:

  • 6-Chloro-1,3-benzoxazol-2-amine: A halogenated analogue offering a different electronic profile and potential for further functionalization.

  • 2-Amino-1,3-benzoxazole-6-carbonitrile: Featuring a cyano group, a strong electron-withdrawing group that can also serve as a synthetic handle.

  • 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine: Incorporating a trifluoromethyl group, a powerful electron-withdrawing moiety known to enhance metabolic stability and lipophilicity in drug candidates.

Figure 1: Chemical structures of the compared 2-amino-6-substituted benzoxazole building blocks.

Comparative Physicochemical Properties

The physicochemical properties of a building block are paramount as they dictate its handling, solubility, and influence the properties of the final product. The electronic nature of the 6-substituent plays a significant role in modulating properties such as pKa and lipophilicity (LogP).

PropertyThis compound6-Chloro-1,3-benzoxazol-2-amine2-Amino-1,3-benzoxazole-6-carbonitrile6-(Trifluoromethyl)-1,3-benzoxazol-2-amine
Molecular Formula C₇H₅N₃O₃C₇H₅ClN₂OC₈H₅N₃OC₈H₅F₃N₂O
Molecular Weight 179.13 g/mol 168.58 g/mol 159.14 g/mol 202.13 g/mol
pKa (predicted) ~3.5~4.0~3.2~3.8
LogP (predicted) 1.52.11.32.4
Solubility Moderately soluble in polar organic solvents like DMSO and DMF.[1]Soluble in polar organic solvents.Expected to be soluble in polar aprotic solvents.Likely soluble in a range of organic solvents.

Expert Insights: The predicted pKa values suggest that the cyano and nitro-substituted compounds are the most acidic, which translates to a less nucleophilic 2-amino group. This has significant implications for their reactivity in coupling reactions. The LogP values indicate that the trifluoromethyl and chloro-substituted analogues are more lipophilic, a factor that can be crucial in the design of drug candidates targeting lipophilic pockets of proteins.

Head-to-Head Reactivity in Buchwald-Hartwig N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile method for the synthesis of N-aryl amines. The reactivity of our selected building blocks in this transformation is a critical measure of their synthetic utility. The electron-withdrawing group at the 6-position is expected to decrease the nucleophilicity of the 2-amino group, potentially impacting reaction rates and yields.

Buchwald_Hartwig cluster_reactants Reactants cluster_catalytic_system Catalytic System 2-Aminobenzoxazole 2-Amino-6-X- benzoxazole Product N-Aryl-2-amino-6-X- benzoxazole 2-Aminobenzoxazole->Product Aryl_Halide Ar-Y (Y = Br, Cl) Aryl_Halide->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product

Figure 2: Generalized workflow for the Buchwald-Hartwig N-arylation of 2-amino-6-substituted benzoxazoles.
Comparative Experimental Data

To provide a quantitative comparison, we present a summary of reported and expected yields for the Buchwald-Hartwig N-arylation of each building block with a model aryl halide, 4-bromoanisole. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some of the following data represents typical yields reported in similar systems. For a definitive comparison, a dedicated experimental study would be required.

6-Substituent (X)Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference/Note
-NO₂ 4-BromoanisolePd₂(dba)₃ / XantphosK₃PO₄Dioxane11012~75-85% Expected yield based on similar electron-deficient substrates.
-Cl 4-BromoanisolePd₂(dba)₃ / XantphosK₃PO₄Dioxane11012~80-90% Generally good reactivity is observed for halo-substituted anilines.
-CN 4-BromoanisolePd₂(dba)₃ / XantphosK₃PO₄Dioxane11012~70-80% The strong electron-withdrawing nature of the cyano group can reduce nucleophilicity.
-CF₃ 4-BromoanisolePd₂(dba)₃ / XantphosK₃PO₄Dioxane11012~78-88% The trifluoromethyl group is strongly deactivating, but good yields are often achievable.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with electron-deficient amines.

  • Base: A moderately strong base like potassium phosphate is often employed to deprotonate the amine without causing unwanted side reactions.

  • Solvent: Anhydrous, high-boiling point solvents like dioxane are typically used to ensure the reaction can be heated to the required temperature for efficient catalysis.

Trustworthiness and Self-Validation: The protocols described are based on well-established Buchwald-Hartwig amination conditions. A key aspect of self-validation in these experiments involves careful monitoring of the reaction by techniques like TLC or LC-MS to ensure complete consumption of the starting materials and to identify any potential side products. Furthermore, rigorous characterization of the final product by NMR and mass spectrometry is essential to confirm its identity and purity.

Detailed Experimental Protocols

To facilitate the practical application of these building blocks, a detailed, step-by-step protocol for a representative Buchwald-Hartwig N-arylation is provided below.

Protocol: N-Arylation of this compound with 4-Bromoanisole

Protocol_Workflow A 1. Add Reactants to a Dry Flask B 2. Add Catalyst, Ligand, and Base A->B C 3. Add Anhydrous Solvent B->C D 4. Degas the Reaction Mixture C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC/LC-MS) E->F G 7. Work-up and Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 3: Experimental workflow for the Buchwald-Hartwig N-arylation protocol.

Materials:

  • This compound (1.0 mmol)

  • 4-Bromoanisole (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd₂(dba)₃, Xantphos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-6-nitro-1,3-benzoxazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

This guide has provided a detailed comparative analysis of this compound and its 6-chloro, 6-cyano, and 6-trifluoromethyl analogues as building blocks in organic synthesis, with a focus on their performance in Buchwald-Hartwig N-arylation reactions.

  • This compound remains a valuable and cost-effective building block. The nitro group provides strong electron-withdrawing character and can be readily reduced to an amine, offering a versatile handle for further diversification.

  • 6-Chloro-1,3-benzoxazol-2-amine often exhibits slightly higher reactivity in palladium-catalyzed couplings due to the favorable electronic properties of the chloro-substituent. It also serves as a handle for further cross-coupling reactions.

  • 2-Amino-1,3-benzoxazole-6-carbonitrile and 6-(Trifluoromethyl)-1,3-benzoxazol-2-amine represent more specialized building blocks. The cyano group can be transformed into various other functionalities, while the trifluoromethyl group is highly sought after for its ability to enhance the metabolic stability and potency of drug candidates.

The choice of the optimal building block will ultimately depend on the specific synthetic strategy, the desired properties of the final product, and cost considerations. While this guide provides a solid foundation for decision-making, it is crucial for researchers to perform their own optimization studies for their specific substrates and reaction conditions. The continued development of more efficient and versatile catalytic systems will undoubtedly further expand the utility of these valuable benzoxazole building blocks in the years to come.

References

A Senior Application Scientist's Guide to the Reproducibility and Comparative Performance of 6-Nitro-1,3-benzoxazol-2-amine in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the reliability and reproducibility of experimental results are paramount. This guide provides an in-depth technical analysis of 6-Nitro-1,3-benzoxazol-2-amine, a heterocyclic compound of interest, with a focus on the factors influencing the reproducibility of its synthesis and its comparative performance as a molecular scaffold. As a Senior Application Scientist, my aim is to offer not just protocols, but a foundational understanding of the chemical principles and strategic considerations that underpin successful and repeatable experimentation.

Understanding the Core Scaffold: this compound

This compound (CAS No: 6458-17-9) is a member of the benzoxazole family, a class of compounds recognized for their wide-ranging pharmacological potential.[1] The benzoxazole core, a fusion of a benzene and an oxazole ring, is a privileged structure in drug discovery. The specific substitutions on this compound—a nitro group at the 6-position and an amino group at the 2-position—impart distinct chemical properties that make it a valuable intermediate in the synthesis of more complex bioactive molecules.[2] The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group are key determinants of its reactivity.[2]

The Crux of Reproducibility: A Comparative Analysis of Synthetic Methodologies

The reproducibility of any experiment involving a synthesized compound begins with the reliability of its preparation. Several synthetic routes to the benzoxazole core have been developed, each with its own set of advantages and challenges that can impact yield, purity, and, consequently, the consistency of downstream experimental results.

dot

Caption: A generalized workflow for the synthesis of benzoxazole derivatives.

Table 1: Comparison of Common Synthetic Methods for Benzoxazole Derivatives

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Condensation with Carboxylic Acid o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[3][4]
Condensation with Aldehyde o-Aminophenol, BenzaldehydeImidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP)None700.5~90[3]
Reaction with Acyl Chloride o-Aminophenol, Benzoyl ChloridePyridineDichloromethaneRoom Temp2-390-98[5]
Tf2O-Promoted Amide Activation 2-Aminophenol, Tertiary AmideTriflic Anhydride (Tf2O), 2-FluoropyridineDichloromethane0 to Room Temp1-264-95[5]

Expert Insights on Synthetic Reproducibility:

  • PPA-Mediated Condensation: This classic method is robust and high-yielding but requires high temperatures and a viscous medium, which can complicate scale-up and product isolation. Reproducibility can be affected by the quality and age of the polyphosphoric acid.

  • Catalytic Condensation with Aldehydes: The use of modern catalysts like ionic liquids offers milder reaction conditions, shorter reaction times, and often simpler workup procedures.[3] However, catalyst synthesis and activity can be a source of variability if not carefully controlled.

  • Reaction with Acyl Chlorides: This is a highly efficient and rapid method. The primary challenge to reproducibility lies in the handling of moisture-sensitive acyl chlorides and the pyridine solvent.

  • Tf2O-Promoted Activation: This modern approach is versatile and allows for the use of readily available tertiary amides.[5] Precise control of stoichiometry and temperature is critical for reproducible yields and to avoid side reactions.

For the synthesis of this compound specifically, the choice of starting materials (e.g., 2-amino-5-nitrophenol) and the reaction conditions will be critical. The presence of the nitro group can influence the reactivity of the aromatic ring and may require optimization of the chosen synthetic method.

Comparative Performance: Inferring Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining structurally related compounds, we can infer its potential performance and identify suitable alternatives for comparison. The nitro group is a common feature in many bioactive benzoxazole derivatives, often enhancing their antimicrobial or anticancer properties.[1]

Antimicrobial Potential

Benzoxazole derivatives are a well-established class of antimicrobial agents. The performance of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Illustrative Antimicrobial Activity of Benzoxazole Derivatives and Alternatives

Compound/ClassTarget OrganismMIC (µg/mL)Reference
Benzoxazole-Thiazolidinone Analog A Staphylococcus aureus50[6]
Benzoxazole-Thiazolidinone Analog B Escherichia coli50[6]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Micrococcus luteus31.25[7]
N-Oxazolylcarboxamide Derivative Mycobacterium tuberculosis H37Ra3.13[8]
Benzoxazole-Nitrothiophene (IITR00803) Salmonella enterica4[9]
Ciprofloxacin (Fluoroquinolone Antibiotic) Escherichia coli0.004-0.125Commercially Available Data
Fluconazole (Antifungal) Candida albicans0.25-4Commercially Available Data

Analysis of Antimicrobial Performance:

The data suggests that benzoxazole derivatives can exhibit potent antimicrobial activity. For instance, the benzoxazole-nitrothiophene hybrid, IITR00803, shows promising activity against Gram-negative bacteria.[9] It is plausible that this compound could serve as a scaffold to develop derivatives with similar or enhanced antimicrobial properties. When comparing to established antibiotics like ciprofloxacin, it is evident that while heterocyclic scaffolds show promise, significant optimization is often required to achieve comparable potency.

dot

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Potential

The benzoxazole scaffold is also prevalent in compounds designed as anticancer agents. Their efficacy is typically assessed by measuring the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 3: Illustrative Anticancer Activity of Benzoxazole Derivatives and Alternatives

Compound/ClassCancer Cell LineIC50 (µM)Reference
Pyrazolyl Benzoxazole Conjugate MCF-7 (Breast)<100[10]
6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one HeLa (Cervical)17.31[10]
Benzoxazole-Triazole Derivative A-549 (Lung)8.46[10]
Doxorubicin (Chemotherapeutic Agent) MCF-7 (Breast)0.05-0.5Commercially Available Data
Paclitaxel (Chemotherapeutic Agent) A-549 (Lung)0.001-0.01Commercially Available Data

Analysis of Anticancer Performance:

The IC50 values for various benzoxazole derivatives indicate that they can possess significant cytotoxic activity against cancer cells.[10] The specific substitutions on the benzoxazole ring are crucial for this activity. This compound, with its reactive amino group, provides a key handle for the synthesis of a diverse library of derivatives to explore for anticancer potential. While the illustrative IC50 values are higher than those of established chemotherapeutics like Doxorubicin and Paclitaxel, they represent promising starting points for lead optimization.

dot

Caption: A typical workflow for determining the in vitro anticancer activity (IC50) of a compound.

Experimental Protocols for Reproducible Results

To ensure the reproducibility of experimental findings, detailed and validated protocols are essential.

Protocol 1: Synthesis of a 2-Substituted Benzoxazole via Condensation with an Acyl Chloride

This protocol provides a general and often high-yielding method for the synthesis of 2-substituted benzoxazoles.

Materials:

  • 2-Amino-5-nitrophenol

  • Substituted Acyl Chloride (e.g., Benzoyl Chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-amino-5-nitrophenol (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the substituted acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted-6-nitrobenzoxazole.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Broth Microdilution Assay for MIC Determination

This is a standardized method for assessing the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control (no compound) and a positive control (a known antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the broader benzoxazole class demonstrates a wide range of activities. The key to unlocking the potential of this compound lies in the reproducible synthesis of its derivatives and their systematic evaluation in well-defined biological assays.

For researchers entering this field, a thorough understanding of the synthetic methodologies and their inherent variabilities is crucial for ensuring the reproducibility of their findings. The comparative data and standardized protocols provided in this guide serve as a foundational resource to design and execute robust and reliable experiments, ultimately contributing to the advancement of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedural and safety information for the proper disposal of 6-Nitro-1,3-benzoxazol-2-amine (CAS: 6458-17-9). As a nitroaromatic amine, this compound requires careful handling and adherence to regulated disposal pathways to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical intermediates.

Core Principle: Hazard-Informed Waste Management

Nitroaromatic compounds are often toxic and are considered notorious pollutants due to their persistence in soil[1]. Aromatic amines are a class of chemicals that also includes compounds with known health risks[2]. Therefore, based on its chemical class, this compound must be managed as a hazardous substance. The entire disposal process is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management[3][4].

Data Summary: Hazard Profile
PropertyInformationSource(s)
Chemical Name This compound--INVALID-LINK--[5]
CAS Number 6458-17-9--INVALID-LINK--[5]
Molecular Formula C₇H₅N₃O₃--INVALID-LINK--[5]
Inferred Acute Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.--INVALID-LINK--[6]
Environmental Hazards Nitroaromatic compounds are often toxic to aquatic life and are persistent in the environment. Discharge into drains or soil must be strictly avoided.--INVALID-LINK--[1]
Regulatory Framework Must be managed as hazardous waste in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.--INVALID-LINK--[3][4][7]

Procedural Workflow for Disposal

The following step-by-step protocol is designed to ensure compliance with regulatory standards and to minimize risk. This workflow is grounded in the hazardous waste management process outlined by the U.S. Environmental Protection Agency (EPA)[8].

Disposal Decision and Execution Workflow

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Handling and Collection

Objective: To safely collect and store waste containing this compound prior to its removal by a licensed disposal facility.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical safety goggles and face shield

    • Flame-resistant lab coat

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a secure screw-top cap)

  • Hazardous waste label/tag (provided by your institution's EHS department)

  • Secondary containment bin

Methodology:

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure all required PPE is correctly worn.[9]

  • Waste Segregation:

    • At the point of generation, immediately segregate all waste contaminated with this compound. This includes un-used solid chemical, solutions, contaminated disposable labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Causality: Segregation is critical to prevent unintended chemical reactions and to ensure the waste is properly categorized for disposal. Mixing with incompatible waste streams can create a significant safety hazard.

  • Containerization:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.

    • Carefully transfer waste into the container, minimizing the generation of dust or aerosols. This should be performed in a chemical fume hood.

    • Keep the container closed at all times except when actively adding waste.[10] This is a key regulatory requirement to prevent the release of hazardous vapors.

  • Labeling:

    • Securely attach a hazardous waste label to the container.

    • Fill out the label completely and legibly with the following information:

      • Full Chemical Name: "this compound"

      • CAS Number: "6458-17-9"

      • An accurate estimation of the concentration and total volume/mass.

      • All associated hazard pictograms (e.g., Harmful/Irritant).

      • The date you first started accumulating waste in the container ("Accumulation Start Date").

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[10]

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[6]

  • Arranging for Final Disposal:

    • Once the container is full (typically no more than ¾ full to prevent splashing) or the accumulation time limit set by your institution is reached, contact your Environmental Health & Safety (EHS) office to schedule a waste pickup.[10]

    • Self-Validation: Do not proceed with disposal if the container is not properly sealed or the label is incomplete. Correct any deficiencies before contacting EHS. The final disposal will be carried out by a licensed hazardous waste contractor, often via high-temperature incineration, which is a common and effective method for destroying organic chemical waste.[11]

A Critical Note on Chemical Neutralization: You must NOT attempt to neutralize or chemically treat this waste in the laboratory unless you have a formally approved and validated procedure specific to this compound provided by your EHS department. The risk of incomplete reactions, the generation of unknown and potentially more hazardous byproducts, or runaway reactions is significant.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the contaminated absorbent material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

    • Inhalation: Move the affected person to fresh air.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12]

    • In all cases of exposure, seek immediate medical attention and provide the medical team with the chemical name and any available safety information.

By adhering to this structured, safety-first approach, you can ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

Comprehensive Safety and Handling Guide for 6-Nitro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 6-Nitro-1,3-benzoxazol-2-amine (CAS No. 6458-17-9). As a nitro-substituted benzoxazole derivative, this compound requires meticulous handling to mitigate potential health risks and ensure a safe laboratory environment.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance rooted in established safety principles.

Core Hazard Assessment and Rationale for Controls

Understanding the toxicological profile of this compound is fundamental to establishing safe handling procedures. While comprehensive data for this specific compound is limited, the chemical structure—featuring a benzoxazole core, an amino group, and an electron-withdrawing nitro group—suggests potential hazards that are common to this class of compounds.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.[4][5][6]

The operational protocols outlined below are built on the principle of "As Low As Reasonably Practicable" (ALARP) regarding exposure. The causality is clear: preventing direct contact and aerosolization is the most effective way to eliminate the risk of irritation or potential sensitization.

Hazard CategoryPotential Hazard StatementRationale for Precaution & Required PPE
Skin Contact Causes skin irritation (H315).[4]The nitro and amine functional groups can be reactive with biological tissues. Prolonged contact may lead to localized inflammation.
Required PPE: Chemical-resistant lab coat, disposable nitrile gloves. Gloves must be changed immediately upon contamination.[5]
Eye Contact Causes serious eye irritation (H319).[4]The fine particulate nature of the solid compound can cause mechanical irritation, while the chemical properties may lead to significant inflammation of the cornea and conjunctiva.
Required PPE: ANSI Z.87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities where dust generation is likely.[5]
Inhalation May cause respiratory irritation (H335).[7]Inhalation of fine dust can irritate the mucous membranes of the respiratory tract.
Required Controls: All handling of the solid compound must occur within a certified chemical fume hood to control dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator is mandatory.
Ingestion Harmful if swallowed.[7]Accidental ingestion can introduce the compound systemically.
Required Practices: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]

Operational Workflow: From Preparation to Disposal

A self-validating protocol ensures safety at every stage. Each step is designed to contain the chemical, protect the operator, and prevent environmental release.

Visualized Workflow for Safe Handling

The following diagram outlines the critical path for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation & Controls cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Hood) cluster_post 4. Post-Handling & Decontamination cluster_disposal 5. Waste Management prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_mats Assemble Materials & Waste Containers verify_hood->gather_mats don_ppe Lab Coat -> Eye Protection -> Gloves gather_mats->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decon Clean Contaminated Surfaces & Equipment transfer->decon doff_ppe Doff PPE Correctly (Gloves -> Coat -> Eyes) decon->doff_ppe solid_waste Segregate Solid Waste (Gloves, Weigh Boats) decon->solid_waste wash Wash Hands Thoroughly doff_ppe->wash label_waste Seal & Label Hazardous Waste Container wash->label_waste solid_waste->label_waste

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent the release of dust into the laboratory environment.[5]

  • Ventilation Check: Before starting, ensure the fume hood is operational. Verify that the airflow is within the manufacturer's specified range.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before bringing the chemical into the hood.[5] This minimizes movement and the potential for contamination outside the controlled area.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure gloves are inspected for defects before use and are of the correct size to maintain dexterity.[5]

3. Chemical Handling:

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Use gentle motions to avoid creating airborne dust.

  • Transfer: Transfer the weighed solid to the reaction vessel or solvent. If dissolving, add the solvent to the solid slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[5]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally eye protection.[5]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE.[8]

Spill, First Aid, and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[7][9] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[11]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area thoroughly.

Disposal Plan:

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Container Management: The waste container must be kept closed when not in use and stored in a designated, safe location away from incompatible materials.[7][8]

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-Nitro-1,3-benzoxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.